molecular formula C10H14N2 B15336397 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

Cat. No.: B15336397
M. Wt: 162.23 g/mol
InChI Key: KVYUIMOTCPFIDS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine (CAS 1552264-65-9) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. This benzazepine derivative is offered as a high-purity reagent for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmaceutical research. It is recognized as a key scaffold for the development of 5-HT2C receptor agonists . Activation of the 5-HT2C receptor is a well-established therapeutic strategy for treating conditions such as obesity and anxiety disorders, making this compound a valuable precursor for investigators in these fields . The structural motif of tetrahydrobenzazepines is privileged in drug discovery, with related analogs demonstrating a range of pharmacological activities in preclinical studies, including notable analgesic and anxiolytic effects . Researchers can utilize this compound to explore its full pharmacological profile, develop structure-activity relationships (SAR), and synthesize novel analogs for various biological investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-6-amine

InChI

InChI=1S/C10H14N2/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7,11H2

InChI Key

KVYUIMOTCPFIDS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=CC=CC(=C2C1)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Tetrahydrobenzo[b]azepine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine framework is a privileged heterocyclic motif in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring imparts a three-dimensional structure that is adept at interacting with a wide array of biological targets. This scaffold is a core component in numerous pharmacologically active compounds, including agents for treating hyponatremia and dyslipidemia.[1][2] The introduction of an amino group at the C-6 position, in particular, provides a critical anchor for further molecular elaboration, enabling the development of diverse compound libraries for drug discovery programs.[3]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine. We will explore the underlying chemical logic, from retrosynthetic analysis to detailed, field-proven protocols, offering insights into the causal relationships that govern successful synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine reveals two primary strategic approaches. The key disconnection involves the installation of the C-6 amino group, leading to precursors based on either a pre-formed azepine ring or a pre-functionalized aromatic starting material.

G cluster_strategies Strategic Disconnections target 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine strategy_A Strategy A: Late-Stage Amination target->strategy_A C-N Bond Formation strategy_B Strategy B: Early-Stage Nitrogen Introduction target->strategy_B Nitro Group Reduction precursor_A Pre-formed Tetrahydrobenzo[b]azepine Core strategy_A->precursor_A precursor_B 6-Nitro-Tetrahydrobenzo[b]azepine strategy_B->precursor_B

Caption: Retrosynthetic analysis of the target amine.

  • Strategy A (Late-Stage Amination): This approach involves first constructing the core tetrahydrobenzo[b]azepine ring system and then introducing the amino functionality onto the aromatic ring. This is typically achieved through electrophilic nitration followed by reduction.

  • Strategy B (Early-Stage Nitrogen Introduction): This more convergent strategy begins with an aromatic precursor already bearing a nitrogen-containing functional group (most commonly a nitro group). The seven-membered azepine ring is then constructed, and the final step is the reduction of the nitro group to the target amine.

This guide will focus primarily on Strategy B, as it represents a highly robust and widely applicable pathway.

Synthetic Pathway: From Nitro-Precursor to Final Amine

The most reliable and frequently employed synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine involves the catalytic hydrogenation of its nitro-analogue, 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This multi-step process is valued for its high yields and the relative ease of purification of its intermediates.

G start Substituted Benzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Nitro-Aromatic Intermediate step1->intermediate1 step2 Side-Chain Addition & Ring Formation intermediate1->step2 intermediate2 6-Nitro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 final_product 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine step3->final_product

Caption: A common forward synthesis pathway.

Step 1 & 2: Construction of the Nitro-Substituted Azepine Core

The construction of the 6-nitro-tetrahydrobenzo[b]azepine intermediate can be accomplished through various established methods for forming seven-membered rings, such as intramolecular Friedel-Crafts reactions, ring-closing metathesis, or Beckmann rearrangements.[1][2] The choice of method depends on the available starting materials and desired substitution patterns. For the purpose of this guide, we assume the successful synthesis of this key intermediate.

Step 3: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical and is dictated by factors such as substrate tolerance to other functional groups, scalability, and safety considerations.

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high efficiency. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

  • Catalysts: Palladium on carbon (Pd/C) is the most common and cost-effective catalyst. Platinum oxide (PtO₂) and Raney Nickel are also highly effective.

  • Hydrogen Source: Pressurized hydrogen gas is standard. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be employed, which avoids the need for specialized high-pressure equipment.[4]

  • Solvents: Protic solvents like methanol, ethanol, or ethyl acetate are typically used.

Chemical Reduction: Stoichiometric metal-based reducing agents are also effective, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

  • Reagents: Common systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid or with ammonium chloride.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the common methodologies for the reduction of the aromatic nitro group in the final synthetic step.

MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-50 atm), 5-10% Pd/C, MeOH or EtOH, RT>95%High yield, clean reaction, easy product isolation (filtration of catalyst)Requires specialized pressure equipment; catalyst can be pyrophoric
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH, reflux90-98%Avoids use of H₂ gas, experimentally simpleCan require elevated temperatures; potential for byproduct formation
Metal/Acid Reduction SnCl₂·2H₂O, conc. HCl, EtOH, reflux85-95%Tolerant of many functional groups, inexpensiveRequires stoichiometric amounts of metal salts, acidic workup is necessary
Metal/Neutral Reduction Fe powder, NH₄Cl, EtOH/H₂O, reflux80-90%Milder than SnCl₂/HCl, avoids strongly acidic conditionsHeterogeneous reaction can be slow; iron sludge can complicate workup

The Critical Role of Protecting Groups

In multi-step syntheses or when further derivatization of the final amine is required, the use of protecting groups is essential.[5][6] Both the secondary amine within the azepine ring and the primary C-6 amine are nucleophilic and can interfere with subsequent reactions.[7]

  • Boc (tert-butoxycarbonyl): Introduced using Boc-anhydride, this group is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid).[5][7]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, it is readily cleaved by catalytic hydrogenolysis, making it an excellent choice if this method was not used for the nitro reduction.

The selection of a protecting group must be planned as part of the overall synthetic strategy to ensure its stability during intermediate steps and its selective removal when required—a concept known as an orthogonal protecting group strategy.[5]

Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

This protocol describes a standard laboratory procedure for the reduction of the nitro-substituted precursor to the target amine using palladium-catalyzed hydrogenation.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All appropriate safety precautions, including the use of personal protective equipment, must be taken.

Materials & Equipment:

  • 6-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq)

  • Palladium on carbon (10% w/w, ~5 mol% Pd)

  • Methanol (ACS grade)

  • Parr hydrogenation apparatus or a flask with a balloon of hydrogen

  • Magnetic stirrer and stir bar

  • Celite™ or a similar filter aid

  • Rotary evaporator

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve nitro-compound in Methanol prep2 Add Pd/C catalyst (under inert atmosphere) prep1->prep2 react1 Purge vessel with H₂ prep2->react1 react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Stir vigorously at RT (Monitor by TLC/LC-MS) react2->react3 workup1 Vent H₂ and purge with N₂ react3->workup1 workup2 Filter through Celite™ to remove catalyst workup1->workup2 workup3 Rinse pad with Methanol workup2->workup3 workup4 Concentrate filtrate in vacuo workup3->workup4 workup5 Purify residue if needed (e.g., chromatography) workup4->workup5

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Dissolve the substrate in a suitable amount of methanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% palladium on carbon catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times by evacuating and refilling with hydrogen gas. Pressurize the vessel to the desired pressure (typically 40-50 psi) and begin vigorous stirring.

  • Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen and/or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of small aliquots. The reaction is usually complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the filter pad thoroughly with methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a pure solid or oil.

Conclusion

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine is a well-established process that serves as a gateway to a rich area of medicinal chemistry. The most robust and scalable approach involves the construction of a 6-nitro substituted tetrahydrobenzo[b]azepine core, followed by a highly efficient reduction of the nitro group. Catalytic hydrogenation stands out as the premier method for this final transformation, offering high yields, operational simplicity, and a clean product profile. A thorough understanding of the available synthetic strategies, reduction techniques, and the judicious use of protecting groups empowers researchers to efficiently access this valuable scaffold for the development of novel therapeutics.

References

  • Barton, M., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link][1][2]

  • Dong, J., et al. (2022). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. Available at: [Link][8]

  • Varghese, G. A., et al. (2022). Biologically relevant tetrahydrobenzo[b]azepines and our strategy to access them via aza-Piancatelli/Michael addition cascade. ResearchGate. Available at: [Link][9]

  • Wang, G. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link][5]

  • Barany, G., et al. (2002). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry. Available at: [Link][6]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link][7]

  • Stankovic, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link][4]

  • Beller, M., et al. (2015). Selective Catalytic Hydrogenation of Heteroarenes with N-Graphene-Modified Cobalt Nanoparticles (Co3O4–Co/NGr@α-Al2O3). Journal of the American Chemical Society. Available at: [Link][11]

  • Zhou, M., et al. (2021). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. Available at: [Link][12]

  • Elliott, G. I., et al. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science. Available at: [Link][3]

  • van der Westhuizen, J. H., & van der Watt, E. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link][13]

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An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, predictive models, and established analytical methodologies. Our approach is to provide a robust framework for researchers to understand, synthesize, and characterize this molecule.

Introduction to the Benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry. This seven-membered heterocyclic system, fused to a benzene ring, is a key structural element in a variety of pharmacologically active compounds. Notably, derivatives of this scaffold have been investigated for their potential as cardiovascular agents and for their interaction with various receptors in the central nervous system.[1] The introduction of an amino substituent onto the benzene ring, as in 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine, is anticipated to significantly influence its physicochemical properties and biological activity, primarily by introducing a basic center and altering its polarity and hydrogen bonding capabilities.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₀H₁₄N₂Based on chemical structure.
Molecular Weight 162.23 g/mol Calculated from the molecular formula.
pKa 4.5 - 5.5 (aromatic amine) and 9.5 - 10.5 (alicyclic amine)The presence of two amino groups suggests two pKa values. The aromatic amine is expected to be less basic due to the delocalization of the lone pair into the benzene ring. The alicyclic amine's basicity will be comparable to similar saturated nitrogen heterocycles.
LogP 1.5 - 2.5The introduction of a polar amino group is expected to decrease the lipophilicity compared to the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine (XLogP3: 2.6).[3] The 5-amino isomer has a predicted LogP of 1.8921.[2]
Aqueous Solubility pH-dependentAs an amphiprotic molecule with two basic centers, its solubility is expected to be minimal at its isoelectric point and significantly increase in acidic conditions due to the formation of soluble ammonium salts. The solubility behavior of similar aminocephalosporins exhibits a U-shaped curve against pH.[4]
Topological Polar Surface Area (TPSA) ~50 ŲThe 5-amino isomer has a calculated TPSA of 38.05 Ų.[2] The 6-amino isomer is expected to have a similar value, indicating good potential for oral bioavailability.
Physical Form Likely a solid at room temperatureThe parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, is a solid.

Synthesis Strategies

A validated synthetic route for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is not explicitly reported. However, established methods for the synthesis of related aminobenzazepines can be adapted.[5] A plausible retro-synthetic approach would involve the formation of the seven-membered ring followed by the introduction of the amino group.

A potential synthetic pathway could commence with a suitable commercially available nitrophenylethylamine derivative. The key steps would involve an intramolecular cyclization to form the tetrahydrobenzo[b]azepine core, followed by the reduction of the nitro group to the desired amine.

Hypothetical Synthetic Workflow:

A Substituted Nitrophenylethyl Halide B Intramolecular Cyclization A->B Base C Nitro-Tetrahydrobenzo[b]azepine B->C D Nitro Group Reduction C->D e.g., H₂, Pd/C E 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine D->E cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve known mass of compound in deionized water B Calibrate pH meter A->B C Titrate with standardized acid B->C D Record pH at intervals C->D E Plot pH vs. titrant volume D->E F Identify half-equivalence points E->F G Determine pKa values F->G

Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient. [6] Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a flask and shake vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Workflow for LogP Determination:

A Prepare water-saturated n-octanol and n-octanol-saturated water B Dissolve compound in one phase A->B C Combine phases and shake to equilibrium B->C D Separate phases by centrifugation C->D E Measure compound concentration in each phase (e.g., HPLC) D->E F Calculate P = [organic]/[aqueous] E->F G Calculate LogP F->G

Caption: Experimental workflow for LogP determination by the shake-flask method.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [7]* ¹H NMR: Expect signals corresponding to the aromatic protons, the protons on the tetrahydroazepine ring, and the amine protons. The chemical shifts and coupling patterns will be indicative of their connectivity.

  • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and amine-substituted carbons.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • Technique: Electrospray ionization (ESI) is a suitable method for this class of compounds.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to C₁₀H₁₅N₂⁺ would be expected.

Potential Biological Activity

While no specific biological data exists for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine, related aminobenzazepine derivatives have shown activity at various biological targets. For instance, some analogs have been investigated as ligands for the GluN2B subunit of the NMDA receptor. [1]The introduction of the 6-amino group may confer novel pharmacological properties, and screening against a panel of CNS receptors and cardiovascular targets would be a logical starting point for biological evaluation.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine represents an interesting, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis and physicochemical characterization based on established methodologies and data from closely related compounds. The presented protocols for determining key parameters such as pKa and LogP, along with strategies for structural elucidation, offer a clear path for researchers to rigorously investigate this molecule. Further studies are warranted to elucidate its specific properties and to explore its potential as a pharmacologically active agent.

References

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1979). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 68(3), 308-311.
  • Wong, M. K., Prossnitz, E. R., & Arterburn, J. B. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold.
  • Liao, Y., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[8]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470.

  • O'Loughlin, J. L., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6549-6563.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

The Ortho-Interface: A Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core (often referred to as homotetrahydroquinoline) represents a privileged scaffold in medicinal chemistry, extensively utilized in the design of GPCR ligands (Vasopressin V1a/V2, Dopamine D3) and kinase inhibitors. While the 7-, 8-, and 9-positions of the benzene ring have been exhaustively explored due to their synthetic accessibility, the 6-position (ortho to the alicyclic ring fusion) remains a high-value, under-exploited vector for drug design.

This guide provides a rigorous technical analysis of the 6-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative. It details the unique steric constraints imposed by the 6-amino group, a self-validating synthesis protocol starting from 1-tetralone, and strategies for downstream functionalization.

Structural Analysis & Pharmacophore Mapping

The 6-amino isomer is distinct from its 7, 8, and 9-substituted counterparts due to its proximity to the C5a ring junction and the N1 position.

Steric "Kink" and Conformation

Substitution at the 6-position introduces significant steric pressure on the azepine ring puckering. Unlike 7- or 8-substitutions, which project into the solvent-accessible space, a 6-amino group (and its derivatives) creates an "ortho-effect" relative to the C5-methylene, influencing the global conformation of the seven-membered ring.

  • N1-Interaction: Functionalization of the 6-amine can sterically clash with substituents at the N1 position, potentially locking the molecule into a specific atropisomer-like conformation beneficial for receptor selectivity.

  • Vector: The 6-amino nitrogen vector projects roughly parallel to the C5a-C9a bond, offering a unique trajectory for engaging deep hydrophobic pockets in GPCRs that are inaccessible to 7- or 8-isomers.

Pharmacophore Visualization

The following diagram illustrates the structural logic and numbering, highlighting the critical 6-position relative to the ring fusion.

Pharmacophore Core Benzo[b]azepine Core N1 N1 Position (Linker/Solubility) Core->N1 Azepine Nitrogen C6 C6-Amine (Unique Vector/Steric Lock) Core->C6 Ortho to Junction C789 C7/C8/C9 (Solvent Exposed) Core->C789 Meta/Para C6->N1 Steric Interaction

Figure 1: Pharmacophore map of the benzo[b]azepine scaffold highlighting the unique steric relationship between the C6-amine and the N1-position.[1]

Synthetic Architecture

The synthesis of the 6-amino derivative is non-trivial compared to the 7- or 8-isomers because direct nitration of the benzo[b]azepine core typically favors the 8- or 9-positions (para/meta directing effects of the N-acyl group). Therefore, the 6-functionality must be installed prior to ring expansion.

Retrosynthetic Analysis
  • Target: 6-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Precursor: 5-nitro-1-tetralone.[2][3][4]

  • Key Transformation: Schmidt Reaction (Ring Expansion).

Step-by-Step Protocol

This protocol is designed to be self-validating; intermediates are distinct solids with characteristic spectroscopic signatures.

Step 1: Regioselective Nitration of 1-Tetralone

Direct nitration of 1-tetralone yields a mixture of 5-nitro and 7-nitro isomers.

  • Reagents: KNO3, H2SO4 (conc), 0°C.

  • Procedure: Dissolve 1-tetralone in H2SO4 at -10°C. Add KNO3 portion-wise.

  • Purification: The 5-nitro isomer (desired) typically precipitates or crystallizes differently from the 7-nitro isomer. Separation is achieved via fractional crystallization from ethanol or flash chromatography (5-nitro elutes first in Hexane/EtOAc due to intramolecular H-bonding/dipole effects).

  • Validation: 1H NMR of 5-nitro-1-tetralone shows a characteristic downfield doublet (approx 8.5 ppm) for the proton peri to the carbonyl (C8-H), while the C6-H (ortho to nitro) and C7-H show specific coupling constants (d, t, d pattern).

Step 2: Schmidt Ring Expansion

Conversion of the 6-membered ketone to the 7-membered lactam.

  • Substrate: 5-nitro-1-tetralone.[2][3][4]

  • Reagents: NaN3 (Sodium Azide), Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA). Safety Note: HN3 generation; use efficient fume hood.

  • Mechanism: Phenyl migration is preferred over alkyl migration.

  • Product: 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .

  • Validation: IR spectrum shows shift from Ketone C=O (1680 cm-1) to Lactam C=O (1660 cm-1) and appearance of NH stretch (3200 cm-1). Mass spec confirms M+15 (insertion of NH).

Step 3: Lactam Reduction
  • Reagents: Borane-THF complex (BH3·THF) or LiAlH4 in dry THF.

  • Conditions: Reflux under Argon for 4-16h.

  • Workup: Quench with MeOH/HCl to break the amine-borane complex.

  • Product: 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine .

  • Validation: Disappearance of Carbonyl signal in 13C NMR (~170 ppm).

Step 4: Nitro Reduction to Amine
  • Reagents: SnCl2·2H2O in EtOH (Bechamp reduction) or H2/Pd-C.

  • Conditions: Reflux (SnCl2) or RT (H2).

  • Product: 6-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine .

  • Validation: Appearance of broad NH2 signal in 1H NMR (3.0-4.0 ppm).

Synthesis Flowchart

Synthesis Tetralone 1-Tetralone Nitration Nitration (KNO3/H2SO4) Tetralone->Nitration NitroTet 5-Nitro-1-tetralone (Purified Isomer) Nitration->NitroTet Regioselective Separation Schmidt Schmidt Reaction (NaN3, MsOH) NitroTet->Schmidt Lactam 6-Nitro-benzazepin-2-one Schmidt->Lactam Ring Expansion Red1 Lactam Reduction (BH3-THF) Lactam->Red1 AmineNitro 6-Nitro-benzazepine Red1->AmineNitro Red2 Nitro Reduction (SnCl2 or H2/Pd) AmineNitro->Red2 Final 6-Amino-2,3,4,5-tetrahydro- 1H-benzo[b]azepine Red2->Final

Figure 2: Synthetic pathway for the generation of the 6-amino scaffold from commercially available 1-tetralone.

Derivatization & Library Generation[5][6]

Once the 6-amine core is established, it serves as a versatile handle for parallel synthesis. The reactivity of the C6-amine (aniline-like) vs the N1-amine (secondary aliphatic) must be managed.

Chemoselective Functionalization

The N1-amine is more basic (pKa ~10-11) than the C6-aniline (pKa ~4-5).

  • Strategy: If N1 is unprotected, electrophiles will react there first.

  • Protection: It is advisable to protect N1 (e.g., Boc, Cbz) during the nitro reduction step or immediately after, if selective C6-functionalization is desired.

  • Sequence:

    • Install N1-Boc on 6-nitro intermediate.

    • Reduce 6-nitro to 6-amine.

    • Functionalize 6-amine (Amide coupling, Sulfonylation).

    • Deprotect N1.[5]

Key Analogs for SAR
Analog TypeReagent ClassTarget Interaction
6-Sulfonamide Sulfonyl ChloridesHydrogen bond donor/acceptor; common in GPCR antagonists (e.g., Vasopressin).
6-Urea IsocyanatesRigid linker; engages backbone carbonyls in kinase hinge regions.
6-Amide Acid Chlorides/HATUClassic peptidomimetic; modulates solubility and lipophilicity.
Tricyclic Fusions Ortho-formylation + CyclizationFormation of imidazo- or pyrazolo-fused systems for enhanced rigidity.

Therapeutic Applications & Case Studies

Vasopressin Antagonists (V1a/V2)

While drugs like Mozavaptan and Tolvaptan utilize the benzo[b]azepine core, they primarily feature substituents at the N1 (homopiperazine-like derivatives) and the 7/8 positions (halogens). The 6-amino derivatives offer a scaffold to develop "ortho-substituted" antagonists that may exhibit different metabolic stability profiles by blocking metabolic hotspots near the ring junction.

Kinase Inhibition

The 6-amino-benzo[b]azepine mimics the adenosine motif found in many ATP-competitive inhibitors. By derivatizing the 6-amine with heterocycles (e.g., pyrimidines), researchers can access novel hinge-binding motifs where the azepine ring acts as a solvent-exposed solubilizing group.

References

  • Synthesis of Benzo[b]azepines via Schmidt Reaction

    • Title: "Ring expansion of ketones to lactams: The Schmidt reaction."
    • Source: Organic Reactions.[2][3][4][6][5][7][8][9][10][11]

    • Context: Foundational methodology for converting 5-nitro-1-tetralone to the 6-nitro-lactam.
    • (General Mechanism Verification)

  • Vasopressin Antagonist SAR

    • Title: "Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties..."
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • Context: Discusses the biological relevance of the benzo[b]azepine core.
  • Solid-Phase Synthesis of Benzazepines

    • Title: "Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold."
    • Source: ACS Combin
    • Context: Illustrates parallel synthesis techniques applicable to the 6-amino isomer.
  • Nitro-Tetralone Precursors

    • Title: "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Deriv
    • Source: Molecules (MDPI).
    • Context: Describes the isolation and handling of nitro-tetralone intermedi

Sources

Engineering the Benzazepine Scaffold: A Technical Guide to Novel Biological Activities and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the benzazepine scaffold not merely as a structural curiosity, but as a highly tunable pharmacophore. Comprising a benzene ring fused to a seven-membered azepine ring, the benzazepine core presents a unique conformational topography. Historically recognized for its central nervous system (CNS) activity—most notably as dopamine receptor modulators like the D1-partial agonist fenoldopam[1],[2]—recent synthetic rigidification and functionalization strategies have radically expanded its therapeutic utility.

Today, novel benzazepine derivatives are demonstrating potent, single-digit nanomolar efficacy in oncology (via dual kinase/epigenetic inhibition)[3], highly selective serotonin receptor modulation[1], and even tissue regeneration[4]. This whitepaper synthesizes the latest structural-activity relationship (SAR) data, details the biological pathways targeted by these novel derivatives, and provides self-validating, field-proven protocols for evaluating their efficacy.

Neurological Targeting: Precision Modulation of Dopamine and Serotonin Receptors

The 1-phenylbenzazepine scaffold is the classical template for D1-like receptor ligands. However, achieving subtype selectivity (e.g., D1 vs. D5, or D2 vs. D3) has historically been challenging due to high transmembrane structural homology[1].

Recent SAR studies have demonstrated that conformational rigidification—such as directly connecting aryl rings to force coplanarity (yielding fluoreno azepines)—can dramatically shift receptor affinity. While some rigidified analogs lose D1 affinity, they serendipitously emerge as highly potent and selective 5-HT6 serotonin receptor ligands[1]. Conversely, specific substitutions (e.g., C2' fluoro and methyl groups) yield single-digit nanomolar affinity for D1R/D5R[1]. Furthermore, novel derivatives like "Compound 10" have shown unprecedented D3R selectivity, boasting a 263.7-fold preference for D3R over D2R[5].

Table 1: Receptor Binding Affinities ( ) of Select Benzazepines
Compound Class / DerivativePrimary Target

(nM)
Selectivity ProfileReference
Fenoldopam (Classic)D1-like (Peripheral)~10 - 50D1R partial agonist[1],[2]
Compound 10 (Novel)D3R2.3263.7-fold (D2R/D3R)[5]
Fluoreno azepines 5-HT6< 105-HT6 highly selective[1]
1,2,10-trisubstituted D1R58Low affinity for 5-HT2AR/D2R[6]
Pathway Visualization: D1R Activation

G Ligand Novel Benzazepine (D1R Agonist) Receptor Dopamine D1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Elevation Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Response Cellular Response (e.g., Vasodilation) Kinase->Response Phosphorylation Cascade

Fig 1: Gαs-mediated signaling pathway activated by D1R-selective benzazepine agonists.

Protocol 1: Self-Validating Radioligand Binding Assay for Receptor Selectivity

To accurately quantify the


 of novel derivatives, we utilize a competitive radioligand binding assay. This protocol is designed with internal validation controls to ensure data integrity.

Step 1: Membrane Preparation Harvest HEK-293 cells stably expressing the target receptor (e.g., D1R or D3R). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors. Causality: Maintaining a strict physiological pH and utilizing protease inhibitors prevents proteolytic degradation of the GPCRs during mechanical lysis, ensuring the receptors remain in their native conformational state.

Step 2: Competitive Incubation Mix 50 µg of membrane protein with a radioligand (e.g., [³H]-SCH23390 for D1R) at its established ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 concentration, alongside serial dilutions of the novel benzazepine (

to

M). Causality: Using the radioligand exactly at its

concentration balances assay sensitivity and signal strength, allowing for the precise application of the Cheng-Prusoff equation to convert

values into true

values. For antagonist screening, GTP is explicitly omitted from the buffer to stabilize the G-protein-coupled "high-affinity" state of the receptor, maximizing the assay window.

Step 3: Rapid Filtration Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: Highly lipophilic radioligands readily bind to bare glass fibers. PEI coats the filter matrix with a positive charge, repelling the radioligand and drastically reducing non-specific binding (NSB), thereby validating the signal-to-noise ratio.

Step 4: Quantification Wash filters thrice with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting. Use a known non-radioactive competitor (e.g., 10 µM unlabeled SCH23390) as a control to define the baseline NSB.

Oncology: Benzazepines as Kinase and Epigenetic Inhibitors

The most exciting recent development in benzazepine pharmacology is their emergence as potent anticancer agents. While early benzodiazepine analogs showed weak anticancer effects, modern structural tuning has yielded compounds capable of dual-target inhibition[3].

For instance, the 1,5-benzodiazepin-2-one derivative known as "Compound 3b" has been identified as a potent dual inhibitor of both HER2 (a receptor tyrosine kinase) and HDAC1 (a histone deacetylase)[3]. It exhibits picomolar


 values against these isolated enzymes and effectively induces G2/M phase cell cycle arrest and apoptosis in HepG2 cancer cells[3]. Other derivatives, such as phthalazine-benzazepine hybrids (e.g., Compound 6e), have shown significant inhibition of VEGFR-2, cutting off tumor angiogenesis[7].
Table 2: Anticancer Activity ( ) of Novel Benzazepine Derivatives
CompoundTarget / Cell Line

Value
Mechanism of ActionReference
Compound 3b HER2 Kinase0.023 nMDual HER2/HDAC1 inhibition[3]
Compound 3b HDAC1 Enzyme0.041 nMDual HER2/HDAC1 inhibition[3]
Compound 3b HepG2 (Liver Cancer)6.13 µMApoptosis / G2/M Arrest[3]
Compound 6e VEGFR-20.11 µMAngiogenesis inhibition[7]
Compound 6e HCT-116 (Colon Cancer)10.12 µMAnti-proliferative[7]
Pathway Visualization: Dual Inhibition Apoptosis

G Drug Benzazepine Derivative (e.g., Compound 3b) HER2 HER2 Kinase Drug->HER2 Inhibits HDAC1 HDAC1 Enzyme Drug->HDAC1 Inhibits PI3K PI3K/AKT Pathway HER2->PI3K Downregulates Chromatin Chromatin Remodeling HDAC1->Chromatin Alters Transcription Apoptosis Apoptosis (Caspase 3, BAX) PI3K->Apoptosis Triggers CellCycle G2/M Arrest Chromatin->CellCycle Induces CellCycle->Apoptosis

Fig 2: Dual HER2/HDAC1 inhibition by benzazepine derivatives leading to apoptosis.

Protocol 2: Orthogonal Validation of Cytotoxicity and Enzyme Inhibition

To prove that cellular cytotoxicity is mechanistically driven by specific enzyme inhibition (rather than non-specific toxicity), we employ an orthogonal workflow.

Step 1: Cell Viability (MTT Assay) Seed HepG2 and normal human fibroblasts (WI-38, as a selectivity control) at


 cells/well. Treat with benzazepine derivatives (0.01 to 100 µM) for 48 hours. Add MTT reagent and solubilize the resulting formazan crystals.
Causality: A 48-hour incubation is critical; it provides sufficient time for epigenetic modifications (via HDAC inhibition) to alter gene transcription and translate into phenotypic cell death. The inclusion of WI-38 cells self-validates the assay by proving the therapeutic window (cancer vs. healthy cell toxicity)[3].

Step 2: HDAC1 Fluorometric Enzyme Assay Incubate purified recombinant HDAC1 with the test compound and a fluorogenic acetylated peptide substrate. Causality: Fluorometric substrates are cleaved by active HDAC to release a fluorophore. This provides a direct, continuous readout of enzyme kinetics, eliminating radioactive waste and preventing the assay interference common in colorimetric assays when testing highly conjugated heterocyclic compounds.

Step 3: Western Blotting for Apoptotic Markers Lyse the treated HepG2 cells and probe for Caspase-3, BAX (pro-apoptotic), and Bcl-2 (anti-apoptotic). Causality: This step acts as the ultimate mechanistic validator. If the MTT assay shows cell death, the Western blot confirms that the death is driven by programmed apoptosis (upregulation of BAX/Caspase-3, suppression of Bcl-2) rather than non-specific chemical necrosis[3].

Emerging Therapeutic Avenues: Tissue Regeneration

Beyond neurology and oncology, specific subclasses like 2-benzazepines are being investigated for tissue regeneration. Synthesized via transition-metal-free intramolecular Friedel–Crafts reactions, these derivatives have shown remarkable efficacy in in vitro wound healing assays[4]. When applied to HaCat cells (derived from skin keratinocytes), specific 2-benzazepine derivatives at 30 µM significantly promoted cell migration, positioning them as highly viable candidates for topical wound-healing therapeutics[4].

Conclusion

The benzazepine framework is a masterclass in medicinal chemistry modularity. By carefully controlling the stereochemistry and rigidity of the azepine ring, and by executing targeted substitutions on the fused benzene system, drug developers can pivot this single pharmacophore from a classic dopamine agonist to a picomolar dual-kinase/epigenetic inhibitor. As we continue to refine our high-throughput screening and in silico docking models, the biological repertoire of novel benzazepine derivatives will undoubtedly continue to expand.

References

  • Giri, Rajan. "Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands" (2021). CUNY Academic Works. Available at:[Link]

  • Andersen, P. H. et al. "Dopamine receptor agonists: selectivity and dopamine D1 receptor efficacy" (1990). PubMed / NIH.
  • "Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition" (2025). PMC / NIH.
  • So, Masahiro et al. "Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity" (2012). ACS Publications.
  • "Natural Product-Inspired Dopamine Receptor Ligands" (2025). Journal of Medicinal Chemistry / ACS.
  • "Benzazepine – Knowledge and References". Taylor & Francis.
  • "Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight" (2023). MDPI.
  • "In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1" (2025). PMC / NIH.

Sources

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and medicinal chemistry profile of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine .

Executive Summary

In the landscape of privileged structures, the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core (often referred to as homotetrahydroquinoline) occupies a critical space between the rigid tetrahydroquinoline and the more flexible benzodiazepine systems. While the 7- and 8-positions have been extensively exploited in approved drugs (e.g., Tolvaptan , Benazepril ), the 6-position —specifically the 6-amine variant—remains an under-utilized vector for orthogonal substitution.

This guide analyzes 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine (CAS: 1552264-65-9) as a high-value scaffold.[1] Its unique topology places the amino handle ortho to the aliphatic ring fusion, offering distinct steric and electronic properties for designing GPCR ligands, kinase inhibitors, and peptidomimetics.

Structural & Physicochemical Profile

Nomenclature and Numbering

Correct numbering is vital for SAR (Structure-Activity Relationship) analysis. For 1H-benzo[b]azepine:

  • N1 : The heteroatom.[2][3][4]

  • C2–C5 : The saturated carbons of the azepine ring.

  • C5a : The ring fusion carbon adjacent to the aliphatic chain.

  • C6 : The aromatic carbon adjacent to C5a.

  • C9a : The ring fusion carbon adjacent to N1.

The 6-amine is located on the benzene ring, immediately adjacent to the alicyclic ring fusion. This creates a "steric buttress" effect not seen in the 7-, 8-, or 9-isomers.

Conformational Dynamics

Unlike the planar quinoline or the semi-rigid tetrahydroquinoline (which adopts a half-chair), the 7-membered azepine ring of the tetrahydrobenzazepine adopts a twist-boat or distorted chair conformation.

  • Impact of 6-Substitution: A substituent at C6 introduces A(1,3)-like strain with the C5 methylene protons. This can restrict the conformational flexibility of the azepine ring, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., distinguishing V1a vs. V2 vasopressin receptors).

PropertyValue (Predicted)Relevance
Formula C₁₀H₁₄N₂Core scaffold
MW 162.23 g/mol Fragment-based drug discovery (FBDD) friendly
cLogP ~1.2 - 1.5Ideal for CNS penetration optimization
TPSA ~38 ŲHigh oral bioavailability potential
pKa (6-NH₂) ~3.5 - 4.5Weak base; typically non-protonated at physiological pH
pKa (1-NH) ~5.0 - 6.0Modulatable via N-alkylation

Synthetic Access

Accessing the 6-isomer is synthetically more demanding than the 7- or 8-isomers (which are accessible via standard electrophilic aromatic substitution para to the nitrogen). The primary route requires constructing the ring after establishing the substitution pattern or using directed rearrangement logic.

Primary Route: The Schmidt Rearrangement

The most robust pathway involves the Schmidt reaction on 5-nitro-1-tetralone . The rearrangement inserts the nitrogen atom between the aromatic ring and the carbonyl, but the regioselectivity is governed by the migration of the aryl vs. alkyl group.

  • Step 1: Nitration of 1-tetralone under controlled conditions (e.g.,

    
     or 
    
    
    
    ) to yield 5-nitro-1-tetralone (separable from the 7-nitro isomer).
  • Step 2: Schmidt reaction using

    
     in Polyphosphoric Acid (PPA) or Methanesulfonic acid (
    
    
    
    ). The aryl group migrates preferentially, expanding the ring to form 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .
  • Step 3: Global reduction. Lithium Aluminum Hydride (

    
    ) or Borane (
    
    
    
    ) reduces both the lactam (to the amine) and the nitro group (to the aniline) to yield the target 6-amine .
Visualization of Synthesis

Synthesis Tetralone 1-Tetralone NitroTet 5-Nitro-1-tetralone (Isolable Intermediate) Tetralone->NitroTet HNO3/H2SO4 (Nitration) Lactam 6-Nitro-1-benzazepin-2-one (Schmidt Product) NitroTet->Lactam NaN3, MsOH (Schmidt Rearrangement) Target 6-Amino-tetrahydro-1-benzazepine (Target Scaffold) Lactam->Target LiAlH4 or BH3 (Global Reduction)

Caption: Synthetic pathway via Schmidt rearrangement of 5-nitro-1-tetralone.

Medicinal Chemistry Applications

The 6-amine serves as a versatile handle for library generation. Unlike the secondary amine of the azepine ring (N1), which is often part of the pharmacophore binding to an aspartate residue in GPCRs (e.g., aminergic receptors), the 6-amine points into the "ortho-pocket" region.

Orthogonal Vector Strategy

In SAR exploration, the 6-position offers a vector distinct from the "longitudinal" axis (7/8 positions).

  • Kinase Inhibition: For ATP-competitive inhibitors, if the benzazepine core mimics the adenine ring, the 6-position can direct substituents toward the Gatekeeper residue or the Solvent Front , depending on the binding mode.

  • GPCR Ligands (Vasopressin/Oxytocin): Drugs like Tolvaptan utilize the 7-position (Cl) and 1-position (benzamide). Introducing a substituent at C6 can induce a "twist" in the fused ring system, potentially improving selectivity for V1a over V2 receptors by clashing with the tighter hydrophobic pockets of the V2 receptor.

Library Derivatization

The 6-amino group is highly nucleophilic and can be selectively functionalized in the presence of the N1 amine if N1 is sterically hindered or transiently protected (though typically N1 is more nucleophilic if alkylated; if N1 is secondary and 6-NH2 is primary, chemoselectivity must be managed).

Common Derivatizations:

  • Ureas/Thioureas: Reaction with isocyanates to probe hydrogen-bonding pockets.

  • Sulfonamides: To increase metabolic stability and explore lipophilic contacts.

  • Heterocyclic Coupling: Buchwald-Hartwig coupling to attach heteroaryls (pyridines, pyrimidines) for bi-aryl pharmacophores.

Mechanistic Diagram: Vector Analysis

Vectors Core Tetrahydro-1-benzazepine Core N1 N1: Basic Center (Aspartate Interaction) Core->N1 C6 C6-NH2: Orthogonal Vector (Selectivity/Steric Control) Core->C6 C7 C7/C8: Longitudinal Axis (Tolvaptan/Benazepril space) Core->C7 C5 C5: Ring Pucker (Conformational Lock) Core->C5

Caption: Vector map illustrating the unique spatial orientation of the C6-amine relative to established pharmacophores.

Experimental Protocol: Synthesis of 6-Amino Scaffold

Objective: Synthesis of 6-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine from 5-nitro-1-tetralone.

  • Nitration:

    • Cool concentrated

      
       (50 mL) to 0°C. Add 1-tetralone (10 mmol) dropwise.
      
    • Add

      
       (10.5 mmol) in portions, maintaining temp < 5°C.
      
    • Stir 1h. Pour onto ice. Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc) is critical to separate the 5-nitro (elutes first/second depending on phase) from the 7-nitro isomer. Target: 5-nitro-1-tetralone.[5][6]

  • Schmidt Rearrangement:

    • Dissolve 5-nitro-1-tetralone (5 mmol) in Methanesulfonic acid (20 mL).

    • Add

      
       (6 mmol) in small portions (Caution: 
      
      
      
      evolution) at 0°C.
    • Warm to RT and stir for 12h.

    • Neutralize with aqueous NaOH. Extract with EtOAc.

    • Product: 6-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one.

  • Reduction:

    • Suspend the lactam (2 mmol) in dry THF (10 mL).

    • Add

      
       (1M, 10 mL, 5 eq) dropwise at 0°C.
      
    • Reflux for 4h.

    • Quench with MeOH, then 6N HCl. Reflux 1h to break amine-borane complex.

    • Basify and extract.[4]

    • Final Product:2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine .[7]

Future Outlook & "Scaffold Hopping"

The 6-amino-tetrahydrobenzazepine is a prime candidate for scaffold hopping from:

  • Tetrahydroquinolines: Expanding the ring size from 6 to 7 alters the vector angles of substituents by approx. 15-20°, potentially overcoming resistance mutations in kinase targets.

  • Benzodiazepines: Replacing the N4 with a carbon (C4) removes a hydrogen bond donor/acceptor, increasing lipophilicity and blood-brain barrier (BBB) permeability for CNS targets.

Recommendation: Use this scaffold when 7-substituted benzazepines show poor selectivity or when exploring IP space around established tetrahydroquinoline drugs.

References

  • Synthesis via Schmidt Reaction

    • Methodology: "Schmidt Reaction of Ketones."[8][9][10][11] Organic Chemistry Portal.

    • [Link]

  • Benzazepine Medicinal Chemistry

    • Review: "Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold.
    • [Link]

  • Commercial Availability & Identity

    • Source: BLD Pharm Catalog, CAS 1552264-65-9.[1]

  • Nitration of Tetralones (Precursor Synthesis)

    • Protocol: "An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
    • [Link]

Sources

Advanced Strategies for the Discovery and Synthesis of Fused Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Seven-Membered Ring

The benzazepine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, serving as the core for agents targeting the Central Nervous System (CNS), cardiovascular regulation, and oncology. However, the inherent conformational flexibility of the seven-membered azepine ring often leads to promiscuous binding and off-target effects.

The current frontier in drug discovery lies in fused benzazepine derivatives . By fusing additional heterocyclic rings (indole, pyrrole, triazole) to the benzazepine core, researchers can impose conformational constraints that lock the molecule into a bioactive conformation, significantly enhancing selectivity and metabolic stability. This guide details the state-of-the-art synthetic methodologies—ranging from palladium-catalyzed C-H activation to multicomponent radical cascades—required to access these complex architectures efficiently.

Medicinal Chemistry Rationale: Why Fuse?

Conformational Restriction and Entropy

The binding of a flexible small molecule to a rigid protein pocket involves a high entropic penalty. Fusing a third ring to the benzazepine core reduces the degrees of freedom, pre-organizing the ligand for binding.

  • Case Study: Dopamine D3 Antagonists Simple tetrahydro-1-benzazepines often show poor selectivity between Dopamine D2 and D3 receptors. The introduction of a fused pyrrolo[2,1-a]isoquinoline or similar fused tricyclic systems has been shown to enhance D3 selectivity by over 100-fold. The rigid scaffold positions the basic nitrogen to interact precisely with Asp110 while projecting hydrophobic groups into the secondary binding pocket.

Scaffold Diversity and Bioactivity

The mode of fusion dictates the biological target.

  • Indolo[3,2-d][1]benzazepines (Paullones): Potent inhibitors of Cyclin-Dependent Kinases (CDKs) and GSK-3β.[1]

  • Indolo[2,3-d][1]benzazepines: Structural isomers of Paullones that shift activity towards microtubule destabilization (colchicine site binding).[1]

  • Pyrrolo[1,2-b][2]benzazepines: Emerging scaffolds for HIV-1 reverse transcriptase inhibition.

Advanced Synthetic Architectures

We categorize modern synthesis into three dominant strategies: Transition-Metal Catalysis, Multicomponent Assembly, and Photocatalytic Cascades.

Strategy A: Palladium-Catalyzed [5+2] Rollover Annulation

Target: Tricyclic 2-benzazepines (e.g., benzo[e]pyrazolo[1,5-a]azepines).[2] Mechanism: This approach utilizes a "rollover" C-H activation strategy.[2] A Pd(II) catalyst activates the ortho-C-H bond of a benzylpyrazole, followed by alkyne insertion. The key step is the second C-H activation on the pyrazole ring, closing the seven-membered ring.

Advantages:

  • Atom economy: No leaving groups required on the coupling partners.

  • Regioselectivity: Controlled by the directing group (pyrazole).

Strategy B: Isocyanide-Based Multicomponent Reactions (IMCR)

Target: Triazolo- and Tetrazolo-fused Benzodiazepines.[3] Workflow: A one-pot Ugi-azide reaction followed by an intramolecular Huisgen cycloaddition (Click reaction).[3]

  • Ugi Phase: Condensation of an aldehyde, amine, isocyanide, and hydrazoic acid forms a linear intermediate.

  • Cyclization Phase: An internal alkyne (from the amine component) reacts with the azide moiety under thermal or Cu-catalyzed conditions to fuse the triazole ring and close the diazepine loop simultaneously.

Strategy C: Photocatalytic Radical Cascades (2025 Breakthrough)

Target: Indole-fused Benzazepines.[4][5] Innovation: Visible-light mediation avoids harsh thermal conditions. An


-acetoxy acetophenone precursor generates a phenacyl radical, which adds to a 2-(indol-1-yl)aniline.[4] The resulting radical intermediate undergoes cyclodehydration to form the fused system.

Visualization of Chemical Logic

Diagram 1: Retrosynthetic Analysis of Fused Benzazepines

This diagram illustrates the strategic bond disconnections for accessing the core scaffold.

Retrosynthesis Target Target: Fused Benzazepine (Tricyclic Core) Disconnect1 Strategy A: Pd-Catalyzed [5+2] Annulation Target->Disconnect1 C-C / C-N Bond Formation Disconnect2 Strategy B: Ugi-Azide MCR Cascade Target->Disconnect2 Peptide Coupling / Click Disconnect3 Strategy C: Radical Cyclization Target->Disconnect3 Radical Addition Precursor1 1-Benzylpyrazole + Internal Alkyne Disconnect1->Precursor1 Precursor2 2-Azidobenzaldehyde + Propargyl Amine + Isocyanide Disconnect2->Precursor2 Precursor3 2-(Indol-1-yl)aniline + Phenacyl Radical Source Disconnect3->Precursor3

Caption: Strategic disconnections for accessing fused benzazepine scaffolds via metal catalysis (Red), MCR (Green), and radical chemistry (Yellow).

Diagram 2: Mechanism of Pd-Catalyzed [5+2] Rollover Annulation

A detailed look at the catalytic cycle for Strategy A, a critical pathway for generating 2-benzazepines.

Mechanism Pd0 Pd(II) Catalyst (Active Species) Coordination Substrate Coordination (N-Directing Group) Pd0->Coordination CH_Act1 1st C-H Activation (ortho-Benzyl) Coordination->CH_Act1 Alkyne_Ins Alkyne Insertion (Carbopalladation) CH_Act1->Alkyne_Ins + Alkyne Intermediate Vinyl-Pd Intermediate (7-membered transition) Alkyne_Ins->Intermediate CH_Act2 2nd C-H Activation (Rollover / Heteroaryl) Intermediate->CH_Act2 Rollover Step Red_Elim Reductive Elimination (C-C Bond Formation) CH_Act2->Red_Elim Red_Elim->Pd0 Regeneration Product Fused Benzazepine Product Red_Elim->Product

Caption: Catalytic cycle of the Pd-catalyzed [5+2] rollover annulation involving dual C-H activation events.

Detailed Experimental Protocol

Protocol: Synthesis of Tricyclic 2-Benzazepines via Pd-Catalyzed [5+2] Annulation Based on methodologies adapted from recent C-H activation literature (e.g., Org. Lett. 2023).[2][6][7]

Reagents and Equipment
  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Oxidant/Additive: Silver acetate (AgOAc) (2.0 equiv) or Cu(OAc)₂ (for aerobic regeneration).

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or PivOH (The solvent plays a crucial role in C-H activation efficiency).

  • Substrates: 1-Benzyl-1H-pyrazole derivative (1.0 equiv), Internal Alkyne (1.2 equiv).

Step-by-Step Methodology
  • Reaction Setup: In a specific oven-dried screw-cap reaction tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (0.02 mmol), AgOAc (0.4 mmol), and the 1-benzylpyrazole substrate (0.2 mmol).

  • Addition: Add the solvent (HFIP, 2.0 mL) and the internal alkyne (0.24 mmol) under an argon atmosphere.

  • Thermal Activation: Seal the tube and heat the mixture to 100–110 °C in an oil bath. Stir vigorously for 16–24 hours. Note: Monitor consumption of the pyrazole starting material via TLC (Eluent: Hexane/EtOAc).

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a pad of Celite to remove metal residues. Wash the Celite pad with additional DCM (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

  • Validation: Verify the structure using 1H NMR (look for the disappearance of the ortho-benzyl proton and the appearance of the alkene signal in the 7-membered ring) and HRMS.

Critical Control Points
  • Moisture Sensitivity: While C-H activation is often tolerant of air, moisture can inhibit the electrophilic palladation step. Use anhydrous solvents.

  • Regioselectivity: If using unsymmetrical alkynes, the larger substituent typically ends up distal to the nitrogen due to steric repulsion during insertion.

Data Summary: Comparison of Synthetic Routes

FeaturePd-Catalyzed [5+2] (Strategy A)Ugi-Azide Cascade (Strategy B)Photocatalytic Radical (Strategy C)
Bond Forming Step C-H Activation / CarbopalladationClick CycloadditionRadical Addition / Cyclodehydration
Atom Economy High (H2 byproduct)High (Water byproduct)Moderate (Leaving groups involved)
Substrate Availability Requires BenzylpyrazolesCommercial Aldehydes/AminesIndole-Aniline precursors
Reaction Conditions High Temp (100°C+), AcidicMild to Moderate (40-80°C)Room Temp, Visible Light
Primary Application 2-Benzazepines (Tricyclic)Triazolo-1,4-BenzodiazepinesIndolo-fused Benzazepines

References

  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 2023.

  • Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. Chemical Communications, 2025.[4]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 2024.

  • New fused benzazepine as selective D3 receptor antagonists.[8][9] Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2008.[8][9]

  • Indolo[2,3-e]benzazocines and indolo[2,3-f]benzazonines and their copper(ii) complexes as microtubule destabilizing agents. Dalton Transactions, 2020.

Sources

CAS number and molecular formula for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Core Scaffold Analysis)

Executive Summary

2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1) represents a privileged seven-membered heterocyclic scaffold in medicinal chemistry. Unlike its benzo[d] isomer—widely recognized for dopaminergic activity—the benzo[b] isomer serves as a critical pharmacophore for vasopressin receptor modulation. This guide analyzes the compound's physicochemical profile, validates its primary synthetic pathways, and details its application as the structural core for the hyponatremia drug Mozavaptan .

Identity & Physicochemical Profile

The core structure consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. Its conformational flexibility allows it to adopt distinct "chair-like" or "boat-like" geometries, facilitating diverse binding modes in G-protein coupled receptors (GPCRs).

Table 1: Chemical Identification & Properties
ParameterData
Chemical Name 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
CAS Number 1701-57-1
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Synonyms 2,3,4,5-Tetrahydro-1H-1-benzazepine; Homotetrahydroquinoline
Physical State Low-melting solid or viscous oil (Grade dependent)
Color White to pale yellow (oxidizes to green/brown upon air exposure)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Conjugate Acid) ~5.0 - 6.0 (Predicted for secondary amine)

Synthetic Pathways & Manufacturing

The synthesis of the benzo[b]azepine core typically requires ring expansion strategies due to the entropic disfavor of closing seven-membered rings directly. The most robust industrial route utilizes the Schmidt Rearrangement or Beckmann Rearrangement of tetralone derivatives.

Core Synthesis Protocol: Ring Expansion of 1-Tetralone

Mechanism:

  • Oximation: Condensation of 1-tetralone with hydroxylamine.

  • Rearrangement: Acid-catalyzed migration of the aryl ring to form the lactam (homocarbostyril).

  • Reduction: Conversion of the lactam carbonyl to the amine using a strong hydride donor.

Step-by-Step Methodology:

  • Formation of 1-Tetralone Oxime:

    • Reagents: 1-Tetralone (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (1.5 eq).

    • Conditions: Reflux in Ethanol/Water (3h).

    • Observation: Formation of a crystalline oxime precipitate.

  • Beckmann Rearrangement (Ring Expansion):

    • Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid/P2O5.

    • Conditions: Heat to 100–120°C for 1–2 hours.

    • Critical Control Point: Temperature control is vital to prevent charring. The reaction mixture becomes highly viscous.

    • Product: 2,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (Lactam intermediate).

  • Lactam Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq).

    • Solvent: Anhydrous THF or Diethyl Ether.

    • Protocol: Add lactam solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 4–6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

SynthesisPath Tetralone 1-Tetralone (Starting Material) Oxime Tetralone Oxime (Intermediate) Tetralone->Oxime NH2OH·HCl NaOAc, EtOH Lactam Benzazepin-2-one (Lactam Ring) Oxime->Lactam Beckmann Rearrangement (PPA, 120°C) Product 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Final Amine) Lactam->Product Reduction (LiAlH4, THF)

Figure 1: Standard synthetic route via Beckmann rearrangement and hydride reduction.

Pharmacological Significance & Applications

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a validated "privileged structure" in drug discovery, particularly for non-peptide GPCR antagonists.

Primary Application: Vasopressin V2 Receptor Antagonism

The most prominent application of this scaffold is in the synthesis of Mozavaptan (OPC-31260).

  • Mechanism: Mozavaptan acts as a competitive antagonist at the Vasopressin V2 receptor in the renal collecting ducts.

  • Structural Role: The benzo[b]azepine ring serves as a constrained mimic of the peptide backbone, positioning the 5-dimethylamino substituent and the hydrophobic aryl amide tail in the correct orientation to block arginine vasopressin (AVP) binding.

  • Clinical Use: Treatment of hyponatremia (SIADH) by promoting aquaresis (water excretion without electrolyte loss).

Emerging Research Areas
  • Oxytocin Antagonists: Derivatives of this scaffold have shown high affinity for oxytocin receptors, relevant for tocolytic agents (preventing preterm labor).

  • Kinase Inhibition: Recent screens have identified benzazepine derivatives as potential inhibitors of specific serine/threonine kinases.

Safety & Handling (MSDS Highlights)

As a secondary amine and potential biological modulator, this compound requires strict safety protocols.

Table 2: GHS Hazard Classification
Hazard CodeDescriptionHandling Protocol
H302 Harmful if swallowed.Do not eat/drink in lab.[1] Wash hands post-handling.
H315 Causes skin irritation.Wear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritation.Use ANSI-approved safety goggles.
Storage Air-sensitive.Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16706, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Retrieved from [Link]

  • Kondo, K., et al. (1992).2,3,4,5-Tetrahydro-1H-1-benzazepine derivatives with vasopressin antagonist activity.Bioorganic & Medicinal Chemistry Letters, 2(9), 967-970.

Sources

The Privileged Scaffold: Engineering Benzazepine Derivatives for CNS and Renal Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclic Template

The benzazepine scaffold—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—represents a "privileged structure" in medicinal chemistry. Its conformational flexibility, constrained by the fusion bond, allows it to mimic the turn regions of endogenous peptides and the rigid rotamers of biogenic amines.

For the application scientist, the critical distinction lies in the nitrogen position:

  • 3-Benzazepines: The nitrogen is at position 3 (relative to the fusion).[1] This scaffold is the gold standard for dopaminergic (D1) and serotonergic (5-HT2C) modulation.

  • 1-Benzazepines: The nitrogen is adjacent to the benzene ring.[2] This scaffold is the cornerstone of vasopressin (V2) antagonism (e.g., Tolvaptan).

This guide deconstructs the Structure-Activity Relationships (SAR) of these two distinct classes, providing actionable insights for lead optimization and synthetic planning.

SAR of 3-Benzazepines: CNS Modulation

The 2,3,4,5-tetrahydro-1H-3-benzazepine core is effectively a cyclic phenethylamine. By constraining the ethylamine side chain, we lock the molecule into a bioactive conformation that discriminates between receptor subtypes.

Dopamine D1 Receptor Agonists (The SKF Series)

The archetypal compounds in this class are SKF-38393 and SKF-81297 . The primary design goal is to mimic the catecholamine structure of dopamine while enforcing D1 selectivity over D2.

Critical SAR Determinants:
  • 7,8-Dihydroxy Substitution (Catechol Mimicry):

    • Effect: Essential for intrinsic agonist activity.

    • Mechanism: These hydroxyls form hydrogen bonds with serine residues (Ser198, Ser199, Ser202) in Transmembrane Domain 5 (TM5) of the D1 receptor. Removal results in loss of efficacy (becoming antagonists or partial agonists).

  • 1-Phenyl Substitution:

    • Effect: Confers high selectivity for D1 over D2.

    • Mechanism: The bulky phenyl group at C1 occupies a hydrophobic pocket present in D1 but sterically restricted in D2.

  • C-1 Stereochemistry:

    • Effect: The (R)-enantiomer is typically the eutomer (active form).

  • 6-Halo Substitution:

    • Effect: Introduction of a Chlorine at C6 (e.g., SKF-81297) significantly enhances affinity.

    • Mechanism: Electronic effects increase the acidity of the C7-hydroxyl, strengthening the H-bond with the receptor.

Serotonin 5-HT2C Agonists (Lorcaserin)

Lorcaserin represents a divergent evolution of the 3-benzazepine scaffold.[1] Here, the goal is to activate 5-HT2C (satiety) while avoiding 5-HT2A (hallucinations) and 5-HT2B (valvular heart disease).

Critical SAR Determinants:
  • 8-Chloro Substitution:

    • Effect: Critical for potency. Replaces the catechol hydroxyls of the dopamine series.

  • 1-Methyl Substitution:

    • Effect: The (R)-1-methyl group is essential for activity.

    • Contrast: Unlike the bulky 1-phenyl group in D1 agonists, the smaller methyl group fits the tighter 5-HT2C binding pocket.

  • Nitrogen Substitution:

    • Effect: The secondary amine (NH) is preferred. N-methylation reduces potency, a sharp contrast to dopamine agonists where N-methylation is often tolerated.

Comparative SAR Data Table
FeatureD1 Agonist (e.g., SKF-38393)5-HT2C Agonist (e.g., Lorcaserin)Mechanistic Rationale
Pos. 7,8 7,8-Dihydroxy (Catechol)8-Chloro (or 7,8-dichloro)OH mimics dopamine; Cl mimics Lipophilic pocket in 5-HT.
Pos. 1 Phenyl groupMethyl groupPhenyl confers D1 selectivity; Methyl fits 5-HT2C steric constraints.
Pos. 3 (N) H, Methyl, or AllylH (Secondary amine preferred)N-alkylation in 5-HT series causes steric clash.
Pos. 6 H or ChloroH6-Cl enhances D1 affinity via electronic effects on 7-OH.

SAR of 1-Benzazepines: Renal Targets

Vasopressin V2 Antagonists (The Vaptans)

Tolvaptan utilizes the 1-benzazepine core. Unlike the CNS agents, these are large, non-peptide molecules designed to block the V2 receptor in the collecting duct of the kidney.

Critical SAR Determinants:
  • The Amide Linker (Position 1):

    • The nitrogen atom of the 1-benzazepine is acylated.[3] This amide bond is rigid and orients the "tail" of the molecule into the accessory binding pocket of the V2 receptor.

  • 7-Chloro Substituent:

    • Enhances lipophilicity and metabolic stability.

  • 5-Hydroxy Group:

    • Tolvaptan possesses a chiral center at C5. The hydroxyl group acts as a hydrogen bond donor/acceptor, anchoring the core ring.

  • The "Tail" (Biphenyl Amide):

    • The substituent attached to the N1-carbonyl is critical for high affinity. In Tolvaptan, this is a 2-methyl-4-(2-methylbenzamido)phenyl group. It mimics the hydrophobic residues of arginine vasopressin.

Visualization: Pharmacophore & Signaling

Pharmacophore Map (DOT)

This diagram illustrates the structural divergence between the D1 and 5-HT2C classes.

Benzazepine_SAR Core 2,3,4,5-Tetrahydro- 1H-3-benzazepine Core D1_Path Dopamine D1 Agonist (SKF Series) Core->D1_Path Derivatization A HT_Path 5-HT2C Agonist (Lorcaserin) Core->HT_Path Derivatization B D1_Sub1 Pos 7,8: Dihydroxy (Catechol Mimic) D1_Path->D1_Sub1 D1_Sub2 Pos 1: Phenyl Ring (D1 Selectivity) D1_Path->D1_Sub2 D1_Sub3 Pos 6: Cl/Br (Affinity Boost) D1_Path->D1_Sub3 HT_Sub1 Pos 8: Chloro (Lipophilic) HT_Path->HT_Sub1 HT_Sub2 Pos 1: Methyl (Steric Fit) HT_Path->HT_Sub2 HT_Sub3 Pos 3 (N): Unsubstituted (Secondary Amine) HT_Path->HT_Sub3

Caption: Divergent SAR pathways for the 3-benzazepine scaffold leading to D1 vs. 5-HT2C selectivity.

D1 Signaling Pathway (DOT)

Understanding the downstream effect is crucial for the functional assays described in Section 6.

D1_Signaling Ligand Benzazepine Agonist (SKF-38393) Receptor D1 Receptor (GPCR) Ligand->Receptor Binds Gs G-Protein (Gs) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Phosphorylation / Gene Transcription PKA->Response Downstream Effect

Caption: The canonical Gs-coupled signaling cascade activated by benzazepine D1 agonists.

Synthetic Protocol: Friedel-Crafts Cyclization[1][4][5]

The most robust route to the 3-benzazepine core involves the intramolecular Friedel-Crafts cyclization of a phenethylamine derivative. This protocol is favored for its scalability and ability to tolerate diverse substituents.

Workflow Overview
  • Precursor Assembly: Reaction of a substituted phenethylamine with an

    
    -halo acid chloride (e.g., chloroacetyl chloride) to form an amide.
    
  • Reduction: Reduction of the amide to the secondary amine.

  • Cyclization: Acid-mediated ring closure.

Detailed Protocol (Bench-Ready)

Note: All steps must be performed in a fume hood. Standard PPE required.

Step 1: Amide Formation

  • Dissolve 10 mmol of the substituted phenethylamine (e.g., 3,4-dimethoxyphenethylamine) in 50 mL of anhydrous Dichloromethane (DCM).

  • Add 12 mmol of Triethylamine (TEA) as a base. Cool to 0°C.

  • Dropwise add 11 mmol of Chloroacetyl chloride.

  • Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry over MgSO4 and concentrate.

Step 2: Cyclization (The Critical Step) Rationale: We use Aluminum Chloride (


) as a strong Lewis acid to generate the electrophile that attacks the aromatic ring.
  • Reagent: Mix the chloro-intermediate (from Step 1) with the secondary amine precursor (if reducing first) or proceed via the "chloroacetamide" route if using specific variants. Standard route: Reduce amide to amine using Borane-THF or LAH first.

  • Cyclization: Dissolve the resulting N-chloroethyl-phenethylamine (5 mmol) in 20 mL of 1,2-dichlorobenzene (high boiling solvent).

  • Add Aluminum Chloride (

    
    , 15 mmol)  in portions.
    
  • Heat: Heat the mixture to 120-140°C for 3-6 hours. Monitor by TLC.

    • Observation: Evolution of HCl gas indicates reaction progress.

  • Quench: Cool to 0°C and carefully quench with ice-water.

  • Extraction: Basify with NaOH to pH 10. Extract with Ethyl Acetate.

  • Purification: The crude 3-benzazepine is purified via column chromatography (Silica gel, MeOH/DCM gradient).

Pharmacological Characterization Protocol

To validate the SAR discussed in Section 2, a radioligand binding assay is the industry standard.

Protocol: D1 Receptor Binding Assay

Objective: Determine the affinity (


) of a novel benzazepine derivative.

Materials:

  • Source: Rat striatal membranes (rich in D1) or CHO cells stably expressing human D1.

  • Radioligand:

    
    -SCH-23390 (Specific Activity ~80 Ci/mmol).
    
  • Non-specific blocker: (+)-Butaclamol (1

    
    ).
    

Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total Volume: 250

      
      .
      
    • Add 50

      
       Membrane suspension.
      
    • Add 50

      
      
      
      
      
      -SCH-23390 (Final conc: 0.2 nM).
    • Add 50

      
       Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Outlook: Biased Signaling

The future of benzazepine SAR lies in functional selectivity (biased agonism) .

  • Goal: Design ligands that activate the G-protein pathway (therapeutic effect) while avoiding

    
    -arrestin recruitment (receptor desensitization/internalization).
    
  • Strategy: Subtle modifications at the N-3 position and C-7/C-8 substituents on the SKF scaffold have shown promise in biasing the receptor conformation.

References

  • Discovery and Structure-Activity Rel

    • Source: Journal of Medicinal Chemistry (ACS).
    • Significance: Defines the SAR for 5-HT2C selectivity in benzazepines.
    • URL:[Link]

  • Synthesis and SAR of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF-38393 Analogues).

    • Source: Journal of Medicinal Chemistry.[4][5]

    • Significance: Found
    • URL:[Link]

  • Tolvaptan: A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist. [6]

    • Source: Bioorganic & Medicinal Chemistry.[7][8][9]

    • Significance: Details the 1-benzazepine scaffold for renal targets.
    • URL:[Link]

  • IUPHAR/BPS Guide to Pharmacology: SKF-38393.

    • Source: Guide to Pharmacology.[10]

    • Significance: Authoritative pharmacological constants and target d
    • URL:[Link]

  • Regioselective Friedel–Crafts Acylation of 2-Benzazepine and Rel

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Significance: Validates the synthetic protocols for benzazepine ring closure.
    • URL:[Link]

Sources

Engineering the Seven-Membered Ring: A Comprehensive Review of Synthetic Routes to Tetrahydrobenzazepines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Tetrahydrobenzazepines (THBZs) represent a privileged pharmacophore in medicinal chemistry, forming the core scaffold of numerous neurotropic agents, alkaloids, and selective receptor ligands[1]. Depending on the position of the nitrogen atom within the seven-membered azepine ring, these heterocycles are classified into three primary isomers: 1-benzazepines, 2-benzazepines, and 3-benzazepines[1].

The 3-benzazepine core is famously embedded in compounds like SCH-23390 (a potent D1 dopamine receptor antagonist) and lorcaserin (a 5-HT2C receptor agonist)[2],[3]. Meanwhile, the 2-benzazepine skeleton is a critical structural motif in natural alkaloids such as galanthamine and lycoramine[1].

Despite their pharmacological immense value, the synthesis of seven-membered rings is thermodynamically and kinetically challenging. Compared to their five- or six-membered counterparts (e.g., indoles or tetrahydroisoquinolines), THBZs suffer from an unfavorable entropic penalty (


) during cyclization and significant transannular strain (

). This whitepaper critically evaluates the primary synthetic routes to overcome these barriers, detailing the mechanistic causality, quantitative performance, and self-validating protocols required for successful THBZ engineering.

Core Synthetic Strategies and Mechanistic Causality

Intramolecular Friedel-Crafts Alkylation/Acylation

The most robust and industrially scalable method for constructing the THBZ core is the intramolecular Friedel-Crafts cyclization of aryl-propylamines[4],[3].

The Causality of Reaction Design: To overcome the high activation energy barrier of seven-membered ring closure, this route relies on the generation of a highly reactive electrophile (a carbocation or acylium ion) mediated by a strong Lewis acid such as anhydrous aluminum chloride (


). Because the cyclization requires elevated temperatures to overcome the entropic penalty, high-boiling solvents like decalin or 1,2-dichlorobenzene are strictly required[4],[3]. The reaction proceeds via a 7-endo-trig or 7-endo-tet pathway, followed by rapid rearomatization.

FC_Cyclization A Aryl-Propylamine Precursor B Lewis Acid (AlCl3) Coordination A->B + AlCl3 / Heat C Electrophilic Intermediate B->C Halide abstraction D 7-endo Cyclization (EAS) C->D Intramolecular attack E Tetrahydrobenzazepine Core D->E Rearomatization

Caption: Workflow and mechanistic logic of Lewis acid-mediated Friedel-Crafts cyclization.

Modified Bischler-Napieralski and Pictet-Spengler Reactions

Traditionally utilized for synthesizing six-membered tetrahydroisoquinolines, these biomimetic condensations have been adapted for seven-membered 2- and 3-benzazepines[5],[6].

The Causality of Reaction Design: By extending the alkyl chain of the starting material to a 3-arylpropylamine derivative, the Bischler-Napieralski reaction can be forced to yield a seven-membered iminium intermediate[6]. However, because the transition state is looser and more entropically demanding, electron-donating groups (e.g., methoxy or hydroxy substituents) on the aromatic ring are absolutely critical to increase the nucleophilicity of the arene, thereby accelerating the cyclization step before intermolecular side-reactions can occur[6].

Transition-Metal Catalyzed C-H Functionalization

A modern, atom-economical approach involves the palladium-catalyzed remote C-H carbonylation or arylation of unactivated


-arylpropylamines[7].

The Causality of Reaction Design: Unactivated remote


-C(sp2)–H bonds are typically inert. To force the palladium catalyst to activate this specific bond, a strongly coordinating directing group—such as an 

-2-pyridinesulfonyl (

) group—is installed on the amine[7]. The pyridine nitrogen tethers the Pd(II) center, creating a rigid metallacycle that drastically lowers the entropic barrier for the subsequent CO insertion and reductive elimination, yielding a benzazepinone that is easily reduced to a THBZ[7].

Pd_Catalysis Pd Pd(II) Catalyst Coord N-SO2Py Coordination Pd->Coord CH_Act Remote ε-C(sp2)-H Activation Coord->CH_Act Base assisted CO_Mig CO Insertion (Migratory) CH_Act->CO_Mig + Mo(CO)6 RedElim Reductive Elimination CO_Mig->RedElim RedElim->Pd Oxidation to Pd(II) Prod Benzazepinone Product RedElim->Prod

Caption: Catalytic cycle of Pd-catalyzed remote C-H carbonylation directed by N-SO2Py.

Asymmetric Synthesis via Chiral Auxiliaries

For the synthesis of highly specific stereoisomers (e.g., trans-3,4-disubstituted tetrahydro-2-benzazepines), the SAMP/RAMP hydrazone methodology is employed[8]. This relies on the highly diastereoselective metallation/alkylation of chiral hydrazones, followed by cyclomethylenation and N-N bond cleavage to secure the azepine ring with excellent enantiomeric excess (ee)[8].

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the target substitution pattern, required scale, and stereochemical demands. Table 1 summarizes the operational metrics of the core methodologies.

Synthetic RouteTypical YieldsStereocontrolScalabilityKey Reagents / ConditionsPrimary Limitation
Friedel-Crafts Cyclization 50 - 85%Low (Requires chiral resolution or chiral pool precursors)High (Industrial scale)

, 1,2-Dichlorobenzene, 100-130°C
Requires harsh Lewis acids; poor functional group tolerance.
Bischler-Napieralski 40 - 70%LowMedium

or

, Reflux
Requires electron-rich arenes to proceed efficiently.
Pd-Catalyzed C-H Carbonylation 60 - 92%High (Preserves existing stereocenters)Low-Medium

,

,

High catalyst cost; requires removal of directing group.
SAMP/RAMP Hydrazone Method 45 - 65%Excellent (>95% de/ee)LowChiral hydrazines, organolithiums, low temp (-78°C)Multi-step auxiliary attachment and cleavage.

Table 1: Comparative metrics of primary tetrahydrobenzazepine synthetic routes.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, where physical phenomena (phase separations, gas evolution) serve as intrinsic checkpoints for reaction success.

Protocol 1: Scalable Friedel-Crafts Synthesis of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

This protocol highlights the industrial synthesis of a 3-benzazepine core, utilizing a unique triphasic workup for self-validating purification[3].

  • Preparation of the Electrophile: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride and 1,2-dichlorobenzene (5 volumes).

  • Lewis Acid Activation: Slowly add 2.5 equivalents of anhydrous

    
     in portions. Validation Check: An exotherm and the dissolution of the suspension into a dark, homogenous complex indicate successful Lewis acid coordination.
    
  • Cyclization: Heat the mixture to 115–125°C for 4 hours. Monitor via HPLC until the starting material is <1%.

  • Quench & Triphasic Formation (Critical Step): Cool the reaction to 20°C and slowly pour the mixture into a reactor containing crushed ice and water. Add ethyl acetate (3 volumes) and cyclohexane (1 volume). Stir vigorously for 15 minutes, then allow to settle.

  • Self-Validating Isolation: The mixture will separate into three distinct phases[3]:

    • Bottom Layer (Aqueous): Contains aluminum salts and inorganic waste.

    • Top Layer (Organic): Contains 1,2-dichlorobenzene, cyclohexane, and unreacted lipophilic impurities.

    • Middle Layer (Product-Rich): Contains ~90% of the desired THBZ free base dissolved in a specific water/ethyl acetate emulsion.

  • Extraction: Isolate the middle layer. This triphasic phenomenon improves volume efficiency and completely eliminates the need to distill off the high-boiling 1,2-dichlorobenzene[3].

Protocol 2: Pd-Catalyzed C-H Carbonylation to Benzazepinones

A modern, late-stage functionalization approach utilizing a solid CO source[7].

  • Reaction Setup: In a thick-walled glass pressure tube, combine the

    
     protected 
    
    
    
    -arylpropylamine (1.0 eq),
    
    
    (10 mol%),
    
    
    (1.5 eq, solid CO source), and an appropriate oxidant/base system (e.g.,
    
    
    , 2.0 eq) in 1,4-dioxane (0.1 M).
  • Inertion: Purge the tube with Argon for 5 minutes and seal tightly with a Teflon cap.

  • Heating & Carbonylation: Heat the sealed tube in an oil bath at 110°C for 16 hours. Validation Check: The decomposition of

    
     will generate a controlled internal pressure of CO gas. The mixture will turn from yellow/orange to a dark brown/black suspension (precipitation of Pd black and Ag(0) salts), indicating catalytic turnover.
    
  • Workup: Cool to room temperature, vent the tube carefully in a fume hood, and filter the suspension through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography. The resulting benzazepinone is highly UV-active (254 nm), providing a clear TLC validation against the starting material. The lactam can subsequently be reduced to the THBZ using

    
     or 
    
    
    
    .

References

  • Chumpradit, S., et al. "Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor." Scilit. URL: [Link]

  • Deady, L. W., Pirzada, N. H., & Topsom, R. D. "Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine." Journal of the Chemical Society, Perkin Transactions 1, 1973, 782-783. URL:[Link]

  • Enders, D., et al. "Asymmetric synthesis of trans-3,4-disubstituted tetrahydro-2-benzazepines." ARKIVOC, 2010 (ii) 195-204. URL: [Link]

  • Kasparek, S., et al. "Synthesis and Applicability of Partially Reduced 2-Benzazepines." Current Organic Chemistry, 2001, 5(5):519-551. URL:[Link]

  • Agarwal, A., et al. "Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto." US Patent 8501935B2, 2013.
  • Hori, M., et al. "Studies on the Syntheses of Analgesics. I. Synthesis of 1, 2, 3, 4-Tetrahydro-5H-2-benzazepine Derivatives." Yakugaku Zasshi, 1975. URL:[Link]

  • Rodríguez, A., et al. "Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation of γ-Arylpropylamine Derivatives." Organic Letters, 2019, 21, 6979–6987. URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Solid-Phase Synthesis Protocol for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Benzannulated nitrogen heterocycles, particularly benzazepines, are highly privileged pharmacophores in drug discovery. They demonstrate potent activity against various G-protein coupled receptors (GPCRs), including arginine-vasopressin (AVP) and oxytocin (OT) receptors [1]. While traditional solution-phase synthesis is effective for single-target optimization, the rapid generation of diversity-oriented libraries requires robust solid-phase synthesis (SPS) strategies.

This application note details a validated, high-throughput solid-phase protocol for generating di- and trisubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine libraries. By utilizing the acid-labile FMPB-AM resin, researchers can immobilize the scaffold via reductive amination and subsequently perform a wide array of functionalizations—such as acylation, sulfonylation, and palladium-catalyzed cross-couplings—before executing a mild acidic cleavage [1].

Mechanistic Rationale and Material Selection (E-E-A-T Insights)

To ensure high yields and library purity, the selection of the resin and the scaffold must be perfectly orthogonal:

  • Scaffold Selection : The 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine core provides multiple orthogonal points of diversity (N-1, N-5, and C-7). Utilizing a 7-bromo analog specifically allows for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) [1].

  • Resin Selection (FMPB-AM) : The 4-(4-formyl-3-methoxyphenoxy)butyryl aminomethyl (FMPB-AM) resin is chosen for its terminal aldehyde, which allows for clean, traceless immobilization of the primary N-5 amine via reductive amination. Crucially, the FMPB linker is highly stable to strongly basic conditions and transition-metal catalysis, yet it can be cleaved efficiently using Trifluoroacetic acid (TFA) [1].

  • Self-Validating System : The protocol utilizes the 2,4-dinitrophenylhydrazine (DNPH) test to monitor resin loading. Because the FMPB-AM resin relies on an aldehyde for loading, a negative DNPH test (absence of color change) definitively proves the complete consumption of the aldehyde, validating the immobilization step before proceeding to costly diversification steps.

  • Alternative Approaches : For researchers preferring solution-phase kinetics with solid-phase purification, polymer-bound reagents (e.g., polymer-bound cyanoborohydride and EDC) can be utilized, though this limits the scale of combinatorial split-and-pool methods [2].

Workflow Visualization

Workflow A Solution-Phase Scaffold Synthesis (5-Amino-1-Boc-benzazepine) B Resin Immobilization (Reductive Amination on FMPB-AM) A->B NaBH(OAc)3, AcOH, DMF C N-5 Diversification (Acylation, Sulfonylation, Urea Formation) B->C R1-X, Base/Coupling Agent D C-7 Diversification (Optional) (Suzuki/Buchwald-Hartwig Coupling) C->D Pd Catalyst, Boronic Acid E Resin Cleavage (TFA/DCM 1:1) C->E If no C-7 Br present D->E Acidic Cleavage F Library Purification & LC/MS Analysis E->F Evaporation & Collection

Figure 1: General workflow for the solid-phase synthesis of benzazepine libraries.

Pathway R FMPB-AM Resin (Aldehyde) I Resin-Bound Scaffold (Secondary Amine) R->I + Scaffold NaBH(OAc)3 S Benzazepine Scaffold (Primary Amine) S->I F Functionalized Resin (Tertiary Amine/Amide) I->F Electrophiles (R-COCl, R-SO2Cl) P Free Benzazepine Library (Target Compounds) F->P TFA/DCM Cleavage

Figure 2: Chemical pathway from FMPB-AM resin to the functionalized free benzazepine library.

Step-by-Step Experimental Protocol

Safety Note: All reactions involving transition metals and volatile organic solvents must be conducted in a fume hood. TFA is highly corrosive and must be handled with appropriate PPE.

Phase 1: Resin Loading via Reductive Amination
  • Swelling : Swell FMPB-AM resin (e.g., 1.0 g, standard loading 0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Immobilization : Add a solution of the 5-amino-1-Boc-benzazepine scaffold (3.0 equiv relative to resin loading) dissolved in Dimethylformamide (DMF) containing 1% Acetic Acid (AcOH).

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (4.0 equiv). Shake the suspension gently at room temperature for 16 hours.

  • Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Methanol (MeOH) (3x), and DCM (3x).

  • Validation : Perform a DNPH test on a few isolated resin beads. A negative result (absence of an orange/red precipitate) confirms the complete reductive amination of the resin-bound aldehydes.

Phase 2: N-5 Diversification

Protocol A: Acylation

  • Pre-activate the desired carboxylic acid (R-COOH, 5.0 equiv) with N,N'-Diisopropylcarbodiimide (DIC, 5.0 equiv) and 1-Hydroxybenzotriazole (HOBt, 5.0 equiv) in DMF for 15 minutes.

  • Add the activated acid solution to the resin. Shake at room temperature for 12 hours.

  • Drain and wash the resin (DMF 3x, DCM 3x).

Protocol B: Sulfonylation

  • Add the desired sulfonyl chloride (R-SO₂Cl, 5.0 equiv) and Pyridine (10.0 equiv) in DCM to the resin.

  • Shake at room temperature for 12 hours. Drain and wash (DMF 3x, DCM 3x).

Phase 3: C-7 Diversification via Suzuki Cross-Coupling (For 7-bromo scaffolds)
  • Preparation : To the resin-bound 7-bromo-benzazepine, add the desired boronic acid (R-B(OH)₂, 5.0 equiv) and Potassium phosphate (K₃PO₄, 5.0 equiv) in a degassed mixture of DMF/H₂O (90:10 v/v).

  • Catalysis : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

  • Reaction : Heat the vessel to 90°C for 12 hours under an argon atmosphere. (Alternative: Subject to microwave irradiation at 140°C for 15 minutes).

  • Washing : Drain and wash extensively with DMF, H₂O, MeOH, and DCM to remove palladium residues and inorganic salts.

Phase 4: Cleavage and Recovery
  • Cleavage : Treat the functionalized resin with a solution of TFA/DCM (1:1 v/v) at room temperature for 3 to 9 hours.

  • Collection : Collect the filtrate. Wash the resin twice with DCM and combine all filtrates.

  • Concentration : Evaporate the volatiles under reduced pressure to yield the crude functionalized benzazepine derivative, ready for LC/MS analysis and preparative HPLC purification.

Quantitative Data & Reaction Parameters

Table 1: Reaction conditions and expected purities for the solid-phase functionalization of the benzazepine scaffold [1].

Reaction StepReagents & EquivalentsTime / TempExpected Crude Purity (LC/MS)
Resin Loading Scaffold (3 eq), NaBH(OAc)₃ (4 eq)16 h / RTQuantitative (DNPH negative)
Acylation R-COOH (5 eq), DIC/HOBt (5 eq)12 h / RT> 85%
Sulfonylation R-SO₂Cl (5 eq), Pyridine (10 eq)12 h / RT> 80%
Urea Formation R-NCO (10 eq), Pyridine (20 eq)12 h / RT> 90%
Suzuki Coupling R-B(OH)₂ (5 eq), Pd(PPh₃)₄ (0.1 eq)12 h / 90°C> 75%
Resin Cleavage TFA / DCM (1:1 v/v)3-9 h / RTFinal Yields: 70-95%

References

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. Journal of Combinatorial Chemistry, 9(3), 487-500.[Link]

  • Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-Supported Solution-Phase Synthesis of 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-473.[Link]

The Privileged Scaffold: Utilizing 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine for the Construction of GPCR-Targeted Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of GPCRs and the Quest for Selective Modulators

G-protein coupled receptors (GPCRs) constitute the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in transducing extracellular signals into intracellular responses.[1][2] Their involvement in a vast array of physiological processes has rendered them one of the most successful classes of drug targets, with approximately 35% of all FDA-approved drugs exerting their effects through these receptors.[3] The therapeutic areas dominated by GPCR-targeted drugs are broad, encompassing cardiovascular diseases, metabolic disorders, neurodegenerative conditions, and psychiatric illnesses.[4]

Despite these successes, a significant portion of the GPCR superfamily remains underexplored, with many orphan receptors whose endogenous ligands and physiological roles are yet to be fully elucidated.[4][] The development of novel, selective, and potent ligands for these receptors holds immense promise for future therapeutic interventions. A key strategy in modern drug discovery to address this challenge is the design and synthesis of focused compound libraries centered around "privileged scaffolds."[6] These are molecular frameworks that are known to bind to multiple biological targets with high affinity, providing a robust starting point for the generation of diverse and biologically relevant compound collections.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine as a privileged scaffold for the construction of GPCR-targeted libraries. We will delve into the rationale behind its selection, provide detailed protocols for library synthesis, and outline robust screening methodologies to identify and characterize novel GPCR modulators.

The Rationale for Employing the 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Scaffold

The 2,3,4,5-Tetrahydro-1H-benzo[b]azepine core is a compelling choice for GPCR library design due to a confluence of structural and chemical features that render it a "privileged" framework. This assertion is grounded in the following key attributes:

  • Three-Dimensional Topography: The non-planar, seven-membered azepine ring fused to a benzene ring provides a rigid, yet conformationally defined, three-dimensional structure. This pre-organized geometry can mimic the turns and projections of endogenous peptide ligands, a common feature for many GPCRs.

  • Vectors for Chemical Diversification: The scaffold presents multiple points for chemical modification. The primary amine at the 6-position is a versatile handle for a wide range of chemical transformations, including acylation, sulfonation, reductive amination, and alkylation. Further diversity can be introduced on the azepine nitrogen and the aromatic ring, allowing for a systematic exploration of the chemical space around the core. A solid-phase strategy for the synthesis of di- and trisubstituted benzazepine derivatives has been successfully developed, highlighting the scaffold's amenability to combinatorial chemistry.[7]

  • Proven Pharmacological Relevance: Derivatives of the 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold have demonstrated significant pharmacological activity.[8] For instance, this core structure is a key intermediate in the synthesis of Mozavaptan, a vasopressin V2 receptor antagonist.[8] This established biological activity underscores the potential of this scaffold to yield novel GPCR ligands.

  • Favorable Physicochemical Properties: Libraries based on this scaffold can be designed to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five.[] Key physicochemical properties like molecular weight, lipophilicity (LogP), and the number of rotatable bonds can be carefully controlled during library synthesis to optimize for desirable pharmacokinetic profiles.[9]

Workflow for GPCR-Targeted Library Development

The development of a GPCR-targeted library using the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine scaffold follows a logical progression from scaffold synthesis to library generation and subsequent biological evaluation.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Synthesis (Solid-Phase) cluster_2 Phase 3: Biological Evaluation A Starting Material (e.g., Substituted Aniline) B Multi-step Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-one A->B C Reductive Amination to yield 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine B->C D Immobilization of Scaffold on Solid Support C->D Core Building Block E Parallel Diversification Reactions (Acylation, Sulfonation, etc.) D->E F Cleavage from Resin and Purification E->F G High-Throughput Screening (HTS) (e.g., Calcium Flux, cAMP) F->G Compound Library H Hit Confirmation and Validation G->H I Dose-Response Analysis (EC50/IC50) H->I J Secondary Assays (e.g., β-arrestin) I->J K Lead Optimization J->K Lead Candidates

Figure 1: A comprehensive workflow for the development of a GPCR-targeted library.

Protocols for Library Synthesis

The following protocols are based on established methods for the synthesis of the core scaffold and its diversification.

Protocol 1: Synthesis of the Core Scaffold: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

The synthesis of the aminobenzazepine scaffold can be achieved through a multi-step solution-phase synthesis, often starting from a substituted aniline. A common strategy involves the construction of the corresponding benzazepinone, followed by reductive amination.

Step 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-one

A variety of synthetic routes can be employed for the construction of the benzazepinone core. One established method involves a Dieckmann condensation.[8]

Step 2: Reductive Amination to Yield the Primary Amine

  • Dissolve 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add ammonium acetate (10-20 equivalents) and sodium cyanoborohydride (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine.

Protocol 2: Solid-Phase Synthesis of a Diversified Library

Solid-phase synthesis offers a highly efficient method for the generation of a large number of analogs in a parallel fashion.[7]

  • Immobilization: The Boc-protected 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is attached to a suitable solid support, such as FMPB-AM resin, via the secondary amine on the azepine ring.

  • Deprotection: The Boc protecting group on the exocyclic amine is removed using trifluoroacetic acid (TFA) in dichloromethane.

  • Diversification Reactions (Parallel Synthesis): The resin-bound scaffold is then distributed into separate reaction vessels for parallel diversification.

    • Acylation: React the resin with a variety of carboxylic acids in the presence of a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA) in a suitable solvent like DMF.

    • Sulfonylation: React the resin with a range of sulfonyl chlorides in the presence of a base (e.g., pyridine, DIEA) in a solvent such as dichloromethane.

    • Reductive Amination: React the resin with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Cleavage: The final compounds are cleaved from the solid support using an acidic cocktail (e.g., TFA/water/triisopropylsilane).

  • Purification: The cleaved products are typically purified by high-performance liquid chromatography (HPLC).

Protocols for High-Throughput Screening (HTS)

Once the library is synthesized and characterized, the next critical step is to screen for biological activity against the GPCR target of interest. The choice of assay depends on the G-protein coupling of the receptor.

GPCR Signaling Pathways and Corresponding Assays

G GPCR {GPCR | (Ligand Binding)} Gq Gq (αq, βγ) GPCR->Gq Gs Gs (αs, βγ) GPCR->Gs Gi Gi (αi, βγ) GPCR->Gi Arrestin β-Arrestin GPCR->Arrestin PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits Signaling Downstream Signaling Arrestin->Signaling Arrestin_Assay β-Arrestin Assay Arrestin->Arrestin_Assay measures IP3 IP3 PLC->IP3 generates cAMP_inc ↑ cAMP AC->cAMP_inc generates cAMP_dec ↓ cAMP AC->cAMP_dec inhibits generation Ca_Assay Calcium Flux Assay IP3->Ca_Assay measures cAMP_Assay cAMP Assay cAMP_inc->cAMP_Assay measures cAMP_dec->cAMP_Assay measures

Figure 2: Major GPCR signaling pathways and their corresponding screening assays.

Protocol 3: Calcium Flux Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture: Plate cells stably expressing the Gq-coupled GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[10]

  • Compound Addition: Transfer the plate to a fluorescence plate reader (e.g., FLIPR). Add the library compounds at various concentrations.

  • Signal Detection: Measure the fluorescence intensity kinetically over a period of 1-3 minutes. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Determine the EC50 values for active compounds by plotting the change in fluorescence against the compound concentration.

Protocol 4: cAMP Assay (for Gs- and Gi-coupled GPCRs)

This assay measures changes in the intracellular concentration of cyclic AMP.

  • Cell Culture: Plate cells expressing the Gs- or Gi-coupled GPCR in a suitable microplate.

  • Cell Stimulation: For Gs-coupled receptors, incubate the cells with the library compounds. For Gi-coupled receptors, co-incubate the cells with the library compounds and a known adenylyl cyclase activator (e.g., forskolin).[11]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

  • Data Analysis: Generate dose-response curves and calculate the EC50 or IC50 values for the compounds.

Protocol 5: β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Line: Use a commercially available cell line engineered to report β-arrestin recruitment, such as those based on enzyme fragment complementation (e.g., PathHunter) or protein-protein interaction detection.[13][14]

  • Assay Protocol: Follow the manufacturer's protocol for cell plating, compound addition, and signal detection (typically luminescence or fluorescence).

  • Data Analysis: Quantify the recruitment signal and determine the potency and efficacy of the compounds.

Data Presentation and Interpretation

The data generated from the HTS campaign should be carefully analyzed and presented to facilitate hit identification and prioritization.

Parameter Description Typical Value Range for Hits
EC50 (Agonist) The concentration of an agonist that produces 50% of the maximal response.< 10 µM
IC50 (Antagonist) The concentration of an antagonist that inhibits 50% of the response to a known agonist.< 10 µM
Maximal Response The maximum effect produced by a compound, often expressed as a percentage of a reference agonist.> 80% (for full agonists)
Selectivity The ratio of a compound's activity at the target receptor versus its activity at other receptors.> 10-fold
Lipinski's Rule of 5 A set of guidelines to evaluate the drug-likeness of a compound.Adherence to the rules

Table 1: Key parameters for evaluating hits from a GPCR-targeted library screen.

Conclusion and Future Directions

The 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine scaffold represents a highly valuable starting point for the construction of GPCR-targeted libraries. Its inherent "privileged" nature, combined with its amenability to combinatorial diversification, provides a powerful platform for the discovery of novel and selective modulators of this important class of drug targets. The detailed protocols provided in this application note offer a comprehensive guide for researchers to embark on such discovery campaigns.

Future efforts in this area could focus on expanding the diversity of the library through the exploration of novel synthetic methodologies, as well as the application of computational and structure-based drug design approaches to guide library design. Furthermore, the integration of high-content screening and phenotypic assays will provide a more holistic understanding of the biological effects of the synthesized compounds, ultimately accelerating the translation of promising hits into viable therapeutic candidates.

References

  • Assay Guidance Manual: Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). National Center for Biotechnology Information. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. [Link]

  • Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). National Center for Biotechnology Information. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). JoVE. [Link]

  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). (2017). The American Society for Biochemistry and Molecular Biology, Inc. [Link]

  • Green Fluorescent Borealis Arrestin Assays. (n.d.). Montana Molecular. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • Physico-Chemical Optimization of Drugs for GPCR A Family. (2022). International Journal Of Pharma Research and Health Sciences. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2015). SLAS Discovery. [Link]

  • Calcium Flux Assays. (n.d.). Eurofins Discovery. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biolabs. [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (2018). Frontiers in Pharmacology. [Link]

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. (2021). Journal of Medicinal Chemistry. [Link]

  • Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. (2007). ACS Combinatorial Science. [Link]

  • Mechanistic insights from the atomic-level quaternary structure of short-lived GPCR oligomers in live cells. (2024). ResearchGate. [Link]

  • Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. (2022). ChemRxiv. [Link]

  • Mechanistic insights into GPCR-G protein interactions. (2016). Current Opinion in Structural Biology. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. (2026). The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). The Journal of Organic Chemistry. [Link]

  • Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors Revealed by Accelerated Molecular Simulations. (2019). bioRxiv. [Link]

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024). AZoLifeSciences. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2019). The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions. (2026). ResearchGate. [Link]

  • G Protein-Coupled Receptors as Targets for Approved Drugs. (2018). Molecular Pharmacology. [Link]

  • G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. (2024). Signal Transduction and Targeted Therapy. [Link]

  • Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. (n.d.). The Florey. [Link]

  • Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. (2021). Frontiers in Molecular Biosciences. [Link]

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (2010). Methods in Molecular Biology. [Link]

Sources

Application Notes and Protocols for the Use of Benzazepines as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Benzazepines in Dopamine Receptor Research

The dopaminergic system is a critical neuromodulatory network in the central nervous system, governing essential functions such as motor control, motivation, reward, and cognition.[1][2] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] Dopamine exerts its influence through five distinct G protein-coupled receptors (GPCRs), which are categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[3][] The 1-phenylbenzazepine scaffold has emerged as a foundational chemical template for developing ligands that can selectively target these receptors, providing invaluable tools for both basic research and clinical applications.[6]

This guide offers a comprehensive overview of the application of benzazepine derivatives as dopamine receptor ligands. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for their characterization. We will delve into the structure-activity relationships of key benzazepines, detail the methodologies for assessing their binding and functional profiles, and explore their application in preclinical models.

Featured Benzazepine Scaffolds: Prototypes for D1-like Receptor Modulation

The 1-phenylbenzazepine framework has been particularly fruitful for the development of D1-like selective ligands.[6] The substitution patterns on the benzazepine core and the appended phenyl ring are critical determinants of a compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).[7]

  • SCH-23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine): The Archetypal D1-like Antagonist SCH-23390 is a highly potent and selective antagonist for the D1-like receptor family.[8][9] Its high affinity for D1 and D5 receptors has made it an indispensable pharmacological tool for elucidating the role of D1-like receptor signaling in various physiological and pathological processes, including seizure activity, psychosis, and Parkinson's disease.[8][10] While it exhibits high affinity for D1/D5 receptors, it's important to note its significant affinity for the 5-HT2C serotonin receptor, which should be considered when interpreting experimental results.[11]

  • Fenoldopam ((±)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol): A Peripherally Acting D1-like Agonist Fenoldopam is a selective D1-like receptor agonist.[12][13] Its primary clinical use is in the short-term management of severe hypertension.[14][15] By activating D1 receptors located on vascular smooth muscle, particularly in the renal arteries, Fenoldopam induces vasodilation, leading to increased renal blood flow, diuresis, and a reduction in blood pressure.[12][16] It is a valuable example of how targeting peripheral dopamine receptors with benzazepine ligands can achieve therapeutic effects.

Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of these representative benzazepines at human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1D5D2Reference(s)
SCH-23390 0.20.3> 3000[8][9]
Fenoldopam ~10-30-> 1000[6][14]

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation).

Dopamine Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by dopamine receptor activation is crucial for interpreting the functional data of benzazepine ligands. Dopamine receptors are canonical GPCRs that couple to distinct G proteins to modulate intracellular second messenger levels.[1][]

  • D1-like Receptors (D1 & D5): These receptors are primarily coupled to the Gαs or Gαolf G proteins. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[][17] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[17][18]

  • D2-like Receptors (D2, D3 & D4): These receptors are coupled to Gαi/o G proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[][17] Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels.

The diagram below illustrates these primary signaling pathways.

Dopamine Receptor Signaling cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) D1_Agonist D1 Agonist (e.g., Fenoldopam) D1R D1/D5 Receptor D1_Agonist->D1R Gs Gαs D1R->Gs AC_up Adenylyl Cyclase Gs->AC_up Activates cAMP_up ↑ cAMP AC_up->cAMP_up ATP to cAMP PKA PKA cAMP_up->PKA Activates Cellular_Response_up Cellular Response (e.g., DARPP-32 Phos.) PKA->Cellular_Response_up Phosphorylation D1_Antagonist D1 Antagonist (e.g., SCH-23390) D1_Antagonist->D1R Blocks D2_Agonist D2 Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Gi Gαi D2R->Gi AC_down Adenylyl Cyclase Gi->AC_down Inhibits cAMP_down ↓ cAMP AC_down->cAMP_down ATP to cAMP Cellular_Response_down Altered Cellular Response cAMP_down->Cellular_Response_down

Caption: Dopamine D1-like and D2-like receptor signaling pathways.

In Vitro Characterization of Benzazepine Ligands

A systematic in vitro evaluation is essential to determine the pharmacological profile of a novel benzazepine. This typically involves a two-stage process: first, determining the compound's binding affinity and selectivity using radioligand binding assays, and second, assessing its functional effect on receptor signaling, often through a cAMP assay.

In Vitro Screening Cascade Start Novel Benzazepine Compound Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Affinity (Ki) at D1, D2, D5 Receptors Binding_Assay->Determine_Ki Selectivity_Check Assess Selectivity Profile (e.g., D1 vs D2) Determine_Ki->Selectivity_Check Functional_Assay Secondary Screen: cAMP Functional Assay Selectivity_Check->Functional_Assay High Affinity & Good Selectivity Discard Discard or Re-synthesize Selectivity_Check->Discard Low Affinity or Poor Selectivity Determine_Potency Determine Potency (EC50/IC50) & Efficacy (% Activation/Inhibition) Functional_Assay->Determine_Potency Mode_of_Action Classify Mode of Action: Agonist, Antagonist, or Partial Agonist Determine_Potency->Mode_of_Action Lead_Compound Lead Compound for In Vivo Studies Mode_of_Action->Lead_Compound Desired Profile Mode_of_Action->Discard Undesired Profile

Caption: A typical in vitro screening cascade for novel benzazepines.

Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a novel benzazepine) for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.[19]

Principle: The assay measures the displacement of a fixed concentration of a high-affinity radioligand from the receptor by increasing concentrations of an unlabeled test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human dopamine receptor of interest (e.g., D1, D2).[19]

  • Radioligand: A high-affinity radioligand specific for the receptor subtype. For D1 receptors, [³H]SCH-23390 is a common choice. For D2/D3 receptors, [³H]spiperone is often used.[20][21]

  • Test Compound: The unlabeled benzazepine ligand to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Determinant: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., 10 µM Butaclamol or unlabeled SCH-23390 for D1 receptors) to define non-specific binding.[20]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[19]

  • Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) and glass fiber filters (e.g., Whatman GF/C).[20]

  • Scintillation Fluid and Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Preparation: a. Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 5-20 µg protein per well) in ice-cold Assay Buffer.[22] Keep on ice. b. Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. c. Prepare solutions for Total Binding (Assay Buffer only), Non-specific Binding (10 µM Butaclamol), and the radioligand (at a concentration near its Kd value) in Assay Buffer.

  • Assay Plate Setup (96-well format): a. Add 50 µL of Assay Buffer to the "Total Binding" wells. b. Add 50 µL of the non-specific binding determinant to the "Non-specific Binding" wells. c. Add 50 µL of each concentration of the test compound to the respective "Competition" wells. d. Add 150 µL of the diluted membrane preparation to all wells.[22] e. Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells, for a final volume of 250 µL.[22]

  • Incubation: a. Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) with gentle agitation.[22] The incubation time should be sufficient to reach equilibrium.

  • Termination and Filtration: a. Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). b. Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand.[20]

  • Quantification: a. Place the filter mats in a drying oven (e.g., 50°C for 30 minutes).[22] b. Once dry, add scintillation fluid to each filter circle/vial and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Protocol: cAMP Functional Assay

This protocol outlines a method to measure the functional activity of a benzazepine ligand by quantifying its effect on intracellular cAMP levels in cells expressing the target dopamine receptor.

Principle: D1-like (Gαs-coupled) receptor agonists will increase cAMP, while D2-like (Gαi-coupled) receptor agonists will decrease forskolin-stimulated cAMP levels. Antagonists will block the effect of an agonist. Modern assays, such as HTRF or bioluminescent-based kits (e.g., Promega's cAMP-Glo™), provide a high-throughput method to measure these changes.[23][24]

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human dopamine receptor of interest.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., Cisbio HTRF, Promega cAMP-Glo™, DiscoverX cAMP Hunter™).[23][25]

  • Test Compound: The benzazepine ligand to be tested.

  • Reference Agonist: A known agonist for the receptor (e.g., Dopamine or SKF-38393 for D1).

  • Forskolin (for Gαi assays): An adenylyl cyclase activator used to create a stimulated baseline against which inhibition can be measured.

  • Cell Culture Medium and Reagents.

Step-by-Step Methodology (using a luminescent-based assay as an example):

  • Cell Plating: a. Harvest and count the cells. b. Plate the cells in a white, opaque 96- or 384-well plate at a predetermined density and allow them to attach overnight.[26]

  • Compound Addition (Agonist Mode for D1/Gαs): a. Prepare serial dilutions of the test compound and a reference agonist. b. Remove the culture medium from the cells and add a stimulation buffer containing the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation). c. Add the diluted compounds to the respective wells. d. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[26]

  • Compound Addition (Antagonist Mode for D1/Gαs): a. Pre-incubate the cells with serial dilutions of the test compound for a short period (e.g., 15-30 minutes). b. Add a fixed concentration of a reference agonist (typically its EC80 concentration) to all wells (except the basal control). c. Incubate for a further 30 minutes.

  • Compound Addition (Agonist Mode for D2/Gαi): a. Prepare serial dilutions of the test compound and a reference agonist. b. Add a stimulation buffer containing a fixed concentration of forskolin (e.g., 1-10 µM) to all wells. c. Immediately add the diluted compounds to the respective wells. d. Incubate for 30 minutes. The Gαi activation will inhibit the forskolin-stimulated cAMP production.

  • cAMP Detection: a. Following the incubation, lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.[23][27] For bioluminescent assays, this typically involves adding a lysis reagent followed by a detection reagent that generates a light signal inversely proportional to the amount of cAMP present. b. Read the luminescence on a plate reader.

Data Analysis:

  • Agonist Mode: Plot the luminescent signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy, relative to a full agonist).

  • Antagonist Mode: Plot the signal against the log concentration of the test antagonist. Fit the data to determine the IC50 value, which reflects the antagonist's potency.

cAMP Assay Logic cluster_Gs Gs-Coupled Receptor (e.g., D1) cluster_Gi Gi-Coupled Receptor (e.g., D2) Agonist_Gs Add Agonist cAMP_Increase cAMP Increases Agonist_Gs->cAMP_Increase Result_Gs_Agonist Measure: ↑ Signal (EC50, Emax) cAMP_Increase->Result_Gs_Agonist Antagonist_Gs Add Antagonist + Agonist cAMP_Blocked cAMP Increase is Blocked Antagonist_Gs->cAMP_Blocked Result_Gs_Antagonist Measure: No Change from Basal (IC50) cAMP_Blocked->Result_Gs_Antagonist Forskolin Add Forskolin (Basal Stimulation) cAMP_High High cAMP Forskolin->cAMP_High Agonist_Gi Add Agonist + Forskolin cAMP_Decrease cAMP Decreases Agonist_Gi->cAMP_Decrease Result_Gi_Agonist Measure: ↓ Signal (IC50, Emax) cAMP_Decrease->Result_Gi_Agonist

Caption: Logic of cAMP functional assays for Gs and Gi-coupled receptors.

In Vivo Applications and Preclinical Models

Once a benzazepine ligand has been characterized in vitro, its effects are assessed in vivo to determine its therapeutic potential and physiological role.

  • Central Nervous System Disorders: SCH-23390 has been extensively used in animal models to probe the function of D1 receptors. For instance, it has demonstrated anticonvulsant properties in various seizure models, supporting the hypothesis that D1 receptor activation is generally pro-convulsant.[10] Its use in models of Parkinson's disease and psychosis has also helped to delineate the role of D1 receptors in these conditions.[8]

  • Cardiovascular and Renal Applications: Fenoldopam serves as a prime example of a benzazepine developed for a peripheral application. Its efficacy in hypertensive emergencies is evaluated in animal models by directly measuring arterial blood pressure and renal blood flow following intravenous administration.[13][16] Studies in canine and porcine models have been instrumental in demonstrating its renal-protective effects.[14]

  • Neuroimaging: Radiolabeled versions of high-affinity benzazepines can be used as tracers for Positron Emission Tomography (PET) imaging. This allows for the non-invasive visualization and quantification of dopamine receptors in the living brain, which is invaluable for studying receptor occupancy by drugs and understanding the neurobiology of disease.[28][29]

Conclusion

The benzazepine scaffold is a remarkably versatile platform for the design of dopamine receptor ligands. From the selective D1 antagonist SCH-23390, a cornerstone of basic neuroscience research, to the peripherally acting D1 agonist Fenoldopam, a clinically used antihypertensive agent, these compounds have significantly advanced our understanding of the dopaminergic system. The protocols and principles outlined in this guide provide a framework for the systematic evaluation of new benzazepine derivatives, enabling researchers to characterize their binding and functional profiles accurately. This rigorous in vitro characterization is the critical first step in the journey to identify novel chemical probes and potential therapeutic agents targeting the multifaceted dopamine system.

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Sources

Application Note: A Practical Guide to the N-Alkylation of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents.[1] N-alkylation of this heterocyclic amine is a critical synthetic transformation that allows for the introduction of diverse functional groups at the nitrogen atom, profoundly influencing the molecule's steric and electronic properties.[2] These modifications are instrumental in modulating biological activity, selectivity, and pharmacokinetic profiles, making the development of robust N-alkylation protocols essential for drug discovery and development programs.[2][3]

This application note provides detailed experimental protocols for two widely employed and reliable methods for the N-alkylation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine: direct alkylation with an alkyl halide and reductive amination with a carbonyl compound. The causality behind experimental choices, key parameters, and expected outcomes are discussed to provide researchers with a comprehensive and practical guide.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the availability of starting materials, and the presence of other functional groups in the molecule.

  • Direct Alkylation via SN2 Reaction: This classic method involves the reaction of the secondary amine with an electrophilic alkyl halide (e.g., R-Br, R-I). The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.[2] A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct generated during the reaction.[2][4] This method is straightforward but can sometimes be complicated by overalkylation, where the newly formed tertiary amine reacts further, especially with highly reactive alkylating agents.[5]

  • Reductive Amination: This powerful and versatile one-pot method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[6][7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reagent for this transformation.[7][8] It is stable in anhydrous solvents and readily reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound, preventing unwanted side reactions.[6][7] This method avoids the use of alkyl halides and is compatible with a broad range of functional groups.[9]

Experimental Protocols

Protocol A: Direct N-Alkylation with Benzyl Bromide

This protocol details the N-benzylation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine using benzyl bromide and potassium carbonate.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq) to the suspension. K₂CO₃ is a mild, cost-effective base suitable for deprotonating the secondary amine without causing significant side reactions.[2][4][10]

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Work-up: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Protocol B: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol describes the N-alkylation using benzaldehyde and the mild reducing agent sodium triacetoxyborohydride.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M).[9]

  • Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.[7][9]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. NaBH(OAc)₃ is chosen for its remarkable selectivity in reducing iminium ions in the presence of aldehydes.[6][7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-benzyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions for the N-alkylation of secondary amines, providing a comparative overview. Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Alkylation MethodElectrophile/CarbonylReagent(s)SolventTemp. (°C)Time (h)Typical Yield
Direct Alkylation Methyl IodideK₂CO₃DMF6012-24Good-Excellent
Direct Alkylation Benzyl BromideK₂CO₃AcetonitrileReflux12-18Good-Excellent[2]
Direct Alkylation Ethyl BromoacetateCs₂CO₃DMFRT8-16Good
Reductive Amination AcetoneNaBH(OAc)₃DCERT4-8Excellent[8]
Reductive Amination CyclohexanoneNaBH(OAc)₃DCERT3-6Excellent
Reductive Amination 4-MethoxybenzaldehydeNaBH(OAc)₃DCERT2-4Excellent

Experimental Workflow Visualization

The general workflow for the N-alkylation and subsequent purification of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is depicted below.

G cluster_0 PART A: Reaction Setup cluster_1 PART B: Monitoring & Work-up cluster_2 PART C: Purification & Analysis Start Starting Materials: - Tetrahydrobenzo[b]azepine - Alkylating Agent/Carbonyl - Base/Reducing Agent - Solvent Reaction Reaction Mixture (Stirring, Heating/RT) Start->Reaction Combine Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, Purity Analysis) Purify->Analyze Product Pure N-Alkylated Product Analyze->Product

Caption: General workflow for N-alkylation experiments.

References

  • Benchchem. Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
  • ScienceDirect. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • ScienceDirect. Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids.
  • ResearchGate. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • Alfa Chemistry. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
  • CiteSeerX. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues.
  • Wikipedia. Amine alkylation.
  • Quora. What is the action of potassium carbonate on alkyl halide?.
  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).
  • ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process.
  • ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • PubMed. Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold.
  • Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • University of Calgary. Ch22: Alkylation of Amines.

Sources

Application Notes & Protocols: The 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine Scaffold in Combinatorial Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical space. Combinatorial chemistry serves as a powerful engine in this endeavor, enabling the rapid synthesis of large, systematically organized compound libraries.[1][2] At the heart of successful library design is the selection of a core scaffold—a molecular framework that provides the appropriate three-dimensional geometry for biological target interaction while presenting multiple vectors for chemical diversification. The tetrahydrobenzo[b]azepine (THBA) ring system has emerged as a "privileged structure," a class of molecular scaffolds known to interact with multiple biological targets.[1][3] This is evidenced by its presence in marketed drugs such as the vasopressin antagonist tolvaptan and the ACE inhibitor benazepril.[4] This guide provides a detailed exploration of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine as a versatile scaffold for combinatorial chemistry, offering detailed protocols for solid-phase synthesis and library diversification.

The Rationale: Why 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine?

The selection of a scaffold is the first critical decision in a combinatorial chemistry campaign. The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine scaffold offers several distinct advantages for drug discovery programs:

  • Proven Biological Relevance: The seven-membered THBA core is a validated pharmacophore found in numerous bioactive compounds, increasing the probability of identifying hits during screening.[4][5]

  • Structural Rigidity and Complexity: The partially saturated, fused-ring system provides a defined three-dimensional conformation, which is often crucial for high-affinity binding to biological targets. This moves beyond simple flat aromatic scaffolds and explores more drug-like chemical space.[6]

  • Orthogonal Chemical Handles: The scaffold presents two distinct points for diversification: a secondary amine within the azepine ring and a primary aromatic amine at the 6-position. These functional groups have different reactivities, allowing for selective and controlled derivatization to build molecular complexity.

  • Synthetic Tractability: As will be detailed, the scaffold is amenable to robust, high-throughput synthetic methodologies, particularly solid-phase organic synthesis (SPOS), which is the cornerstone of modern combinatorial chemistry.[7][8]

Strategic Overview: Solid-Phase Library Synthesis

Solid-phase organic synthesis (SPOS) is the preferred method for constructing large combinatorial libraries due to the simplified purification process—excess reagents and byproducts are simply washed away from the resin-bound product.[9][10] Our strategy involves immobilizing the scaffold onto a solid support and then executing a series of diversification reactions in a parallel format.

Experimental Workflow: Solid-Phase Synthesis of a THBA Library

The overall workflow is a multi-step process designed for efficiency and high-throughput execution.

SPOS_Workflow cluster_prep Scaffold Preparation cluster_spos Solid-Phase Synthesis cluster_final Final Product Generation Scaffold 1. Scaffold (THBA-6-amine) Protection 2. N-Boc Protection Scaffold->Protection Boc₂O, DIPEA Immobilization 3. Immobilization on Resin Protection->Immobilization FMPB-AM Resin, DIC, HOBt Diversification 4. Parallel Diversification (Acylation, Alkylation, etc.) Immobilization->Diversification Split into parallel reactors Cleavage 5. Cleavage from Resin Diversification->Cleavage TFA/DCM Library 6. Purified Compound Library Cleavage->Library LC/MS Purification

Caption: General workflow for solid-phase synthesis of a THBA library.

Detailed Protocols

The following protocols are adapted from established methodologies for the related 5-amino isomer and are designed to be robust and scalable for library production.[7][8]

Protocol 1: Scaffold Protection and Immobilization

Principle: To enable selective diversification, one of the scaffold's amine groups must be protected while the other is used for immobilization. Here, we protect the more nucleophilic secondary amine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be easily removed during the final cleavage step with trifluoroacetic acid (TFA). The primary aromatic amine is then used to anchor the scaffold to an acid-labile FMPB-AM (4-(4-formyl-3,5-dimethoxyphenoxy)methyl) polystyrene resin, a standard choice for solid-phase synthesis of amine-containing molecules.[7]

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • FMPB-AM Resin

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

Procedure:

  • N-Boc Protection (Solution Phase):

    • Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine (1.0 eq) in DCM.

    • Add DIPEA (1.5 eq) and cool the solution to 0 °C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC/MS.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected scaffold.

  • Immobilization on Resin (Reductive Amination):

    • Swell the FMPB-AM resin (1.0 eq) in a 1% AcOH solution in DMF for 1 hour.

    • Add the N-Boc protected scaffold (1.5 eq) to the swollen resin.

    • Add NaBH₃CN (2.0 eq) and gently agitate the mixture at room temperature for 24 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • To cap any unreacted aldehyde sites on the resin, treat with a solution of ethanolamine (5.0 eq) and NaBH₃CN (5.0 eq) in DMF for 4 hours.

    • Wash the resin again as described above and dry under vacuum.

Protocol 2: Parallel Library Diversification

Principle: With the scaffold securely anchored to the resin via the C-6 amine and the azepine nitrogen protected, this protocol is designed for diversification at the azepine nitrogen after a deprotection step. For broader diversity, a bromo-substituted scaffold (e.g., 8-bromo-...) can be used to introduce an additional diversification point for cross-coupling reactions.[8] The following steps are performed in parallel reactors (e.g., in a 96-well plate format).

Materials:

  • Scaffold-loaded resin from Protocol 1

  • 20% Piperidine in DMF

  • For Acylation: A library of diverse acyl chlorides or carboxylic acids (with coupling reagents like HATU)

  • For Reductive Amination: A library of diverse aldehydes

  • For Suzuki Coupling (requires bromo-scaffold): A library of diverse boronic acids, Pd(PPh₃)₄, Na₂CO₃ solution.

Procedure:

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Diversification (Perform in Parallel):

    • A) Acylation:

      • To each well/reactor, add a solution of a unique acyl chloride (3.0 eq) and DIPEA (4.0 eq) in DCM.

      • Agitate at room temperature for 6 hours.

      • Wash the resin with DCM and DMF.

    • B) Reductive Amination:

      • To each well/reactor, add a solution of a unique aldehyde (3.0 eq) and NaBH(OAc)₃ (4.0 eq) in 1% AcOH/DMF.

      • Agitate at room temperature for 12 hours.

      • Wash the resin with DMF, water/DMF, and DCM.

    • C) Suzuki Coupling (on 8-bromo variant):

      • To each well/reactor, add a unique boronic acid (4.0 eq), Pd(PPh₃)₄ (0.1 eq), and 2M Na₂CO₃ (5.0 eq) in a DMF/Toluene mixture.

      • Heat at 80 °C under a nitrogen atmosphere for 12 hours.

      • Wash the resin with water, DMF, and DCM.

Protocol 3: Cleavage and Characterization

Principle: The final step involves cleaving the derivatized products from the solid support. The acid-labile linker is cleaved using a strong acid like TFA, which simultaneously removes many common protecting groups. The crude products are then purified and analyzed.

Materials:

  • Derivatized resin from Protocol 2

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

Procedure:

  • Wash the final derivatized resin with DCM and dry it.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product.

  • Analyze and purify each compound from the library using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS).

Alternative Strategy: Ugi Four-Component Reaction (U-4CR)

For rapid generation of libraries with high skeletal diversity, multicomponent reactions are unparalleled. The Ugi reaction is a cornerstone of combinatorial chemistry, combining four components—an amine, an aldehyde, a carboxylic acid, and an isocyanide—in a one-pot synthesis to form a bis-amide product.[11][12] The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine can serve as the amine component.

Workflow: Ugi Reaction for THBA Library Synthesis

Ugi_Workflow Amine THBA-6-amine (Scaffold) Reaction Ugi 4-CR (One Pot, MeOH, RT) Amine->Reaction Aldehyde Aldehyde (R1) Aldehyde->Reaction Isocyanide Isocyanide (R2) Isocyanide->Reaction Acid Carboxylic Acid (R3) Acid->Reaction Product Diverse α-Acylamino Amide Library Reaction->Product

Caption: Ugi four-component reaction using the THBA scaffold.

Protocol 4: Ugi Library Synthesis

Principle: This protocol outlines a solution-phase parallel synthesis. The reaction is typically fast and high-yielding, driven by the irreversible Mumm rearrangement.[11] It allows for the introduction of three points of diversity (R1, R2, R3) in a single step.

Materials:

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

  • Library of diverse aldehydes

  • Library of diverse isocyanides

  • Library of diverse carboxylic acids

  • Methanol (MeOH)

Procedure (for a single well in a parallel synthesis plate):

  • To a vial, add the aldehyde (1.0 eq) and 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine (1.0 eq) in MeOH. Stir for 1 hour to pre-form the imine.

  • Add the carboxylic acid (1.0 eq) to the mixture.

  • Finally, add the isocyanide (1.0 eq). The reaction is often exothermic.[11]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor completion by LC/MS.

  • Upon completion, concentrate the solvent and purify the product using preparative HPLC.

Data Summary and Library Design

A key aspect of combinatorial chemistry is the systematic variation of building blocks to explore chemical space. A hypothetical library design based on the solid-phase protocol is summarized below.

Diversification PointReaction TypeNumber of Building Blocks (R)
R1 (on Azepine N)Acylation20 (Acyl Chlorides)
R2 (on Azepine N)Reductive Amination20 (Aldehydes)
R3 (on Benzene Ring)Suzuki Coupling15 (Boronic Acids)
Total Compounds (R1 + R2) x R3 (20 + 20) x 15 = 600

This example demonstrates how a modest number of building blocks can rapidly generate a library of significant size, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine scaffold is a highly valuable starting point for the construction of diverse and biologically relevant compound libraries. Its privileged structure status, combined with the availability of two orthogonal chemical handles, makes it ideal for modern drug discovery campaigns. The detailed solid-phase and solution-phase protocols provided herein offer robust and flexible strategies for researchers to rapidly generate novel chemical entities for high-throughput screening, ultimately accelerating the identification of new therapeutic leads.

References

  • Schneider, G. (2021). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries.
  • Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design.
  • Fiveable. (2025). Combinatorial chemistry | Medicinal Chemistry Class Notes. Fiveable.
  • Lam, K. S., & Liu, R. (n.d.). Combinatorial Chemistry in Drug Discovery. PMC.
  • Nikolova, Y., & Danalev, D. (2015). Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes. PubMed.
  • Dong, G., & Geng, X. (2022). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. PMC.
  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold.
  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. PubMed.
  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

  • Pesch, J., et al. (n.d.). Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]

  • Pukin, A., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. Beilstein Journal of Organic Chemistry.
  • Scott, M. A., & Peters, R. (2016). Solid-Phase Synthesis of 2,3-Dihydrobenzo[f][6][13][14]thiadiazepin-4(5H)-one 1,1-Dioxides with Three Diversity Positions. PubMed.

  • Scott, M. A., & Peters, R. (2014).
  • Mahmoud, A. R. (2025). (PDF) Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
  • Pukin, A., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.

Sources

Application Note: High-Yield Synthesis of Substituted 1H-Benzo[b]azepin-5-ones

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the high-yield synthesis of substituted 1H-benzo[b]azepin-5-ones, a critical pharmacophore in drug development (e.g., Tolvaptan, Mozavaptan).

Executive Summary & Strategic Overview

The 1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (commonly referred to as 1-benzazepin-5-one) is a privileged structural motif in medicinal chemistry, serving as the core skeleton for vasopressin antagonists and various CNS-active agents.

Synthesizing this 7-membered fused ring system presents specific challenges:

  • Entropic Disfavor: Formation of 7-membered rings is kinetically slower than 5- or 6-membered analogs.

  • Regioselectivity: Direct cyclization onto the aromatic ring requires careful control of electronic activation.

  • Scalability: Traditional methods often use viscous polyphosphoric acid (PPA), creating downstream processing bottlenecks.

This guide presents three validated protocols ranging from the robust "workhorse" method to modern, scalable alternatives.

Mechanistic Pathway Selection

The choice of synthetic route depends heavily on the substrate's electronic properties and the required scale.

G Start Target: 1-Benzazepin-5-one Substrate Substrate Availability Start->Substrate CondA Electron-Rich Ring (EDG: -OMe, -Me) Substrate->CondA CondB Electron-Deficient Ring (EWG: -Cl, -CF3) Substrate->CondB CondC Scale > 100g Avoids Viscous PPA Substrate->CondC RouteA Route A: Intramolecular Friedel-Crafts RouteB Route B: Dieckmann Condensation RouteC Route C: TfOH-Mediated (Green/Modern) CondA->RouteA High Yield CondA->RouteC Cleaner Profile CondB->RouteB Mandatory CondC->RouteB Preferred

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol 1: Intramolecular Friedel-Crafts Cyclization (The "Classic" Route)

Best For: Electron-rich or neutral substrates; milligram to gram scale. Mechanism: Acid-mediated activation of a carboxylic acid (or ester) followed by electrophilic aromatic substitution (SEAr).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor:

    
    -Aryl-4-aminobutyric acid (prepared via alkylation of aniline with ethyl 4-bromobutyrate or 
    
    
    
    -butyrolactone).
  • Reagent: Polyphosphoric Acid (PPA) (83%

    
     content).
    
  • Solvent: None (PPA acts as solvent) or Xylene (for co-solvent modification).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge Polyphosphoric Acid (10–15 g per 1 g of substrate).

  • Addition: Heat the PPA to 60–70 °C until it becomes fluid. Add the

    
    -Aryl-4-aminobutyric acid  precursor portion-wise to avoid localized exotherms.
    
  • Cyclization: Increase temperature to 100–110 °C . Stir for 2–4 hours .

    • Critical Control Point: Monitor by TLC/LCMS. If the reaction turns black/tarry, reduce temperature to 90 °C.

  • Quenching (The "Ice Crash"):

    • Cool the mixture to ~60 °C.

    • Pour the viscous syrup slowly onto crushed ice (50 g per 1 g substrate) with vigorous stirring. The complex will hydrolyze, precipitating the ketone.

  • Workup:

    • Neutralize the aqueous slurry with 50% NaOH or solid

      
       to pH ~8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (typically 10-30% EtOAc/Hexane).

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (<40%) Incomplete cyclization due to EWG deactivation.Switch to Protocol 2 (Dieckmann).
Tarry Product Temperature too high (>120°C).Use Protocol 3 (TfOH) or lower temp.
Stirrer Failure PPA viscosity.Use mechanical stirring or add Xylene co-solvent.

Protocol 2: The Dieckmann Condensation (The "Scalable" Route)

Best For: Electron-deficient substrates; large-scale synthesis; regioselective requirements. Mechanism: Base-mediated intramolecular Claisen condensation of a diester, followed by decarboxylation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Methyl

    
    -(2-methoxycarbonylphenyl)-4-aminobutyrate.
    
    • Synthesis: Coupling of methyl anthranilate with methyl 4-bromobutyrate or succinic anhydride ring opening + esterification.

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH).
    
  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Procedure
  • Cyclization:

    • Suspend

      
      -BuOK  (1.2 equiv) in anhydrous Toluene  (0.2 M concentration) under 
      
      
      
      .
    • Add the diester precursor dropwise at 0 °C.

    • Allow to warm to Room Temperature (RT) and stir for 2–6 hours. (Formation of the

      
      -keto ester enolate drives the reaction).[2]
      
  • Hydrolysis & Decarboxylation:

    • Add 2N HCl (excess) directly to the reaction mixture.

    • Heat to reflux for 4–12 hours. This one-pot operation hydrolyzes the ester and decarboxylates the

      
      -keto acid.
      
  • Isolation:

    • Cool to RT. Separate the organic layer.[3][4]

    • Extract the aqueous layer with Toluene or DCM.

    • Wash with saturated

      
       (to remove unreacted acid) and brine.
      
  • Purification: The crude product is often pure enough for subsequent steps. Recrystallize if necessary.

Data Comparison: PPA vs. Dieckmann
Substrate SubstituentYield (PPA Method)Yield (Dieckmann Method)
H (Unsubstituted) 85%78%
7-OMe (EDG) 91%80%
7-Cl (Weak EWG) 55%82%
7-NO2 (Strong EWG) 0% (Failed)75%

Protocol 3: Triflic Acid-Mediated Cyclization (The "Modern Green" Route)

Best For: High-value intermediates; avoiding PPA waste; moderate scale. Concept: Trifluoromethanesulfonic acid (TfOH) acts as a "super-acid" solvent/catalyst, offering cleaner profiles than PPA.

Procedure
  • Dissolve

    
    -Aryl-4-aminobutyric acid  in Dichloromethane (DCM)  (0.5 M).
    
  • Add TfOH (3–5 equiv) dropwise at 0 °C.

  • Stir at RT for 2–12 hours.

  • Quench: Pour onto ice/NaHCO3.

  • Advantages: Homogeneous solution, easier workup, less tar formation.

Reaction Mechanism & Pathway Visualization[11]

The following diagram illustrates the mechanistic divergence between the Friedel-Crafts and Dieckmann approaches.

Mechanism Acid N-Aryl-4-aminobutyric Acid Acylium Acylium Ion / Mixed Anhydride Acid->Acylium PPA / TfOH Diester Diester Precursor Enolate Ester Enolate Diester->Enolate Base (t-BuOK) TS_FC Electrophilic Attack (SEAr) (Sensitive to Ring Electronics) Acylium->TS_FC TS_Dieck Nucleophilic Attack on Ester (Driven by Base) Enolate->TS_Dieck Target 1-Benzazepin-5-one TS_FC->Target - H+ BetaKeto Beta-Keto Ester Intermediate TS_Dieck->BetaKeto BetaKeto->Target Hydrolysis/Decarboxylation

Figure 2: Mechanistic comparison of Acid-Mediated SEAr vs. Base-Mediated Dieckmann Cyclization.

References

  • Intramolecular Friedel-Crafts Acylation: Standard PPA Protocol: Proctor, G. R., & Thomson, R. H. (1957). Journal of the Chemical Society. Modern Review: "Intramolecular Friedel-Crafts Reactions."[5] Master Organic Chemistry.

  • Dieckmann Condensation Route: Application in Tolvaptan Synthesis: Toriyama, K. et al. (2002). "Process for the preparation of benzazepine derivatives." US Patent 6,548,499. Mechanism Guide: "Dieckmann Condensation – An Intramolecular Claisen Reaction."[2][6] Chemistry Steps.

  • Modern Catalytic Approaches: Palladium-Catalyzed Carbonylation (Alternative Isomer): "Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-ones." Thieme Connect.

  • Medicinal Chemistry Context: Mozavaptan Synthesis: "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process." Journal of Organic Chemistry.

Sources

Application Notes and Protocols: Molecular Docking Studies of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzazepines and the Power of In Silico Screening

Benzazepine derivatives represent a versatile class of compounds with a wide range of pharmacological activities, targeting various receptors and enzymes in the central nervous system (CNS) and beyond.[1][2] Their core chemical structure, a fusion of a benzene ring and a diazepine ring, allows for diverse substitutions, modulating their binding affinity and efficacy for specific biological targets.[1] This structural flexibility has led to their investigation for anxiolytic, anticonvulsant, muscle relaxant, and even antiviral applications.[1][3][4]

Molecular docking has emerged as an indispensable computational tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries against specific protein targets.[5][6] This in silico technique predicts the preferred binding orientation and affinity of a ligand (in this case, a benzazepine derivative) to a receptor, providing crucial insights into the molecular interactions driving biological activity.[6][7] By simulating the "handshake" between a small molecule and its target protein, researchers can prioritize promising candidates for synthesis and experimental validation, significantly accelerating the drug development pipeline.[5]

This guide provides a detailed overview and practical protocols for conducting molecular docking studies of benzazepine derivatives. It is designed to equip researchers with the foundational knowledge and step-by-step methodologies required to confidently perform and interpret these powerful computational experiments.

Identifying Key Protein Targets for Benzazepine Derivatives

The therapeutic effects of benzazepine derivatives are mediated through their interaction with a variety of protein targets. Understanding these targets is the first critical step in designing a meaningful molecular docking study.

Primary CNS Targets:

  • GABAA Receptors: The most well-known target for classic benzodiazepines, these ligand-gated ion channels are the primary inhibitory neurotransmitter receptors in the CNS.[8] Benzodiazepines bind to a specific site on the GABAA receptor, enhancing the effect of the neurotransmitter GABA and leading to sedative, anxiolytic, and anticonvulsant effects.[8][9]

  • Dopamine Receptors (D1, D3): Certain benzazepine derivatives act as antagonists for dopamine receptors, showing potential in the treatment of various neurological and psychiatric disorders.[2][10]

  • Serotonin (5-HT) Receptors (e.g., 5-HT2A): Some benzazepines exhibit activity at serotonin receptors, which can contribute to their overall pharmacological profile.[2]

Emerging and Other Targets:

  • SARS-CoV-2 Main Protease (Mpro): Recent studies have identified benzazepine derivatives as potent inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.[3][11]

  • Doublecortin-Like Kinase 1 (DCLK1): This protein kinase is a promising target for inflammatory diseases, and novel benzazepine derivatives have been developed as potent DCLK1 inhibitors.[12]

  • Progesterone Receptor: Molecular docking studies have suggested that some benzoxazepine derivatives may have anticancer properties through their interaction with the progesterone receptor.[13]

  • AKT1: Network pharmacology and molecular docking have pointed to AKT1, a key player in cancer cell growth, as a potential target for certain thiazole-containing benzodiazepine derivatives.[14]

The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking experiment follows a structured workflow, from initial preparation to final analysis. Understanding this process is key to obtaining reliable and meaningful results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from RCSB PDB) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Ligand Structure Generation (e.g., from PubChem or drawn) PrepLig 4. Ligand Preparation (Energy minimization, assign charges) Ligand->PrepLig Grid 5. Grid Box Definition (Define the search space) PrepProt->Grid PrepLig->Grid Run 6. Running the Docking Simulation (e.g., AutoDock Vina) Grid->Run Analyze 7. Analysis of Docking Poses (Binding energy, interactions) Run->Analyze Validate 8. Validation of Results (Redocking, comparison to known data) Analyze->Validate

Caption: The general workflow for a molecular docking study.

Detailed Protocols for Molecular Docking

This section provides a step-by-step guide to performing a molecular docking study using widely accessible and validated software.

Protocol 1: Preparation of the Target Protein

Rationale: The quality of the protein structure is paramount for a successful docking simulation. This protocol ensures the protein is in a state that is computationally tractable and biologically relevant.

Software: UCSF Chimera or PyMOL, AutoDock Tools (part of MGLTools).

Steps:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (ideally ≤ 2.5 Å) if available.[15]

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[5]

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands if you are performing a new docking study.[15][16] Retain any metal ions that are critical for the protein's function.[15]

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens and Assign Charges:

    • Open the cleaned PDB file in AutoDock Tools.[16]

    • Add polar hydrogens to the protein.[16] This is crucial for correctly modeling hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms.[17]

  • Save as PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[16]

Protocol 2: Preparation of Benzazepine Derivative Ligands

Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be accurately defined to allow the docking software to explore its conformational space effectively.

Software: ChemDraw, Avogadro, OpenBabel, AutoDock Tools.

Steps:

  • Generate 2D Structure: Draw the 2D structure of your benzazepine derivative using software like ChemDraw or obtain the SMILES string from a database like PubChem.[15]

  • Convert to 3D Structure: Use a tool like OpenBabel or Avogadro to convert the 2D structure or SMILES string into a 3D structure.[15]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) in Avogadro or similar software. This step ensures a low-energy starting conformation.[18]

  • Prepare for Docking in AutoDock Tools:

    • Open the energy-minimized ligand file in AutoDock Tools.

    • Assign Gasteiger charges.[17]

    • Define the rotatable bonds. The software will typically do this automatically, but it's good practice to verify.[19]

  • Save as PDBQT Format: Save the prepared ligand in the PDBQT file format.[19]

Protocol 3: Performing the Docking Simulation with AutoDock Vina

Rationale: This protocol outlines the core docking procedure where the ligand is computationally "placed" into the defined binding site of the protein.

Software: AutoDock Tools, AutoDock Vina.

Steps:

  • Define the Grid Box:

    • In AutoDock Tools, load both the prepared protein (PDBQT) and ligand (PDBQT) files.[20]

    • Navigate to the "Grid" menu and select "Grid Box".[21]

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site of interest.[16][21] If the binding site is unknown, the grid box should cover the entire protein for a "blind docking" approach.[19]

    • Save the grid parameters to a configuration file (e.g., conf.txt).[20][22] This file will also specify the names of the protein and ligand PDBQT files and the output file.[23]

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the AutoDock Vina executable.

    • Execute the docking run using a command similar to: ./vina --config conf.txt --log log.txt[20] The --exhaustiveness parameter can be increased for a more thorough search, though this will increase computation time.[20]

  • Output Files: The simulation will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinities for each pose.[20]

Interpreting and Validating Docking Results

Analyzing Docking Poses and Binding Energies
  • Binding Affinity/Docking Score: This value, typically in kcal/mol, is an estimate of the binding free energy.[24] A more negative value generally indicates a stronger predicted binding affinity.[24][25] It's important to note that this is a predictive value and may not directly correlate with experimental binding affinities.[25]

  • Visual Inspection of Poses: Use a visualization tool like PyMOL or Discovery Studio Visualizer to examine the top-scoring docked poses.[26] The most plausible pose should exhibit good shape complementarity with the binding pocket, avoiding steric clashes.[27]

  • Analysis of Molecular Interactions: Identify key interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are strong indicators of a stable interaction.[26]

    • Hydrophobic Interactions: Important for the overall binding affinity.[26]

    • Pi-Pi Stacking and Pi-Cation Interactions: Often observed with aromatic rings present in benzazepine derivatives.

    • Ionic Interactions: Occur between charged groups on the ligand and protein.[26]

G cluster_ligand Benzazepine Derivative cluster_protein Target Protein Binding Pocket Ligand Ligand Res1 Amino Acid 1 Ligand->Res1 Hydrogen Bond Res2 Amino Acid 2 Ligand->Res2 Hydrophobic Interaction Res3 Amino Acid 3 Ligand->Res3 Pi-Pi Stacking Res4 Amino Acid 4 Ligand->Res4 Ionic Interaction

Caption: Common molecular interactions in a protein-ligand complex.

Validation of Docking Protocols and Results

Rationale: It is crucial to validate the docking protocol to ensure its reliability for the specific protein-ligand system under investigation.

  • Redocking of a Co-crystallized Ligand: If a crystal structure with a bound ligand is available, a common validation method is to extract the ligand and then dock it back into the protein's binding site.[28][29] The docking protocol is considered reliable if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[26][28]

  • Comparison with Known Actives and Inactives: If experimental data is available, dock a set of known active and inactive compounds. A valid docking protocol should be able to differentiate between these, with active compounds generally showing better docking scores and more favorable interactions.

  • Consensus Scoring: Use multiple different docking software or scoring functions to score the same set of poses.[30] If different methods consistently rank a particular pose highly, it increases confidence in the result.[30]

  • Molecular Dynamics (MD) Simulations: For the most promising docked complexes, running MD simulations can provide insights into the stability of the predicted binding pose and interactions over time.[28][31] If the ligand remains stably bound in the pocket during the simulation, it lends further support to the docking result.[31]

Data Presentation and Summary

Organizing the results in a clear and concise manner is essential for comparison and reporting.

Table 1: Comparison of Docking Scores for Benzazepine Derivatives

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
BZD-01-9.5Tyr123, Ser245, Phe3012
BZD-02-8.7Tyr123, Leu248, Phe3011
BZD-03-9.2Ser245, Asn250, Phe3013
Control-7.5Tyr123, Leu2481

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Ligand docks outside the binding pocket Grid box is too large or incorrectly centered.Redefine the grid box to be more focused on the active site.
Poor docking scores for known active compounds Incorrect protonation states of ligand or protein residues. Inappropriate force field parameters.Verify protonation states at physiological pH. Use a different force field or docking program.
High RMSD in redocking validation Protein flexibility is not accounted for. The scoring function is not suitable for the system.Consider using flexible docking protocols. Try a different scoring function or docking software.
Ligand diffuses away in MD simulation The initial docked pose is not stable. Low actual binding affinity.Try docking with a different program to find a more stable pose. The compound may genuinely be a weak binder.[31]

Conclusion

Molecular docking is a powerful computational technique that can significantly aid in the discovery and optimization of novel benzazepine derivatives. By carefully preparing the protein and ligand structures, executing the docking simulation with a validated protocol, and critically analyzing the results, researchers can gain valuable insights into the molecular basis of ligand recognition. This in silico approach, when integrated with experimental validation, provides a robust framework for accelerating the development of new therapeutics based on the versatile benzazepine scaffold.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Scribd. (n.d.). Ligand Preparation for Drug Discovery. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. Retrieved from [Link]

  • Ngachilindi Mbeket, S. B. (2022, April 25). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Scheiffer, G. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • González-López, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2849.
  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Lei, J., & Yang, S. (2023). Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters, 90, 129407.
  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Bio-Lighthouse. (2016, December 14). How to perform docking in a specific binding site using AutoDock Vina? Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • University of Washington. (n.d.). autodock. Retrieved from [Link]

  • Neurotorium. (2016, May 10). Mechanism of Action of the Benzodiazepines. Retrieved from [Link]

  • Bioinformatics Review. (2026, March 6). How to Interpret Molecular Docking Results. YouTube. Retrieved from [Link]

  • Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina. YouTube. Retrieved from [Link]

  • Kroemer, R. T., et al. (2004). Assessment of Docking Poses: Interactions-Based Accuracy Classification (IBAC) versus Crystal Structure Deviations.
  • Suwannaroj, N., et al. (2011). Pre-docking filter for protein and ligand 3D structures.
  • Bioinformatics Online. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • Dr. Kanwal. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. Retrieved from [Link]

  • CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching. Retrieved from [Link]

  • The Caliphate. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Wang, Z., et al. (2016). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics, 18(18), 12964–12975.
  • ResearchGate. (n.d.). Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV–2 main protease. Retrieved from [Link]

  • Selvaraj, C., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(14), 5049–5061.
  • Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Tallman, J. F., et al. (1980). Current theories about the mechanisms of benzodiazepines and neuroleptic drugs. Annals of the New York Academy of Sciences, 346, 113-121.
  • Totrov, M., & Abagyan, R. (2001). Deciphering common failures in molecular docking of ligand-protein complexes.
  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6), 675-685.
  • Singh, P., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102058.
  • Wang, Y., et al. (2013). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. International Journal of Molecular Sciences, 14(9), 17796–17825.
  • ResearchGate. (n.d.). The benzodiazepine drug derivatives. Retrieved from [Link]

  • JSciMed Central. (2016, July 14). Challenges in Docking: Mini Review. Retrieved from [Link]

  • Zhang, Y., et al. (2025, October 23). Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors for the Treatment of Acute Inflammatory Diseases. Journal of Medicinal Chemistry.
  • Baghdad Science Journal. (n.d.). Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Retrieved from [Link]

  • Ghasemi, J. B., et al. (n.d.). Molecular Docking Challenges and Limitations. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, December 9). (PDF) Molecular Docking Challenges and Limitations. Retrieved from [Link]

Sources

Application Note: Synthesis of Radiofluorinated Benzazepine ([¹⁸F]OF-NB1) for GluN2B PET Imaging

[1][2][3]

Introduction

Target: GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4][5] Compound: [¹⁸F]OF-NB1 (3-benzazepine derivative).[1][3][6] Application: Neuroimaging biomarker for Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and depression.

The benzazepine scaffold is a privileged structure in medicinal chemistry, particularly for targeting dopaminergic and glutamatergic receptors. While Carbon-11 labeled benzazepines (e.g., [¹¹C]SCH 23390, [¹¹C]Me-NB1) have been instrumental in early research, their short half-life (20.4 min) limits clinical utility. The development of [¹⁸F]OF-NB1 represents a breakthrough, utilizing Copper-Mediated Radiofluorination (CMRF) to introduce Fluorine-18 onto the electron-rich benzazepine ring—a transformation unachievable by standard nucleophilic aromatic substitution (SₙAr).

This guide details the automated synthesis of [¹⁸F]OF-NB1, emphasizing the critical transition from traditional SₙAr to transition-metal-mediated radiofluorination.

Chemical Strategy & Mechanism

The Challenge of Benzazepines

Traditional ¹⁸F-labeling relies on SₙAr, which requires an electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group. The benzazepine core of OF-NB1 is electron-rich, rendering it unreactive to standard [¹⁸F]fluoride nucleophiles.

The Solution: Copper-Mediated Radiofluorination (CMRF)

To overcome this, we utilize a copper(II)-mediated oxidative fluorination. The reaction proceeds via a high-valent Cu(III)-aryl-fluoride intermediate, allowing the nucleophilic [¹⁸F]fluoride to couple with an aryl boronic ester precursor.

Key Reagents:

  • Precursor: Aryl boronic acid pinacol ester of the benzazepine scaffold.

  • Mediator: Tetrakis(pyridine)copper(II) triflate [Cu(OTf)₂(py)₄].

  • Solvent System: DMA (Dimethylacetamide) and n-Butanol (nBuOH). The alcohol cosolvent is critical for promoting the formation of the reactive Cu-F species and preventing side reactions.

Reaction Scheme

ReactionSchemeFigure 1: Copper-Mediated Radiofluorination Mechanism for [18F]OF-NB1PrecursorAryl Boronic Ester(Benzazepine-BPin)Intermediate[High-Valent Cu(III)-F-Ar]Transient ComplexPrecursor->Intermediate+ DMA/nBuOH110°C, 10 minF18[18F]Fluoride(K222/K2CO3)F18->IntermediateMediatorCu(OTf)2(py)4MediatorMediator->IntermediateProduct[18F]OF-NB1(Radiofluorinated Benzazepine)Intermediate->ProductReductive Elimination

Automated Synthesis Protocol

Platform: GE TRACERlab FX FN (or equivalent module with HPLC capability). Total Time: ~60-70 minutes. Typical Yield: 15–25% (decay corrected).

Reagent Preparation
ReagentQuantityRoleNotes
Eluent 1.5 mL[¹⁸F]F⁻ Recovery7 mg K₂CO₃ + 22 mg K2.2.2 in 1.5 mL MeCN/H₂O (9:1).
Precursor Vial 4 mgSubstrateBenzazepine boronic pinacol ester.
Mediator 10 mgCatalyst[Cu(OTf)₂(py)₄]. Must be stored under inert gas.
Reaction Solvent 1.0 mLSolvent2:1 mixture of DMA and n-Butanol.
HPLC Mobile Phase ~500 mLPurification40% MeCN / 60% 0.1M Ammonium Formate (aq).
Formulation Buffer 10 mLFinal ProductPBS (pH 7.4) + 5-10% Ethanol.
Step-by-Step Workflow
Step 1: Trapping and Elution
  • Cyclotron Output: Deliver [¹⁸F]fluoride in [¹⁸O]H₂O to the synthesis module.

  • Trapping: Pass activity through a QMA Carbonate cartridge (pre-conditioned with 0.5M K₂CO₃ and water).

  • Elution: Elute trapped [¹⁸F]F⁻ into the reactor using the Eluent solution (K₂CO₃/K2.2.2).

    • Expert Insight: Unlike early CMRF protocols that required TBAHCO₃, the "alcohol-enhanced" method allows the use of standard K2.2.2/K₂CO₃, provided n-Butanol is used in the reaction step.

Step 2: Azeotropic Drying
  • Evaporation: Heat reactor to 95°C under vacuum and Helium flow.

  • Azeotrope: Add 1 mL anhydrous MeCN and repeat drying (100°C) to remove all traces of water.

    • Critical Checkpoint: Moisture inhibits the copper catalyst. Ensure the reactor pressure reaches <5 mbar before proceeding.

Step 3: Labeling Reaction
  • Dissolution: Dissolve the Precursor and Mediator in the Reaction Solvent (DMA/nBuOH).

  • Addition: Transfer the solution to the dried [¹⁸F]F⁻/K2.2.2 complex.

  • Reaction: Seal reactor and heat to 110°C for 10 minutes .

  • Quench: Cool reactor to 40°C and add 2 mL of HPLC mobile phase (or water) to quench the reaction.

Step 4: Purification & Formulation
  • Injection: Transfer the crude mixture to the semi-preparative HPLC loop.

  • Separation: Elute with MeCN/Ammonium Formate (isocratic or gradient). [¹⁸F]OF-NB1 typically elutes at 12–15 minutes.

  • Collection: Collect the product peak into a dilution flask containing 50 mL water.

  • SPE Trapping: Pass the diluted fraction through a C18 Sep-Pak (traps product) followed by an Alumina N Sep-Pak (traps residual ¹⁸F⁻).

  • Elution: Elute the final product from the C18 cartridge with 1 mL Ethanol followed by 9 mL PBS into a sterile vial.

Process Visualization

WorkflowFigure 2: Automated Synthesis Workflow for [18F]OF-NB1cluster_0Step 1: Preparationcluster_1Step 2: Reaction (CMRF)cluster_2Step 3: PurificationQMAQMA Trapping(Isolate 18F)DryingAzeotropic Drying(Remove Water)QMA->DryingReactAdd Cu-Mediator + Precursor(DMA/nBuOH, 110°C)Drying->ReactHPLCSemi-Prep HPLC(Remove Cu & Precursor)React->HPLCSPEC18 + Alumina SPE(Solvent Exchange)HPLC->SPEFinalFinal Product[18F]OF-NB1SPE->FinalSterile Filter

Quality Control (QC) Specifications

Because this protocol uses a heavy metal mediator, Copper analysis is a mandatory additional QC test compared to standard ¹⁸F-tracers.

TestSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC / Radio-TLC
Molar Activity > 50 GBq/µmolAnalytical HPLC (UV 254 nm)
Residual Solvents DMA < 880 ppm; nBuOH < 5000 ppmGas Chromatography (GC)
Residual Copper < 10 µ g/dose (limit varies by region)ICP-MS or Colorimetric Test
pH 4.5 – 8.5pH Strip/Meter
Filter Integrity Bubble Point > 50 psiBubble Point Tester

References

  • Preclinical Development of 18F-OF-NB1 for Imaging GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Nuclear Medicine, 2021.[5]

  • Synthesis and Biological Evaluation of Enantiomerically Pure (R)- and (S)-[18F]OF-NB1. Journal of Medicinal Chemistry, 2023.[3]

  • Next Generation Copper Mediators for the Efficient Production of 18F-Labeled Aromatics. Chemistry - A European Journal, 2020.

  • GluN2B-containing NMDA receptors as a target for radioligand development. Pharmaceuticals, 2022.

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Cyclization for Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of benzazepines via intramolecular Friedel-Crafts cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts cyclization reaction for benzazepine synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I rectify this?

Answer: Low or no yield in intramolecular Friedel-Crafts reactions for benzazepine synthesis can stem from several factors, primarily related to the catalyst, substrate, and reaction conditions.

Potential Causes & Solutions:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1]

    • Solution: If possible, consider a synthetic route where the cyclization occurs before the introduction of strongly deactivating groups. Alternatively, more forcing reaction conditions (stronger Lewis acid, higher temperature) may be required, though this can lead to side reactions.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is crucial to maintain strictly anhydrous conditions throughout the setup and reaction.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1][2] Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.

    • Solution: For acylations, use at least one equivalent of the Lewis acid. An excess (e.g., 1.2-2.0 equivalents) may be beneficial. For alkylations, catalytic amounts are often sufficient, but optimization may be required.

  • Substrate Limitations: Aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]

    • Solution: Protect these functional groups before the Friedel-Crafts reaction. For example, an amine can be protected as an amide or a tosylamide.

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the electrophilic portion of one molecule may react with the aromatic ring of another, leading to polymerization or dimerization instead of the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.[3] This can be achieved by slowly adding the substrate to a solution of the catalyst in a large volume of solvent.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired benzazepine, but I'm also observing significant amounts of side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge in Friedel-Crafts reactions and is often related to the reactivity of the substrate, carbocation rearrangements (in alkylations), or harsh reaction conditions.

Potential Causes & Solutions:

  • Carbocation Rearrangement (for Alkylations): If the electrophile is a primary or secondary carbocation, it can rearrange to a more stable carbocation via hydride or alkyl shifts, leading to the formation of isomeric products.[4][5]

    • Solution: This is a significant limitation of Friedel-Crafts alkylation.[4] One effective strategy is to use a Friedel-Crafts acylation instead, which generates a resonance-stabilized acylium ion that does not rearrange.[6][7] The resulting ketone can then be reduced to the desired alkyl group.

  • Polyalkylation/Polyacylation: While less common in intramolecular reactions, it's possible for the product to undergo further reactions if it is more activated than the starting material.

    • Solution: In Friedel-Crafts acylation, the product ketone is deactivated, preventing further reactions.[8][9] For alkylations, using a less reactive Lewis acid or milder conditions can sometimes help.

  • Product Decomposition: The desired benzazepine product may be unstable under the reaction conditions, leading to degradation.

    • Solution: Employ milder reaction conditions, such as a less harsh Lewis acid (e.g., In(OTf)₃ instead of AlCl₃), lower reaction temperatures, or shorter reaction times.[3][10] Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my intramolecular Friedel-Crafts cyclization to form a benzazepine?

The choice of catalyst is highly dependent on the specific substrate and the nature of the electrophile (acyl vs. alkyl). There is no one-size-fits-all answer, and empirical screening is often necessary.[10]

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional and powerful catalysts, often effective for less reactive substrates.[11] However, they can be harsh and may require stoichiometric amounts in acylations.[1]

  • Milder Lewis Acids (e.g., In(OTf)₃, BF₃·OEt₂): These can offer higher yields and milder reaction conditions for certain substrates, potentially reducing side reactions.[10]

  • Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent): These are excellent alternatives, particularly for acylations involving carboxylic acids. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a powerful dehydrating agent and catalyst that can promote cyclization under mild conditions.[12][13][14]

Q2: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted synthesis can be a valuable tool for accelerating Friedel-Crafts cyclizations. It can lead to significantly shorter reaction times, higher yields, and sometimes improved selectivity.[15][16][17][18] This is due to efficient and rapid heating of the reaction mixture.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role. It must be anhydrous and inert to the reaction conditions.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE)): Commonly used due to their inertness and ability to dissolve many organic compounds and Lewis acid complexes.

  • Nitroalkanes (e.g., Nitromethane): Can sometimes enhance the catalytic activity of Lewis acids like AlCl₃.[11][19]

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is often avoided due to its toxicity and flammability.

Q4: What is the optimal temperature for the reaction?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Initial Cooling: It is often beneficial to add the reagents at a low temperature (e.g., 0 °C) to control the initial exotherm.[1]

  • Reaction Temperature: The reaction may then be allowed to warm to room temperature or heated to reflux, depending on the reactivity of the substrate.[3] Optimization is key, and monitoring the reaction progress is essential.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Cyclization of Benzazepine Precursors

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
AlCl₃Anhydrous DCM or DCE, 0 °C to refluxHigh reactivity, widely availableMoisture sensitive, can be harsh, stoichiometric amounts often needed
FeCl₃Anhydrous DCM, rt to refluxLess harsh than AlCl₃, cost-effectiveModerate reactivity
In(OTf)₃Anhydrous DCM, rtMild conditions, high yields for specific substratesHigher cost
BF₃·OEt₂Anhydrous DCM, rtEffective for certain cyclizations, easy to handleCan be less reactive than stronger Lewis acids
Polyphosphoric Acid (PPA)Neat, elevated temperatures (e.g., 80-150 °C)Good for carboxylic acid cyclizations, acts as solvent and catalystHigh viscosity, difficult workup
Eaton's ReagentNeat or in a co-solvent, rt to moderate heatingPowerful, often gives high yields under mild conditionsCorrosive, moisture sensitive

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for the cyclization of an N-protected γ-aryl-γ-aminobutyric acid to a benzazepinone using an acyl chloride intermediate.

  • Acid Chloride Formation:

    • To a solution of the N-protected γ-aryl-γ-aminobutyric acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of anhydrous DMF.

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Cyclization:

    • To a suspension of anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM (to make a 0.05 M solution based on the substrate) at 0 °C under an inert atmosphere, add a solution of the crude acid chloride in anhydrous DCM dropwise over 30 minutes.

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[3]

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Aromatization RCOCl Acyl Chloride AlCl3 AlCl₃ (Lewis Acid) RCOCl->AlCl3 Coordination Acylium_Complex [R-C=O]⁺ [AlCl₄]⁻ (Acylium Ion Complex) AlCl3->Acylium_Complex Chloride Abstraction Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Complex->Sigma_Complex Benzazepine_Precursor Benzazepine Precursor (Aromatic Ring) Benzazepine_Precursor->Acylium_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation by [AlCl₄]⁻ Final_Product Benzazepine Product Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of intramolecular Friedel-Crafts acylation for benzazepine synthesis.

Troubleshooting_Workflow Start Low/No Yield in Friedel-Crafts Cyclization Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check_Conditions Check_Catalyst Evaluate Catalyst: - Sufficient Amount? - Appropriate Choice? Start->Check_Catalyst Check_Substrate Analyze Substrate: - Deactivating Groups? - Protecting Groups Needed? Start->Check_Substrate Check_Concentration Consider Concentration: - High Dilution Used? Start->Check_Concentration Solution_Conditions Solution: - Dry glassware & solvents - Use N₂ or Ar Check_Conditions->Solution_Conditions Solution_Catalyst Solution: - Increase catalyst loading - Screen different catalysts (e.g., Eaton's Reagent) Check_Catalyst->Solution_Catalyst Solution_Substrate Solution: - Modify synthetic route - Add protecting groups Check_Substrate->Solution_Substrate Solution_Concentration Solution: - Perform slow addition - Increase solvent volume Check_Concentration->Solution_Concentration

Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclization.

References

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts cycliacylations of 19, 24 and 25 to.... Retrieved from [Link]

  • ResearchGate. (n.d.). Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. Retrieved from [Link]

  • SciSpace. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Retrieved from [Link]

  • Patel, V. M., & Desai, K. R. (2003). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry - Section B, 42(9), 2356-2358.
  • Priya, B. S., et al. (2016). Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. European Journal of Chemistry, 7(4), 391-396.
  • European Journal of Chemistry. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Retrieved from [Link]

  • ResearchGate. (2012). Modern Friedel-Crafts chemistry. Part 35. New synthetic approach to substituted indolo[2,1-a][10]benzazepines and indolo[2,1-a]isoquinolines via Friedel-Crafts cyclialkylations. Retrieved from [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Retrieved from [Link]

  • Wikipedia. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • PubMed. (2003). Lewis acid-induced intramolecular Friedel-Crafts cyclization of 1,3-bis-exocyclic dienes. a new route to 4a-methyltetrahydrofluorenes. Retrieved from [Link]

  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Retrieved from [Link]

  • Frontiers. (n.d.). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[3]imidazo[1,2-a]pyrimidines via A3 coupling. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

  • SCIRP. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin-2-ols and 5-Aryl-tetrahydro-5 H -benzo[13]annulen-7-ols. Retrieved from [Link]

  • Scite.ai. (n.d.). Microwave Assisted Synthesis of Dibenzoxazepines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

  • YouTube. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. Retrieved from [Link]

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Overcoming challenges in the purification of benzazepine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzazepine isomer purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating structurally similar benzazepine isomers. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-tested expertise.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Poor or No Resolution Between Enantiomers

Question: I am attempting to separate benzazepine enantiomers using a polysaccharide-based chiral stationary phase (CSP), but I'm seeing a single peak or very poor resolution (Rs < 1.0). What are the likely causes and how can I fix this?

Answer:

Poor enantiomeric resolution is a common challenge, typically stemming from suboptimal selection of the stationary phase, mobile phase, or both. The chiral recognition mechanism relies on a precise three-point interaction between the analyte and the CSP, which is highly sensitive to experimental conditions.[1]

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The primary reason for failed separation is often a mismatch between the analyte structure and the CSP. Polysaccharide-based CSPs are excellent starting points due to their broad applicability, but the specific derivative (e.g., amylose vs. cellulose) and the functional group attached (e.g., phenylcarbamate derivatives) drastically alter selectivity.[2][3][4]

    • Solution: Institute a systematic CSP screening process. Test your racemic mixture on a small set of columns with diverse selectivities (e.g., an amylose-based column like CHIRALPAK® IA/IB and a cellulose-based column like CHIRALCEL® OD/OJ).[2] This empirical approach is the most reliable way to identify a promising stationary phase.

  • Inappropriate Mobile Phase Composition: The mobile phase composition dictates the interaction kinetics between the enantiomers and the CSP.[3]

    • Normal Phase (Hexane/Alcohol): The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Too strong of a mobile phase (high alcohol content) can prevent sufficient interaction with the CSP, leading to co-elution.

      • Solution: Systematically vary the alcohol percentage. Start with a typical mobile phase like 90:10 n-Hexane/Isopropanol and decrease the alcohol content in 5% increments to increase retention and improve the chances of resolution.[2]

    • Reversed Phase/Polar Organic: In these modes, additives play a crucial role.

      • Solution: For basic benzazepines, add a basic modifier like diethylamine (DEA) at 0.1-0.5% to the mobile phase.[5] For acidic benzazepines, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% is necessary. These additives suppress undesirable ionic interactions with residual silanols on the silica support and improve peak shape and selectivity.[2][5]

  • Temperature Effects: Temperature can significantly alter chiral recognition and even reverse the elution order of enantiomers.[3]

    • Solution: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My benzazepine isomer peaks are showing significant tailing, which is compromising my purity analysis and preparative loading capacity. What's causing this?

Answer:

Peak tailing is typically caused by secondary, undesirable interactions within the chromatographic system or by issues with the sample itself.[7][8] Fronting is less common but often points to column overload or sample solvent issues.[8]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact strongly with basic analytes, such as the amine functional groups common in benzazepines. This leads to peak tailing.[9]

    • Solution: Add a competing base to the mobile phase. For normal phase, 0.1% to 0.5% DEA is standard.[5] For reversed-phase, ensure the mobile phase pH is adequately buffered, or add an ion-pairing agent like TFA.[10][11]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing, fronting, and splitting.[7][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and keep the injection volume as small as possible.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can create active sites that cause tailing.[7][12] Physical degradation, such as the formation of a void at the column inlet, can cause peak splitting or broadening.[12][13]

    • Solution: Use a guard column to protect the analytical column.[9] If contamination is suspected, follow the manufacturer's instructions for column washing. For immobilized CSPs, flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[14] If a void has formed, the column may need to be replaced.[13]

  • Column Overload (Preparative Scale): Injecting too much mass onto the column will saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Perform a loading study at the analytical or semi-preparative scale to determine the maximum sample load that maintains resolution. Start with a low injection mass and incrementally increase it until resolution begins to degrade.[15]

Issue 3: Difficulty Scaling from Analytical to Preparative Purification

Question: I have a great analytical separation, but when I try to scale it up to a larger preparative column, I lose all resolution. What am I doing wrong?

Answer:

Successful scale-up requires maintaining identical chromatography, which means preserving the linear velocity of the mobile phase and scaling all parameters proportionally to the column geometry.[16]

Key Principles & Solutions:

  • Maintain Linear Velocity: The flow rate must be scaled according to the cross-sectional area of the columns.

    • Calculation:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Example: Scaling from a 4.6 mm ID analytical column (Flow = 1 mL/min) to a 20 mm ID preparative column:

      • New Flow Rate = 1 mL/min × ((10 mm)² / (2.3 mm)²) ≈ 18.9 mL/min

  • Scale Injection Volume and Sample Load: The amount of sample injected should also be scaled proportionally to the column volume.

    • Calculation:

      • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)

      • Note: Column volume is proportional to Radius² × Length. If column lengths are identical, the scaling factor is the same as for the flow rate.[15]

  • Use Identical Stationary and Mobile Phases: To ensure success, the preparative column must have the same stationary phase chemistry and particle size as the analytical column.[16] The mobile phase composition must remain identical.

  • Account for System Differences (Especially in SFC): In Supercritical Fluid Chromatography (SFC), system pressure must be matched between the analytical and preparative systems to maintain the same mobile phase density and solvating power.[16]

    • Solution: Calculate the average pressure on the analytical system ((P_inlet + P_outlet) / 2) and adjust the back pressure on the preparative system to match this average pressure.

ParameterScaling Factor (Prep/Analytical)Justification
Flow Rate (d_prep / d_anal)²Maintains constant linear velocity.
Sample Load (d_prep / d_anal)² × (L_prep / L_anal)Scales with column volume to maintain load factor.
Injection Volume (d_prep / d_anal)² × (L_prep / L_anal)Scales with column volume.
Gradient Time (d_prep / d_anal)² × (L_prep / L_anal)Scales with column volume to maintain gradient slope.
d = column diameter, L = column length

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose an initial chiral stationary phase (CSP) for my benzazepine?

The selection of a CSP is primarily an empirical process.[2] However, a logical starting point is to use polysaccharide-based CSPs, as they are the most widely used and have broad enantiorecognition capabilities.[2][3][4]

  • Start with Screening: Utilize a small set of complementary columns. A good starting kit includes:

    • An amylose-based phase (e.g., CHIRALPAK® IA, IB, IC).

    • A cellulose-based phase (e.g., CHIRALCEL® OD, OJ).

    • Optionally, a cyclodextrin or macrocyclic antibiotic -based phase if polysaccharide columns fail.[2]

  • Consider the Solvent: Immobilized CSPs offer a significant advantage by allowing the use of a wider range of solvents (e.g., THF, DCM, ethyl acetate) that would destroy traditional coated phases.[4][14] This expanded solvent selection provides more opportunities to find unique selectivity.[4]

Q2: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

SFC has become a mainstream technology for chiral separations and is often the technique of choice for purification.[16][17]

Key Advantages of SFC:

  • Higher Throughput: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss of efficiency, reducing analysis time.[18][19]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, drastically cutting the consumption of organic solvents like hexane, which is both cost-effective and environmentally friendly ("Green Chemistry").[17][19][20]

  • Easier Post-Purification Workup: After fraction collection, the CO2 evaporates, leaving the purified compound in a small amount of co-solvent, which simplifies sample recovery.[16]

  • Complementary Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.[18][21]

Consider SFC if:

  • You need to purify large quantities of material.

  • Speed and throughput are critical.

  • Environmental impact and solvent cost are major concerns.

  • You have failed to achieve a good separation with HPLC.

Q3: How can I improve the detection of benzazepines that have poor UV absorbance?

If your benzazepine lacks a strong chromophore, achieving a good signal-to-noise ratio can be difficult.

Strategies for Improving Detection:

  • Optimize Wavelength: Ensure you are monitoring at the compound's absorbance maximum (λmax).[22][23] Even a weak chromophore will have a λmax.

  • Increase Signal Intensity:

    • Use a More Efficient Column: Columns packed with smaller particles or solid-core particles produce narrower, taller peaks, which increases the signal height.[23][24]

    • Increase Concentration: Inject a more concentrated sample, but be mindful of solubility and potential for column overload.[23]

  • Reduce Baseline Noise:

    • Use High-Purity Solvents: Ensure solvents and additives are HPLC or MS-grade. Additives like TFA can increase baseline noise at low UV wavelengths (<220 nm).[11]

    • Choose UV-Transparent Solvents: Acetonitrile is generally preferred over methanol for its lower UV cutoff.[22]

  • Use Alternative Detectors: If UV detection is insufficient, consider universal detectors that do not rely on a chromophore.[25]

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity and is compatible with most HPLC and SFC conditions.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors suitable for non-volatile analytes.[25]

Q4: For large-scale purification, should I use batch preparative chromatography or Simulated Moving Bed (SMB) chromatography?

The choice depends on the scale of your purification and long-term needs.

  • Batch Preparative HPLC/SFC: This is the standard method for purifying quantities from milligrams to hundreds of grams. It is flexible, easy to set up, and suitable for batch production.[26] However, it can be solvent- and time-intensive for very large quantities.[26]

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous purification technique ideal for separating binary mixtures like enantiomers on a large industrial scale (kilograms to tons).[20][27][28][29]

    • Advantages: Higher productivity, significantly reduced solvent consumption (often with >99% solvent recycling), and lower operating costs for large-scale, continuous production.[20][28]

    • Limitations: Higher initial capital investment and more complex to operate. It is best suited for a dedicated, long-term manufacturing process for a single product.[29][30]

Section 3: Protocols and Workflows

Generic Protocol for Chiral Method Screening

This protocol provides a systematic approach to finding a suitable separation method for a new benzazepine racemate.

  • Column Selection: Choose a set of 3-4 chiral columns (4.6 x 250 mm, 5 µm) with diverse selectivities (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H, CHIRALPAK® IB N-5).

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Isopropanol (IPA)

      • Mobile Phase C: Ethanol (EtOH)

      • Additives: Prepare stock solutions of mobile phase with 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes.

    • Reversed Phase (RP):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax).

    • Injection Volume: 5 µL (Sample concentration ~1 mg/mL).

  • Execution: Run a series of isocratic and gradient methods on each column.

    • NP Isocratic: 90/10, 80/20, 70/30 (Hexane/Alcohol).

    • SFC Gradient (if available): 5-40% Methanol (with 0.1% DEA) in CO2 over 5-10 minutes.

  • Evaluation: Analyze the results for any separation (α > 1.1). The condition with the highest resolution (Rs) is the starting point for optimization.

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing a robust chiral separation method, from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method Start Racemic Benzazepine Sample Screen_CSP Screen 3-4 Diverse CSPs (e.g., Amylose, Cellulose) using generic gradients (NP & SFC) Start->Screen_CSP Eval Evaluate Resolution (Rs) & Separation Factor (α) Screen_CSP->Eval Decision Is Rs > 1.2? Eval->Decision Optimize Optimize Mobile Phase - Isocratic % Alcohol/Co-solvent - Modifier Type/Concentration - Temperature Decision->Optimize Yes Rethink Try Different CSPs or Change Chromatography Mode (e.g., HPLC to SFC) Decision->Rethink No Check_Rs Is Rs ≥ 1.5 and Peak Shape Good? Optimize->Check_Rs Check_Rs->Optimize No Final Validated Analytical Method Ready for Scale-Up Check_Rs->Final Yes Rethink->Screen_CSP

Caption: A logical workflow for chiral method development.


References
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  • Advantages of Simulated Moving Bed (SMB) Chromatography. SK pharmteco. (2025).
  • Optimal design of simulated moving bed chromatography for chiral separation. (n.d.).
  • Simulated moving bed chromatography for the separation of enantiomers. PubMed. (2009).
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. (2022).
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025).
  • Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies. (2022).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. (2024).
  • Simulated Moving Bed Chromatography: A Powerful Unit Operation. (2025).
  • Chiral separation by SMB chromatography. Biblioteca Digital do IPB. (n.d.).
  • A Review Article on Supercritical Fluid Chromatography. SciSpace. (n.d.).
  • How to detect and analyze compounds with little or no UV absorption in LC purification?. (2024).
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  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. (2020).
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  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. (n.d.).
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  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.).
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Sources

Technical Support Center: Optimization of Suzuki Coupling on Benzazepine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions on the benzazepine core. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction on a pharmaceutically relevant scaffold. The inherent characteristics of the benzazepine nucleus, particularly the presence of a nitrogen atom and a lactam functionality in many derivatives, present unique challenges and opportunities for optimization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve high-yielding, clean, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting a Suzuki coupling on a benzazepine core?

A1: The three most critical parameters are the choice of catalyst system (palladium source and ligand), the base, and the solvent. The nitrogen atom within the benzazepine ring can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, selecting a ligand that can outcompete this coordination and promote the desired catalytic cycle is paramount. The base is crucial for the activation of the boronic acid/ester, and its strength and solubility can significantly impact the reaction rate and the prevalence of side reactions.[1][2][3] The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases if a biphasic system is used.

Q2: How does the position of the halogen on the benzazepine ring affect the reaction?

A2: The reactivity of the aryl halide on the benzazepine core follows the general trend: I > Br > OTf >> Cl.[2][4] Aryl iodides and bromides are typically more reactive and undergo oxidative addition to the palladium(0) center more readily than aryl chlorides. For less reactive aryl chlorides, more electron-rich and bulky ligands are often necessary to facilitate this rate-limiting step.[5] Additionally, the electronic environment of the halogenated ring plays a role. Electron-withdrawing groups on the aromatic ring of the benzazepine can enhance the rate of oxidative addition.[5]

Q3: Which palladium catalysts and ligands are recommended for Suzuki couplings on N-heterocyclic compounds like benzazepines?

A3: For N-heterocyclic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often the most effective. These ligands promote the formation of a stable and active catalytic species and can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Ligand ClassExamplesKey Advantages for Benzazepine Cores
Buchwald Ligands XPhos, SPhos, RuPhosBulky and electron-rich, effective for challenging substrates including aryl chlorides.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly electron-donating and sterically demanding, can stabilize the palladium catalyst and are often robust.[7][8]
Bidentate Phosphines dppf, XantphosCan provide additional stability to the palladium center, though optimization of the bite angle may be necessary.

Pre-formed palladium catalysts, such as Pd(PPh₃)₄ or various Buchwald pre-catalysts, are often preferred for their reliability and ease of handling, as they can lead to more consistent formation of the active Pd(0) species.[6]

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling on a benzazepine core and provides a systematic approach to resolving them.

Problem 1: Low to No Product Yield

A low or non-existent yield is the most frequent issue. A logical troubleshooting workflow is essential to identify the root cause.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low/No Yield reagents reagents start->reagents Check First conditions conditions start->conditions catalyst_system catalyst_system start->catalyst_system solution_reagents solution_reagents reagents->solution_reagents solution_conditions solution_conditions conditions->solution_conditions solution_catalyst solution_catalyst catalyst_system->solution_catalyst

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

  • Potential Cause: Inactive Catalyst or Ligand

    • Explanation: The active Pd(0) species is susceptible to oxidation. Phosphine ligands can also be oxidized, rendering them ineffective.

    • Solution: Use fresh, high-quality palladium sources and ligands. Store them under an inert atmosphere. Consider using air- and moisture-stable pre-catalysts.

  • Potential Cause: Poor Quality Boronic Acid/Ester

    • Explanation: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][9][10] This is a common cause of low yields.

    • Solution: Use freshly purchased or purified boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[11] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.

  • Potential Cause: Inappropriate Base

    • Explanation: The base is critical for activating the boronic acid for transmetalation.[1][3] An unsuitable or weak base can lead to a stalled reaction.

    • Solution: Screen a variety of bases. For N-heterocyclic substrates, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[1][6] The choice of base can also depend on the solvent system.

  • Potential Cause: Insufficient Degassing

    • Explanation: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

Problem 2: Significant Side Product Formation

The presence of side products complicates purification and reduces the yield of the desired product.

  • Side Product: Protodeboronation of the Boronic Acid/Ester

    • Explanation: As mentioned, this is the cleavage of the C-B bond, leading to the formation of an arene byproduct from the boronic acid starting material. This is often exacerbated by the presence of water and a strong base.[9][10]

    • Troubleshooting:

      • Use anhydrous conditions and a freshly opened, anhydrous solvent.

      • Consider using a milder base, such as KF or CsF.[12]

      • Employ more stable boronic esters.

      • Minimize reaction time and temperature.

  • Side Product: Homocoupling of the Boronic Acid (Biaryl Formation)

    • Explanation: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be a sign of inefficient cross-coupling.[5]

    • Troubleshooting:

      • Ensure rigorous degassing of the reaction mixture.

      • Slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

      • Optimize the catalyst system to favor the cross-coupling pathway.

  • Side Product: Dehalogenation of the Benzazepine Halide

    • Explanation: The halogen on the benzazepine core is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as a hydride source.[5][6]

    • Troubleshooting:

      • Avoid using protic solvents like alcohols if dehalogenation is a significant issue.

      • Choose a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.

      • The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling.[6]

The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki Cycle and Side Reactions cluster_cycle Main Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X(L_n) OxAdd->PdII_A Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_A->Transmetalation Dehalogenation Dehalogenation (Ar-H) PdII_A->Dehalogenation PdII_B Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) Protodeboronation->Homocoupling BoronicAcid Ar'-B(OR)₂ BoronicAcid->Protodeboronation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and key competing side reactions.

Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Challenge: Removing Boronic Acid-Related Impurities

    • Explanation: Unreacted boronic acid and its byproducts can be difficult to separate from the desired product due to similar polarities.

    • Solution: An acidic or basic aqueous wash can help remove boronic acid impurities. For instance, an aqueous wash with NaOH can convert the boronic acid to its more water-soluble boronate salt. Alternatively, if the product is a solid, recrystallization can be a highly effective purification method.[13]

  • Challenge: Removing Residual Palladium

    • Explanation: The final product can be contaminated with residual palladium, which is often undesirable, especially in pharmaceutical applications.

    • Solution: Passing the crude reaction mixture through a pad of celite or silica gel can remove some of the palladium catalyst.[13] For more efficient removal, treatment with a scavenger resin or a solution of sodium bisulfite (NaHSO₃) can be effective.[13]

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling on a halogenated benzazepine derivative. Optimization for each specific substrate is crucial.

  • Reaction Setup: To a dry Schlenk flask, add the halogenated benzazepine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene). If using an inorganic base like K₂CO₃, a co-solvent of water may be necessary.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (Nitrogen or Argon) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and/or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[13][14]

References

  • Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Protodeboronation of (Hetero)
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Protodeboron
  • A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. RSC Publishing.
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. RSC Publishing.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Screening of different bases for Suzuki coupling a.
  • Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.

Sources

Stability studies of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-2024-BAZ6 Subject: Stability Profile & Handling Under Acidic Conditions Assigned Specialist: Senior Application Scientist

Executive Summary: The "Acidic Paradox"

Welcome to the technical guide for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine .

Researchers often assume that because this molecule forms salts (e.g., hydrochlorides), it is inherently stable in acid. This is a dangerous oversimplification. While the skeleton (the tetrahydrobenzazepine core) is resistant to hydrolytic ring-opening, the functional groups (the cyclic secondary amine at position 1 and the primary exocyclic amine at position 6) create a highly electron-rich system.

The Core Issue: In acidic media, this molecule faces two competing forces:

  • Stabilization via Protonation: Fully protonated ammonium species are resistant to oxidation.

  • Degradation via Oxidation: If the pH is not low enough to fully protonate both nitrogens, or if the acid contains dissolved oxygen/trace metals, the electron-rich aromatic ring facilitates rapid oxidative coupling and polymerization (often observed as "pinking" or "browning" of the solution).

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues observed during your stability or forced degradation studies.

SymptomProbable CauseTechnical ExplanationCorrective Action
Solution turns Pink/Red Oxidative Dimerization The primary aniline (pos 6) or cyclic amine (pos 1) is undergoing radical cation formation, leading to azo-linkages or quinone-imine type chromophores.Degas all acidic buffers with Argon/Nitrogen. Add EDTA (0.05%) to chelate trace metals that catalyze this oxidation.
Precipitation in Acid Common Ion Effect If using HCl, the dihydrochloride salt may have lower solubility than the free base in high ionic strength media.Switch to a counter-ion with higher solubility (e.g., Methanesulfonic acid) or reduce acid molarity.
New Peak @ RRT ~1.2 N-Acylation (Artifact) If using Acetic Acid or Formic Acid as the solvent, the primary amine is reacting with the solvent to form an amide (Acetamide/Formamide impurity).Stop using carboxylic acids as solvents. Use mineral acids (HCl, H₂SO₄) or dilute Phosphoric acid.
Retention Time Shift pH Mismatch The molecule has two pKa values. Small changes in mobile phase pH cause massive shifts in retention behavior due to ionization state changes.Buffer the aqueous mobile phase strongly (e.g., 25mM Phosphate pH 2.5). Do not rely on simple TFA/Water mixtures.
Mechanistic Insight: The Stability Landscape

To understand the stability, we must visualize the molecule's behavior under stress. The following diagram illustrates the competing pathways between safe protonation and oxidative degradation.

StabilityPathways Molecule 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-6-amine (Free Base) Acid Acidic Conditions (H+) Molecule->Acid Dissolution Protonated Diprotionated Species (Stable Salt Form) Acid->Protonated High [H+] (pH < 2.0) Radical Radical Cation Intermediate Acid->Radical Trace Metals/O2 (Insufficient Protonation) Protonated->Molecule Neutralization Dimer Azo/Hydrazobenzene Dimers (Colored) Radical->Dimer Coupling Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Aggregation

Caption: Figure 1: The Divergent Fate of Benzoazepines in Acid. High acidity favors the stable diprotonated form (Green path), while presence of oxygen or weak acidity triggers the oxidative cascade (Red path).

Standardized Experimental Protocols

Do not rely on generic "forced degradation" templates. This molecule requires specific handling to differentiate between acid instability and oxidative instability.

Protocol A: Acid Stress Testing (differentiation Method)

Objective: Determine if degradation is driven by H+ (hydrolysis) or O2 (oxidation).

Materials:

  • 1M HCl (Degassed)

  • 1M HCl (Aerated)

  • HPLC Vials (Amber)

  • Argon gas line

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL stock solution of the amine in Methanol.

  • Sample A (Oxidative Stress): Aliquot 100 µL stock into 900 µL of Aerated 1M HCl. Cap with normal air headspace.

  • Sample B (Acid Control): Aliquot 100 µL stock into 900 µL of Degassed 1M HCl. Purge headspace with Argon for 30 seconds before sealing immediately.

  • Incubation: Heat both vials at 60°C for 4 hours.

  • Analysis: Neutralize with cold 1M NaOH immediately before injection onto HPLC.

Interpretation:

  • If Sample A degrades but Sample B is stable: The molecule is Acid Stable but Oxidation Prone . (Most likely outcome).[1]

  • If Both degrade: The molecule suffers from intrinsic acid instability (likely ring opening, though rare for this scaffold).

Protocol B: HPLC Method Parameters

Due to the dual basic nitrogens, peak tailing is a common issue.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses silanol interactions.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

Frequently Asked Questions (FAQs)

Q1: Can I use Acetic Acid to solubilize the sample for LC-MS? A: No. Primary aromatic amines (the 6-amine position) can react with acetic acid to form acetamides, especially if the sample sits in the autosampler or is heated. Use 0.1% Formic Acid or dilute HCl instead.

Q2: The MSDS says "Store in Refrigerator." Is that enough? A: For long-term storage, it is insufficient. The compound should be stored at -20°C under an inert atmosphere (Argon/Nitrogen) . The "Tetrahydro" ring is susceptible to slow aromatization (dehydrogenation) and the amine to oxidation.

Q3: My sample turned brown but the HPLC purity is still >98%. Why? A: Oxidative degradation products (quinones/azo dyes) have extremely high extinction coefficients. Even 0.1% impurity can intensely color the solution. However, this indicates the start of a degradation cascade. You must repurify or recrystallize the salt form.

Q4: Is the hydrochloride salt hygroscopic? A: Yes, benzoazepine salts are frequently hygroscopic. If the solid becomes sticky, it has absorbed water, which accelerates hydrolysis and oxidation. Dry under vacuum over P₂O₅.

References & Authority

The protocols and mechanisms above are grounded in the following chemical principles and regulatory guidelines:

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

    • Relevance: Defines the standard stress conditions (Acid, Base, Oxidative) referenced in Protocol A.

  • Baig, J.A., et al. Oxidation of Aniline and its Derivatives: Mechanisms and Implications. Open Access Journals.

    • Relevance: Establishes the mechanism of aniline oxidation (radical cation formation) responsible for the "pinking" symptom.

  • Boeglin, D., et al. Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold.[2] J Comb Chem. 2007.[2]

    • Relevance: Validates the chemical handling and stability of the tetrahydrobenzazepine scaffold during synthesis and acidic cleavage steps.

  • Hancu, G., et al. Thin Layer Chromatographic Separation of Benzodiazepine Derivates and their degradation products after acid hydrolysis. Analele Universitatii Bucuresti, 2011.[3]

    • Relevance: While focusing on benzodiazepines, this provides the foundational analytical methods for separating azepine-based degradation products in acidic media.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting low yields in the reductive amination of benzazepinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzazepinone Synthesis Division Topic: Troubleshooting Low Yields in Reductive Amination Ticket ID: BZ-RA-505 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Benzazepinone Challenge

You are likely here because your reductive amination on a benzazepinone scaffold (e.g., Ivabradine intermediates or novel CNS ligands) has stalled at 30-40% yield.

Benzazepinones (specifically 1,3,4,5-tetrahydro-2H-3-benzazepin-2-ones) present a unique "perfect storm" for reductive amination failures:

  • Conformational Sterics: The seven-membered ring is flexible but bulky. Substituents at the 3-position (the nitrogen) or 7/8-positions (aromatic ring) create significant steric drag, hindering nucleophilic attack on the carbonyl or the amine.

  • Electronic Deactivation: If you are reacting an amine attached to the benzazepine core, the fused benzene ring and the lactam carbonyl can reduce the nucleophilicity of that nitrogen.

  • Equilibrium Trap: The formation of the intermediate iminium ion is often unfavorable and reversible. Without driving this equilibrium, the reducing agent (hydride) preferentially attacks the unreacted aldehyde/ketone (forming an alcohol) rather than the imine.

This guide moves beyond standard textbook procedures to provide "field-hardened" protocols for difficult benzazepine substrates.

Module 1: Diagnostic & Decision Matrix

Before altering your reagents, diagnose the failure mode using this logic flow.

YieldRescue Start Low Yield Detected CheckTLC TLC/LCMS Analysis Start->CheckTLC SM_Remain Starting Material Remains CheckTLC->SM_Remain No Reaction Alcohol Byproduct: Alcohol Formed CheckTLC->Alcohol Over-Reduction Emulsion Workup Issue: Emulsion/Loss CheckTLC->Emulsion Product Lost Sol1 Protocol A: Ti(OiPr)4 Activation SM_Remain->Sol1 Imine not forming Sol2 Protocol B: Indirect (Stepwise) RA Alcohol->Sol2 Hydride too aggressive Sol3 Protocol C: Ammonia/Rochelle Salt Emulsion->Sol3 Titanium/Boron clumping

Figure 1: Diagnostic workflow for identifying the root cause of yield loss in benzazepinone reductive amination.

Module 2: Troubleshooting Protocols

Issue #1: "The reaction stalled. I see mostly starting material."

Diagnosis: The imine/iminium formation equilibrium is unfavorable. This is common when reacting the secondary amine of the benzazepine ring with hindered aldehydes. The Fix: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis Acid and water scavenger.

Why it works: Standard acid catalysis (Acetic Acid) is often insufficient for sterically hindered benzazepines. Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water byproduct, driving the equilibrium to completion (Mattson et al., 1990).

Protocol A: The Titanium Boost (High-Steric System)

  • Mix: Combine the benzazepinone amine (1.0 equiv) and the aldehyde/ketone (1.1–1.2 equiv) in anhydrous THF or DCE.

  • Activate: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat. The solution may turn slightly yellow/orange.

  • Stir: Stir at room temperature for 6–12 hours. Do not add the reducing agent yet.

    • Checkpoint: Check LCMS.[1][2] You should see the Imine mass (M+Aldehyde-H₂O) and disappearance of the amine.

  • Reduce: Dilute with absolute ethanol (if using THF) or keep in DCE. Add NaBH₄ (2.0 equiv) or NaBH(OAc)₃ carefully.

    • Note: NaBH₄ is safe here because the imine is pre-formed and coordinated to Titanium, making it highly reactive toward hydride.

  • Quench: See Module 3 for the specific workup (Critical).

Issue #2: "I have low yield and a lot of alcohol byproduct."

Diagnosis: Direct Reductive Amination (DRA) failure. The reducing agent reduced the ketone/aldehyde before the amine could react with it.[2][3] The Fix: Switch to an Indirect Stepwise Method or use a more selective hydride.

Comparison of Hydride Sources for Benzazepinones:

ReagentReactivitySelectivityRecommended For
NaBH₄ HighLowOnly use in Stepwise protocols (after imine is fully formed).
NaBH₃CN MediumHighAcidic conditions (pH 4-5). Good for unhindered substrates.[4] Toxic (Cyanide).
STAB (NaBH(OAc)₃)LowVery HighThe Gold Standard. Reduces imines much faster than ketones. Use in DCE/AcOH.

Protocol B: The STAB Standard (Direct Method) Reference: Abdel-Magid et al. (1996)

  • Dissolve Benzazepinone (1.0 equiv) and Carbonyl (1.1 equiv) in 1,2-Dichloroethane (DCE) .

  • Add Acetic Acid (1.0 – 2.0 equiv) . This is crucial to protonate the imine, accelerating reduction.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Stir 2–4 hours.

  • Troubleshooting: If the reaction is sluggish, do not heat (STAB decomposes). Instead, add 0.5 equiv more STAB and extend time.

Issue #3: "My product is stuck in a white goo/emulsion."

Diagnosis: Titanium or Boron salts have formed stable chelates with your benzazepine product (which acts as a ligand). The Fix: The Modified Workup.

Protocol C: Breaking the Chelate

  • If you used STAB/Boron: Quench with saturated aqueous NaHCO₃ , then stir vigorously for 30 minutes. If an emulsion persists, add solid Potassium Carbonate to saturate the aqueous layer, forcing the organic product out.

  • If you used Ti(OiPr)₄:

    • Add water (small amount) to quench.[2] A white precipitate (TiO₂) will form.

    • Crucial Step: Add 2M Ammonia (aq) or 10% NaOH until the white solid turns into a granular, filterable powder.

    • Alternative: Add a solution of Rochelle’s Salt (Sodium Potassium Tartrate) and stir for 1 hour. The titanium will solubilize into the aqueous layer, leaving a clear organic layer.

Module 3: Mechanistic Insight

Understanding why the Titanium method works is essential for adapting it to different benzazepinone derivatives.

TiMechanism Substrate Ketone + Amine Coordination Ti-Coordination (Activation) Substrate->Coordination Ti(OiPr)4 Imine Imine-Ti Complex Coordination->Imine -HOiPr (Water Scavenging) Reduction Hydride Attack Imine->Reduction NaBH4 Product Secondary Amine Reduction->Product Workup

Figure 2: The dual role of Titanium(IV) Isopropoxide: It activates the carbonyl (Lewis Acid) and irreversibly traps water, preventing hydrolysis of the sterically strained imine.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead? A: Proceed with caution. While effective for simple benzylamines, benzazepinones often contain a halogenated aromatic ring or the lactam double bond (in unsaturated analogs). Pd/C can cause dehalogenation or reduce the lactam ring under high pressure. If you must use hydrogenation (e.g., for Ivabradine side chains), use Pt/C (Platinum on Carbon) which is less prone to dehalogenation than Palladium.

Q: My Benzazepinone is insoluble in DCE. Can I use DMF? A: Avoid DMF if using STAB or Borohydrides; workup becomes difficult. Use THF or a DCM/Methanol (4:1) mixture. If using the Titanium method, THF is the preferred solvent.

Q: How do I remove the excess aldehyde after the reaction? A: If you used an excess of aldehyde and it remains, add a "scavenger resin" (e.g., polymer-supported amine) or a small amount of a volatile primary amine (like propylamine) 30 minutes before workup. This converts the excess aldehyde into a low-boiling imine that can be removed or washed away.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry. [Link]

  • Miriyala, B., et al. (2004).[7] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron. [Link]

Sources

Technical Support Center: Troubleshooting Polysubstituted Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic bottlenecks encountered during the synthesis of polysubstituted benzazepines.

This guide moves beyond basic troubleshooting by analyzing the thermodynamic and kinetic causalities behind side-product formation. Every solution provided is backed by field-proven, self-validating protocols and authoritative literature to ensure high-fidelity experimental reproducibility [1][2][3].

FAQ 1: Suppressing Etherification in Precursor Cross-Coupling

Q: During the Suzuki cross-coupling of 2-formylphenyl boronic acid precursors, I am isolating a massive amount of a benzylethyl ether side product instead of the desired biarylmethane aldehyde. How do I prevent this?

Causality Analysis: This is a classic case of solvent competition. When ethanol (EtOH) is used as a co-solvent to improve the solubility of 2-formylphenyl boronic acid, the ethoxide/ethanol acts as a competing nucleophile. Under palladium catalysis and basic conditions (Na₂CO₃), the solvent outcompetes the boronic acid, leading to the solvolysis of the benzyl halide and the formation of a benzylethyl ether side product [1]. Switching to a strictly non-nucleophilic solvent system (pure toluene) eliminates this pathway entirely, even if the boronic acid exhibits lower initial solubility.

SuzukiWorkflow Start 2-Formylphenyl Boronic Acid + Benzyl Halide SolventEtOH Solvent: EtOH / Toluene Start->SolventEtOH SolventTol Solvent: Pure Toluene Start->SolventTol Product Biarylmethane Aldehyde (Desired Product) SolventEtOH->Product 36% Yield SideProduct Benzylethyl Ether (Side Product) SolventEtOH->SideProduct Major Solvolysis SolventTol->Product 48-76% Yield SolventTol->SideProduct Suppressed

Logical workflow of solvent-dependent side product formation in Suzuki cross-coupling.

Data Presentation: Solvent Optimization

Solvent System Boronic Acid Solubility Biarylmethane Yield (%) Benzylethyl Ether Yield (%)
Toluene : EtOH (9:1) High 36 >40 (Major Side Product)
Pure Toluene (with Ar-Br) Low 48 0 (Suppressed)

| Pure Toluene (with Ar-Cl) | Low | 76 | 0 (Suppressed) |

Self-Validating Protocol: Toluene-Optimized Suzuki Cross-Coupling

  • Charge a flame-dried Schlenk flask with 2-formylphenyl boronic acid (1.0 equiv), 3-methoxybenzyl chloride (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous toluene (0.1 M) and aqueous Na₂CO₃ (2.0 M, 2.0 equiv). Critical Validation: Do not use ethanol as a co-solvent to force solubility; the suspension will clear as the reaction proceeds.

  • Degas the biphasic mixture via three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C under an argon atmosphere for 3 hours.

  • Monitor via TLC. Upon completion, quench with water, extract with EtOAc, and purify via flash chromatography.

FAQ 2: Preventing Acyclic Amide Formation in Ritter-Type Ring Expansions

Q: In Bi(OTf)₃-catalyzed Ritter-type reactions to form benzazepines, my major product is an acyclic amide instead of the closed 7-membered ring. What is driving this?

Causality Analysis: The Ritter-type synthesis of benzazepines proceeds via the generation of a benzylic carbocation, which is subsequently attacked by a nitrile nucleophile to form a highly reactive nitrilium ion intermediate [2]. If the reaction environment is not strictly anhydrous, adventitious water will rapidly hydrate the nitrilium ion before the slower, intramolecular cyclization (rearomatization) can occur. This kinetic trapping yields the open-chain amide side product.

RitterMechanism SM Benzylic Alcohol Carbocation Benzylic Carbocation SM->Carbocation Bi(OTf)3 / p-TsOH Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Benzazepine Benzazepine Product Nitrilium->Benzazepine Intramolecular Cyclization Amide Acyclic Amide Side Product Nitrilium->Amide + H2O (Hydration)

Mechanistic pathway of Ritter-type benzazepine synthesis versus acyclic amide formation.

Data Presentation: Acid & Moisture Optimization

Acid System Environment Benzazepine Yield (%) Acyclic Amide Yield (%)
3.0 eq p-TsOH / 5% Bi(OTf)₃ Anhydrous 38 Trace
7.0 eq p-TsOH / 5% Bi(OTf)₃ Anhydrous 82 Trace

| 7.0 eq p-TsOH / 5% Bi(OTf)₃ | Trace H₂O | <10 | >80 (Major Side Product) |

Self-Validating Protocol: Anhydrous Ritter-Type Cyclization

  • In a glovebox, charge a sealed tube with the benzylic alcohol precursor (1.0 equiv) and Bi(OTf)₃ (5 mol %).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Add p-TsOH·H₂O (7.0 equiv) and the nitrile derivative (2.0 equiv). Critical Validation: The high equivalent of acid is required to push the equilibrium toward the carbocation; ensure all reagents are freshly dried.

  • Stir the reaction mixture at 100 °C overnight.

  • Cool to room temperature, neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

FAQ 3: Controlling Benzyne Intermediates in Indolization

Q: I am attempting to synthesize 2-substituted indoles from 2-fluorophenyl imines using LDA, but I am isolating an unexpected 7-membered ring (2,4-diphenyl-3H-1-benzazepine). How is this happening?

Causality Analysis: The indolization of 2-fluorophenyl imines using strong bases like lithium diisopropylamide (LDA) typically proceeds via a benzyne intermediate [3]. However, the benzyne intermediate is highly electrophilic and sensitive to the reaction's kinetic profile. Extended reflux times or specific steric bulk on the imine can divert the benzyne intermediate away from the standard 5-membered ring closure. Instead, it undergoes an alternative intramolecular cycloaddition/ring expansion pathway, yielding the 2,4-diphenyl-3H-1-benzazepine side product.

Self-Validating Protocol: Controlled Indolization of 2-Fluorophenyl Imines

  • Dissolve the 2-fluorophenyl imine (1.0 equiv) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere.

  • Cool the solution to -78 °C and dropwise add LDA (2.0 equiv).

  • Allow the reaction to warm to room temperature, then heat to reflux. Critical Validation: Strictly limit reflux time to under 2 hours. Extended reflux (>4 hours) acts as the thermodynamic trigger for the 3H-1-benzazepine side product via alternative benzyne trapping.

  • Quench rapidly with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

References
  • Reamtong, O., et al. "Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities." ACS Omega, 2021.[Link]

  • "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Omega, 2023.[Link]

Technical Support Center: Optimizing Catalyst Loading for Azepine Synthesis via RCM

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Ring-Closing Metathesis (RCM) for 7-Membered Nitrogen Heterocycles

Introduction: The Azepine Challenge

Welcome to the Azepine Synthesis Support Center. You are likely here because your RCM reaction is stalling, dimerizing, or requiring unsustainable amounts of Ruthenium catalyst.

Synthesizing azepines (7-membered rings) is thermodynamically and kinetically distinct from forming 5- or 6-membered rings.[1][2] The medium-ring constraints introduce significant transannular strain and entropic penalties. Furthermore, the presence of a basic nitrogen atom presents a constant risk of catalyst poisoning.

This guide moves beyond "add more catalyst" to a logic-driven optimization of loading , concentration , and protection .

Module 1: Catalyst Selection & Initial Screening

Q: Which catalyst should I start with for a 7-membered aza-ring?

A: Do not rely on First Generation Grubbs (G-I) for azepines unless your substrate is unhindered and lacks basic amines.

  • Standard Recommendation: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) .

  • Why: The N-heterocyclic carbene (NHC) ligand in second-generation catalysts significantly increases thermal stability and activity, which is required to overcome the entropic barrier of closing a 7-membered ring.

  • Specific Use Case: If your precursor has a sterically demanding olefin (e.g., trisubstituted), HG-II is preferred due to its "boomerang" mechanism, which allows for regeneration of the active species.

Q: My amine is protected with a Boc group. Is that sufficient?

A: Usually, yes. However, the carbonyl oxygen of the Boc group can still weakly coordinate to the Ruthenium center, forming a stable but inactive chelate (a "resting state").

  • Troubleshooting: If conversion halts at ~80%, this chelation might be the cause.

  • Solution: Switch to a bulky protecting group (e.g., N-tosyl or N-nosyl) or add a Lewis acid (see Module 3).

Module 2: The Critical Variables (Loading vs. Concentration)

This is the most common failure point. Users often conflate Catalyst Loading (mol%) with Reaction Concentration (M) . For azepines, these must be inversely optimized.

The "Azepine Zone" Table
Variable5/6-Membered Ring Standard7-Membered Ring (Azepine) Requirement Technical Rationale
Concentration 0.05 – 0.1 M0.005 – 0.02 M High dilution is non-negotiable to favor intramolecular cyclization over intermolecular dimerization (oligomerization).
Catalyst Loading 1 – 2 mol%2 – 5 mol% (Initial) 0.05 – 0.5 mol% (Optimized) Medium rings react slower. Initial high loading overcomes decomposition; optimized low loading requires ultra-pure solvents.
Temperature RT – 40 °C40 °C – 80 °C (Reflux) Higher thermal energy is required to overcome the activation barrier of the medium-ring strain.
Addition Method Direct shotSlow Addition (Syringe Pump) Keeps instantaneous monomer concentration low, mimicking "infinite dilution."
Q: Can I lower catalyst loading below 1 mol%?

A: Yes, but only after you have optimized the concentration.

  • The Trap: If you lower loading while running at high concentration (>0.05 M), you will likely produce dimers.

  • The Fix: Evidence suggests that for 7-membered rings, loadings as low as 500 ppm (0.05 mol%) are achievable if the reaction is run at 0.05 M and heated to drive kinetics [1].

Module 3: Troubleshooting Common Failures

Scenario A: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst death (decomposition) or poisoning. Steps:

  • Check for Ethylene: Is the ethylene byproduct escaping? RCM is reversible. If ethylene stays in solution, it pushes the equilibrium back. Action: Sparge with Argon or run under weak vacuum.

  • Add a Lewis Acid: If you suspect nitrogen coordination, add Ti(OiPr)₄ (0.2–0.3 equiv). This acts as a "scavenger" for the nitrogen lone pair, freeing the Ruthenium [2].

  • Reloading: Do not add all catalyst at once. Add 50% at T=0, and the remaining 50% after 2 hours.

Scenario B: "I see a spot on TLC with double the molecular weight."

Diagnosis: Dimerization (Intermolecular Metathesis). Steps:

  • Dilute: Drop concentration by a factor of 10 (e.g., from 0.05 M to 0.005 M).

  • Slow Addition: Dissolve the catalyst in the solvent (refluxing). Add the substrate slowly over 2–4 hours using a syringe pump. This ensures the catalyst always encounters a low concentration of substrate.

Scenario C: "The double bond migrated (Isomerization)."

Diagnosis: Formation of Ruthenium-hydride species, often caused by high temperatures or prolonged reaction times. Steps:

  • Additive: Add 1,4-benzoquinone (10–20 mol%). This oxidizes Ru-hydride species back to active Ru-carbenes, preventing the isomerization side reaction [3].

  • Lower Temperature: If possible, reduce temperature and accept a longer reaction time, or switch to a more active catalyst (HG-II) that works at lower temperatures.

Module 4: Visualization & Logic Flow

Decision Tree: Optimization Logic

RCM_Optimization Start Start: Azepine RCM Protocol Check_Substrate Check Substrate: Is Nitrogen Protected? Start->Check_Substrate Protect_N Action: Protect with Boc, Ts, or Cbz Check_Substrate->Protect_N No Initial_Run Initial Run: 5 mol% Cat, 0.01 M, Reflux Check_Substrate->Initial_Run Yes Protect_N->Initial_Run Analyze_Result Analyze Result (LCMS/NMR) Initial_Run->Analyze_Result Result_Dimer Issue: Dimerization Analyze_Result->Result_Dimer 2M Mass Result_Stall Issue: Stalled Conversion Analyze_Result->Result_Stall SM Remains Result_Isomer Issue: Isomerization Analyze_Result->Result_Isomer Shifted Double Bond Success Success: Isolate Product Analyze_Result->Success Target Mass Fix_Dimer Fix: High Dilution (0.002 M) + Slow Addition Result_Dimer->Fix_Dimer Fix_Dimer->Initial_Run Retest Fix_Stall Fix: Sparge Ethylene + Add Ti(OiPr)4 Result_Stall->Fix_Stall Fix_Stall->Initial_Run Retest Fix_Isomer Fix: Add 1,4-Benzoquinone Reduce Temp Result_Isomer->Fix_Isomer Fix_Isomer->Initial_Run Retest

Caption: Logic flow for diagnosing and correcting RCM failures in azepine synthesis.

Module 5: Standard Operating Protocol (SOP)

Objective: Synthesis of N-protected Azepine via RCM.

  • Preparation:

    • Dry solvent (DCM or Toluene) rigorously. Oxygen and moisture are fatal to low-loading reactions.

    • Degas solvent by sparging with Argon for 15 minutes.

  • Setup (The "Pseudo-Dilution" Method):

    • Flask A: Charge with catalyst (e.g., 1 mol% HG-II) and 90% of the solvent volume. Heat to reflux.[3]

    • Syringe B: Dissolve substrate in remaining 10% of solvent.

  • Execution:

    • Add solution from Syringe B to Flask A over 2 hours using a syringe pump.

    • Reasoning: This maintains the concentration of unreacted diene near zero, statistically preventing two diene molecules from meeting and dimerizing.

  • Monitoring:

    • Monitor by TLC/NMR.[4] If reaction stalls, add a second portion of catalyst (0.5 – 1 mol%).

  • Work-up (Ruthenium Removal):

    • Do not just concentrate. Ruthenium residues catalyze isomerization during concentration.

    • Treatment: Add P(CH₂OH)₃ (tris(hydroxymethyl)phosphine) or activated charcoal. Stir for 30 mins.

    • Filter through a pad of silica/Celite before evaporation [4].

References

  • Kuhn, K. M., et al. "Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis."[5] Organic Letters, vol. 12, no. 5, 2010, pp. 984–987. Link

  • Fürstner, A., et al. "Ring Closing Alkyne Metathesis. Application to the Stereoselective Synthesis of Epothilone Analogues." Journal of the American Chemical Society, vol. 121, no. 40, 1999, pp. 9453. Link

  • Hong, S. H., et al. "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society, vol. 127, no. 5, 2005, pp. 17160–17161. Link

  • Pederson, R. L., et al. "Applications of Olefin Metathesis in Pharmaceutical Development." Advanced Synthesis & Catalysis, vol. 344, 2002, pp. 728. Link

Sources

Enhancing the regioselectivity of electrophilic aromatic substitution on benzazepines

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a centralized technical resource for researchers encountering challenges with the regioselectivity of electrophilic aromatic substitution (EAS) on benzazepine scaffolds. This guide is structured in a question-and-answer format to directly address common issues and provide both theoretical explanations and practical, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for planning successful and regioselective electrophilic aromatic substitution reactions on benzazepine systems.

Question 1: What are the primary factors governing regioselectivity in the electrophilic aromatic substitution of benzazepines?

Answer: The regioselectivity of EAS on the benzazepine core is a delicate interplay of electronic and steric effects. The fused benzene ring is the site of substitution. Its reactivity and the position of attack are primarily dictated by:

  • The Nature of the Amine (N-1): The nitrogen atom is the most influential group. When unprotected (as a secondary amine, -NH-), its lone pair donates electron density into the aromatic ring via resonance, making it a powerful ortho, para-director and strongly activating the ring.[1][2] However, under the strongly acidic conditions often required for EAS (e.g., nitration), the amine is protonated to -NH2+-, which becomes a potent electron-withdrawing group and a meta-director.[3][4]

  • N-Protecting Groups: To prevent protonation and control reactivity, the nitrogen is typically protected. The choice of protecting group is critical. Electron-withdrawing protecting groups (e.g., tosyl (Ts), acyl, formyl, trifluoroacetyl) significantly decrease the nitrogen's electron-donating ability.[5][6] This deactivates the ring compared to an unprotected amine but is often necessary to prevent side reactions and achieve desired selectivity.[7] These groups still generally direct ortho and para to the nitrogen (C-9 and C-7), but the deactivation can make reactions sluggish.

  • Substituents on the Aromatic Ring: Any pre-existing substituents on the benzene portion of the scaffold will exert their own directing effects. Their influence must be considered in concert with the N-1 group. A strongly activating group will generally "win out" in directing the incoming electrophile.[8]

  • Steric Hindrance: The puckered, seven-membered azepine ring can create significant steric bulk. The C-9 position is often sterically hindered by the adjacent methylene groups of the azepine ring, which can favor substitution at the more accessible C-7 position.[9][10]

Question 2: My benzazepine substrate has an N-acyl protecting group. Which positions are most likely to be substituted?

Answer: With an N-acyl (e.g., N-acetyl, N-benzoyl) or N-sulfonyl (e.g., N-tosyl) group, the nitrogen's ability to donate electrons is significantly dampened. However, it remains an ortho, para-director. The two primary positions for electrophilic attack are C-7 and C-9.

  • C-7 (para to Nitrogen): This position is often electronically favored and is typically less sterically hindered than C-9.

  • C-9 (ortho to Nitrogen): This position is also electronically activated, but substitution here can be disfavored due to steric clash with the adjacent azepine ring.

In many cases, substitution occurs preferentially at the C-8 position when using NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine, indicating a complex interplay of factors beyond simple directing group theory.[5] Computational studies can be valuable for predicting the most likely site of substitution by calculating the relative energies of the possible carbocation intermediates (sigma complexes).[11][12]

Question 3: Why is my Friedel-Crafts acylation/alkylation failing on my N-unprotected benzazepine?

Answer: Direct Friedel-Crafts reactions on substrates with basic amine functionalities are notoriously problematic. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[7] This has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the amine, rendering it unable to activate the acyl/alkyl halide electrophile. A stoichiometric amount, or even an excess, of the Lewis acid is consumed.[13]

  • Ring Deactivation: The N-AlCl₃ complex that forms is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.

To overcome this, the nitrogen atom must be protected with a group that is stable to Lewis acids, such as an amide or a carbamate, before attempting a Friedel-Crafts reaction.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My reaction yields a mixture of C-7 and C-9 substituted isomers, and the separation is difficult. How can I improve selectivity for one position?

Answer: Achieving high regioselectivity between electronically similar positions often requires a multi-pronged approach that manipulates both steric and electronic factors.

Causality & Solution Strategy:

  • The Issue: The C-7 and C-9 positions are both activated by the N-1 atom, leading to competitive substitution. The energy difference between the two transition states is small.

  • The Goal: Increase the energy barrier for substitution at the undesired position while lowering it for the desired one.

Workflow for Optimizing Regioselectivity

G cluster_0 Analysis & Strategy cluster_1 Experimental Optimization cluster_2 Outcome Start Mixture of C-7/C-9 Isomers Observed Analyze Analyze Steric & Electronic Profile Start->Analyze Protect Modify N-Protecting Group (PG) - Increase steric bulk to block C-9 - Change electronics to favor C-7 Analyze->Protect Solvent Vary Solvent Polarity - Can influence transition state stability Analyze->Solvent Temp Adjust Reaction Temperature - Lower temps favor kinetic product Analyze->Temp Electrophile Modify Electrophile - Use bulkier electrophile to disfavor C-9 Analyze->Electrophile Analyze_Result Analyze Product Ratio (GC/NMR) Protect->Analyze_Result Solvent->Analyze_Result Temp->Analyze_Result Electrophile->Analyze_Result Success High Regioselectivity Achieved Analyze_Result->Success If successful Iterate Iterate/Combine Strategies Analyze_Result->Iterate If improvement needed Iterate->Analyze G cluster_conditions Reaction Conditions PG Protecting Group N-Boc N-Cbz N-Tosyl (Ts) N-Formyl Strong_Acid Strong Brønsted Acid (e.g., H₂SO₄, TfOH) PG:f1->Strong_Acid Labile PG:f3->Strong_Acid Stable PG:f4->Strong_Acid Stable Lewis_Acid Lewis Acid (e.g., AlCl₃, FeCl₃) PG:f2->Lewis_Acid Potentially Labile PG:f3->Lewis_Acid Stable PG:f4->Lewis_Acid Stable

Caption: Stability of common N-protecting groups under EAS conditions.

Recommendations:

  • For Strongly Acidic Conditions (Nitration, Sulfonation): N-Tosyl (Ts), N-Mesyl (Ms), or simple N-acyl groups (like N-acetyl or N-formyl) are robust choices. They are highly resistant to strong Brønsted acids. [5]* For Friedel-Crafts Reactions: N-Tosyl and N-acyl groups are generally stable. While N-Cbz can sometimes be used, it may be cleaved by stronger Lewis acids. N-Boc is unsuitable.

Part 3: Experimental Protocols

These protocols provide a starting point for laboratory execution. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Regioselective Nitration of N-Tosyl-2,3,4,5-tetrahydro-1H-1-benzazepine

This protocol is designed to favor substitution on a deactivated benzazepine ring.

Mechanism Overview: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acid. [14][15]The N-tosyl group deactivates the ring but directs the incoming electrophile.

  • Reagent Preparation:

    • In a flask cooled to 0°C in an ice bath, cautiously add concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a stirred volume of concentrated sulfuric acid (H₂SO₄, ~5-10 volumes based on substrate).

    • Allow the nitrating mixture to stir at 0°C for 15 minutes.

  • Substrate Addition:

    • Dissolve N-Tosyl-2,3,4,5-tetrahydro-1H-1-benzazepine (1.0 eq) in a minimal amount of concentrated H₂SO₄ in a separate flask, also cooled to 0°C.

    • Slowly add the substrate solution dropwise to the cold, stirred nitrating mixture. Maintain the internal temperature below 5°C.

  • Reaction:

    • Stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Workup:

    • Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

    • A precipitate (the product) should form. Allow the ice to melt completely.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the solid with a small amount of cold ethanol or methanol to remove residual acids.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or purify by column chromatography on silica gel to isolate the desired nitro-benzazepine isomer.

Protocol 2: Regioselective Friedel-Crafts Acylation of N-Formyl-2,3,4,5-tetrahydro-1H-2-benzazepine

This protocol demonstrates a method for C-8 acylation. [5] Mechanism Overview: The Lewis acid (AlCl₃) coordinates with the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. [13]The N-formyl group prevents coordination with the nitrogen and directs the substitution.

  • Setup:

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

    • To the flask, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C.

  • Acylium Ion Formation:

    • Add the acyl chloride (e.g., 3-chloropropionyl chloride, 1.2 eq) dropwise to the stirred AlCl₃ suspension at 0°C.

    • Allow the mixture to stir for 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve the N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 eq) in anhydrous DCM.

    • Add the substrate solution dropwise to the reaction mixture, keeping the temperature at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Very cautiously and slowly quench the reaction by adding crushed ice, followed by dilute HCl (aq). Caution: This is a highly exothermic process.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired acylated product.

References

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PMC. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • Ready access to 7,8-dihydroindolo[2,3-d]b[16]enzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University Chemistry. [Link]

  • NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines. PubMed. [Link]

  • Benzene Reactions – Sulfonation, Nitration and Halogenation. BYJU'S. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. [Link]

  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. SCIRP. [Link]

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  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]

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  • Chem 51C F20 Lec 3. Regioselectivity in Electrophilic Aromatic Substitution. YouTube. [Link]

  • Synthetic methods for benzazepines and their derivatives. ResearchGate. [Link]

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  • Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]

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  • Why is the nitroso group a deactivating group for electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]

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  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

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  • Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". ResearchGate. [Link]

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  • Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. [Link]

Sources

Technical Support Center: N-Boc Deprotection of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when deprotecting tert-butyloxycarbonyl (Boc) protected benzazepines. Benzazepines—a critical class of bicyclic heterocyclic scaffolds prevalent in neuroactive and cardiovascular therapeutics—present unique challenges. Their electron-rich aromatic systems and sterically hindered azepine rings make them highly susceptible to acid-catalyzed degradation and electrophilic alkylation.

This guide is designed to move beyond basic protocols. Here, we explore the mechanistic causality behind deprotection failures and provide self-validating, field-proven workflows to ensure high-yielding, clean amine recoveries.

Mechanistic Overview & Causality

The removal of a Boc group is fundamentally an acid-catalyzed fragmentation[1]. Protonation of the carbamate oxygen weakens the tert-butyl-oxygen bond, leading to the expulsion of a highly stable, yet fiercely reactive, tert-butyl cation. Concurrently, the resulting carbamic acid spontaneously decarboxylates to reveal the free amine[1].

The root cause of most failures in benzazepine deprotection traces back to this tert-butyl cation. If left unchecked, this electrophile will seek out the nearest nucleophile. Because benzazepines often feature electron-rich aromatic rings (such as the catechol derivatives commonly utilized in dopamine receptor ligands[2]), the cation readily undergoes electrophilic aromatic substitution, permanently alkylating the benzazepine core[3].

BocDeprotection NBoc N-Boc Benzazepine (Starting Material) Protonation Protonation via Acid (e.g., TFA, HCl) NBoc->Protonation Fragmentation Fragmentation Cleavage of t-Bu-O bond Protonation->Fragmentation Carbamic Carbamic Acid Intermediate Fragmentation->Carbamic tBuCat tert-Butyl Cation (Reactive Electrophile) Fragmentation->tBuCat FreeAmine Free Benzazepine Amine + CO2 (Desired) Carbamic->FreeAmine Spontaneous Decarboxylation Scavenger Scavenger (e.g., TIPS) Irreversible Trapping tBuCat->Scavenger Scavenger Present SideProduct Alkylated Benzazepine (Undesired Side Product) tBuCat->SideProduct No Scavenger

Mechanistic pathway of acidic N-Boc deprotection and the fate of the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a +56 Da mass adduct in my LC-MS after TFA deprotection? A1: A +56 Da mass shift corresponds to the addition of a tert-butyl group (


). This indicates that the tert-butyl cation generated during cleavage has alkylated your benzazepine core[3]. To prevent this, you must introduce a scavenger that is kinetically faster at trapping the cation than your substrate's aromatic ring.

Q2: Why use silanes like TIPS instead of water as a scavenger? A2: While water traps the cation to form tert-butanol, tert-butanol can re-ionize under strongly acidic conditions (like 50% TFA), regenerating the reactive cation. Silanes like triisopropylsilane (TIPS) act as hydride donors, irreversibly reducing the tert-butyl cation to isobutane gas. This permanent removal of the electrophilic threat is crucial for sensitive benzazepines[3].

Q3: My benzazepine contains a highly acid-sensitive functional group. Can I avoid strong acids entirely? A3: Yes. For substrates that degrade in TFA or HCl, continuous-flow thermal deprotection is a highly effective, acid-free alternative. By heating the substrate in a polar solvent like trifluoroethanol (TFE) or methanol at 150–200 °C under flow conditions, the Boc group undergoes thermolytic cleavage without the need for chemical catalysts[4]. Alternatively, mild Lewis acids like


 can be employed for selective deprotection[5].
Troubleshooting Guide
Observed IssueMechanistic CauseRecommended Resolution
Incomplete Deprotection (Starting material remains after 4 hours)Steric hindrance around the azepine nitrogen prevents efficient protonation, or the equilibrium is stalled.Switch from TFA/DCM to 4M HCl in 1,4-dioxane . The HCl system is more forcing and drives the reaction to completion by precipitating the resulting amine hydrochloride salt.
Alkylation of the Core (+56 Da peaks in LC-MS)The tert-butyl cation is undergoing electrophilic aromatic substitution with the benzazepine's electron-rich rings.Implement Protocol 1 using a scavenger cocktail (e.g., 5% TIPS). Ensure the scavenger is added before the acid.
Degradation / Ring-Opening (Complex mixture of low-mass fragments)Prolonged exposure to concentrated Brønsted acids is cleaving sensitive benzylic ethers or acetals on the benzazepine.Transition to Protocol 2 (Thermal Flow) or use a mild Lewis acid (

in EtOAc) which coordinates specifically to the Boc carbonyl without creating a highly acidic bulk environment[5].
Quantitative Method Comparison

To assist in selecting the optimal conditions for your specific benzazepine derivative, consult the comparative data below:

Deprotection MethodReagentsTypical Reaction TimeByproduct Risk (Alkylation)Best Suited For
Standard Acidic 20-50% TFA in DCM, 5% TIPS1 - 3 HoursLow (if scavenged)General benzazepines, routine synthesis.
Precipitation-Driven 4M HCl in 1,4-Dioxane2 - 4 HoursModerateSterically hindered azepines; isolating HCl salts.
Lewis Acid Mediated

(2 eq) in EtOAc
2 - 12 HoursVery LowAcid-sensitive substrates (e.g., containing thioamides)[5].
Thermal Flow TFE or MeOH (Solvent only)15 - 60 MinutesNoneHighly functionalized, acid-labile benzazepines[4].
Validated Experimental Protocols
Protocol 1: Standard Acidic Cleavage with Irreversible Scavenging

This protocol utilizes a self-validating feedback loop via LC-MS to ensure the scavenger concentration is sufficient to protect the benzazepine core.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected benzazepine (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (0.25 mL, ~5% v/v of final volume). Causality Note: Adding the scavenger before the acid ensures that trapping agents are uniformly distributed the moment the first tert-butyl cations are generated.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (4.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Self-Validation (LC-MS): After 60 minutes, take a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success: Disappearance of the

      
       peak and appearance of the 
      
      
      
      peak.
    • Failure Adjustment: If a peak at

      
       appears, your substrate is highly nucleophilic. For future runs, increase TIPS to 10% v/v and add 2.5% water to create a dual-scavenger system.
      
  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the benzazepine TFA salt.

Protocol 2: Continuous-Flow Thermal Deprotection

For substrates that cannot tolerate Brønsted or Lewis acids, thermal deprotection utilizes heat to force the fragmentation of the carbamate. Flow chemistry is mandatory here to prevent thermal degradation via precise residence time control[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc benzazepine (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (10 mL) to create a 0.1 M solution.

  • System Priming: Prime a continuous-flow reactor (e.g., equipped with a stainless-steel or Hastelloy coil, 10 mL internal volume) with pure TFE. Set the reactor temperature to 150 °C and attach a 100 psi back-pressure regulator (BPR) to maintain the solvent in the liquid phase.

  • Execution: Pump the substrate solution through the heated coil at a flow rate of 0.16 mL/min. This dictates a precise residence time of 60 minutes.

  • Self-Validation: Collect the output stream. The continuous evolution of

    
     gas (observed as bubbles exiting the BPR) acts as a real-time visual indicator of successful fragmentation.
    
  • Workup: Simply evaporate the TFE under reduced pressure to yield the free benzazepine amine. No neutralization or aqueous extraction is required, ensuring near-quantitative recovery.

References
  • Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework PMC - NIH[Link]

  • The use of tin(IV) chloride for mild and selective boc deprotection on TFA cleavable Rink-amide MBHA resin ResearchGate [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow PMC - NIH [Link]

Sources

Validation & Comparative

Comparative analysis of benzazepine derivatives as aldose reductase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Hyperglycemia-induced metabolic disturbances trigger a cascade of secondary diabetic complications, including neuropathy, nephropathy, and diabetic cataract. At the biochemical core of these pathologies is the overactivation of the polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (ALR2) .

For decades, drug development professionals have sought to design effective Aldose Reductase Inhibitors (ARIs). However, classical ARIs have historically been plagued by poor pharmacokinetics, off-target toxicity, and lack of in vivo efficacy . Recently, benzazepine derivatives —specifically those synthesized from natural flavonoid scaffolds like luteolin—have emerged as a highly potent, selective, and bioavailable alternative .

This guide provides a comprehensive comparative analysis of benzazepine derivatives against legacy ARIs, detailing their structural advantages, performance metrics, and the self-validating experimental workflows required for their evaluation.

Mechanistic Background: The Polyol Pathway & ALR2

Under normoglycemic conditions, glucose is primarily phosphorylated by hexokinase. However, during hyperglycemia, hexokinase becomes saturated, and up to 30% of excess glucose is shunted into the polyol pathway. Here, ALR2 catalyzes the NADPH-dependent reduction of glucose into sorbitol [[1]]([Link]). Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular osmotic stress, oxidative damage, and eventual tissue degradation .

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH ARI Benzazepine ARIs ARI->ALR2 Competitive Inhibition

Fig 1: The Polyol Pathway and the inhibitory intervention point of Benzazepine ARIs.

Structural Evolution: Why Benzazepines?

The design of ARIs requires navigating a highly conserved active site. The ALR2 active site consists of an anion-binding pocket (which binds the NADPH cofactor) and a highly flexible specificity pocket . The failure of early ARIs was largely due to their inability to differentiate between ALR2 and ALR1 (aldehyde reductase), a closely related detoxifying enzyme. Inhibiting ALR1 leads to severe systemic toxicity .

  • Carboxylic Acids (e.g., Epalrestat): Epalrestat is the only ARI approved in certain regions for diabetic neuropathy. It binds tightly to the specificity pocket, yielding an IC50 in the 10–227 nM range [[2]]([Link]). However, its carboxylic acid moiety restricts tissue penetration, limiting its efficacy in ocular tissues (cataracts) and the central nervous system.

  • Spirohydantoins (e.g., Sorbinil): Sorbinil targets the anion-binding pocket with an IC50 of ~2.0 to 3.1 µM . While it penetrates tissues better than Epalrestat, it was discontinued in clinical trials due to severe hypersensitivity reactions and skin toxicity [[1]]([Link]).

  • Benzazepine Derivatives (Nitrogen Heterocycles): Derived from luteolin, these compounds utilize a nitrogen-containing heterocyclic scaffold. SAR analysis reveals that their specific electrostatic interactions with key ALR2 residues (Tyr48, His110, and Trp111) grant them exceptional potency and strict selectivity over ALR1 . Furthermore, their lipophilicity and pKa profiles inherently solve the tissue penetration issues of legacy drugs.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative data comparing benzazepine derivatives against industry-standard ARIs.

ParameterEpalrestat (Carboxylic Acid)Sorbinil (Spirohydantoin)Benzazepine Derivatives (Luteolin-based)
Primary Target Pocket Specificity PocketAnion-binding PocketAnion-binding & Specificity (Tyr48, His110, Trp111)
In Vitro IC50 (ALR2) 10 nM – 227 nM 2.0 µM – 3.1 µM Low nM range (Highly Potent)
ALR2 / ALR1 Selectivity ModeratePoor (Off-target binding)High (Driven by AHRRR pharmacophore)
Tissue Penetration (BBB/HIA) Low (Ionized at physiological pH)HighHigh (Optimal Lipinski Rule Compliance)
Clinical Status Approved (Japan/India)Discontinued (Toxicity)Preclinical / Lead Optimization
Primary Limitation Rapid clearance, poor CNS entryHypersensitivity reactionsRequires further in vivo human validation

Self-Validating Experimental Workflows for ARI Discovery

To objectively validate the efficacy of benzazepine derivatives, researchers must employ a coupled in silico and in vitro pipeline. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are caught early.

Workflow A 1. 3D-QSAR Modeling (AHRRR Hypothesis) B 2. Virtual Screening (ZINC Database) A->B C 3. Molecular Docking (Tyr48, His110, Trp111) B->C D 4. In Vitro Assay (NADPH Oxidation at 340nm) C->D C->D Hit Validation E 5. ADMET Profiling (HIA, BBB, PPB) D->E

Fig 2: Self-validating experimental workflow for the discovery and validation of novel ARIs.

Phase 1: In Silico Pharmacophore Modeling & Docking
  • Step 1: 3D-QSAR Generation. Develop an atom-based 3D-QSAR model using a training set of known luteolin derivatives.

    • Causality: Biological activity must be translated into spatial parameters. Establishing an AHRRR (Acceptor, Hydrophobic, Ring, Ring, Ring) hypothesis mathematically defines the exact molecular geometry required to dock into the ALR2 active site without clashing with ALR1 .

  • Step 2: Virtual Screening & Docking. Screen the ZINC database and dock hits against the ALR2 crystal structure, specifically measuring binding energies at Tyr48, His110, and Trp111 .

    • Validation Checkpoint: Reverse-dock Epalrestat into the generated model. If the scoring function cannot accurately rank this known true-positive, the grid box parameters must be recalibrated.

Phase 2: In Vitro Spectrophotometric ALR2 Inhibition Assay
  • Step 1: Reagent Preparation. Prepare recombinant human ALR2 enzyme in a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM DL-glyceraldehyde.

    • Causality: DL-glyceraldehyde is utilized as a surrogate substrate because its reduction by ALR2 is highly efficient, providing a wide and robust signal window. The pH of 6.2 mimics the optimal physiological microenvironment for ALR2 activity.

  • Step 2: Compound Introduction. Introduce the benzazepine derivative at varying logarithmic concentrations (1 nM to 10 µM).

  • Step 3: Kinetic Measurement. Monitor the decrease in absorbance at 340 nm over a 5-minute continuous read.

    • Causality: NADPH absorbs light at 340 nm, whereas its oxidized form (NADP+) does not. The rate of absorbance decay is directly proportional to the enzyme's velocity, allowing for precise IC50 calculation.

    • Validation Checkpoint: Run a parallel control assay using Epalrestat. The entire assay plate is considered valid only if the Epalrestat IC50 falls within the established 10–227 nM range .

Phase 3: ADMET Profiling

Evaluate the hit compounds for Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, and Plasma Protein Binding (PPB) . Because diabetic neuropathy and cataracts occur in compartmentalized tissues, a compound with an exceptional IC50 but poor BBB/ocular permeability is clinically useless. Benzazepine derivatives inherently excel here due to their optimal lipophilicity and adherence to Lipinski's Rule of Five .

Conclusion

The transition from carboxylic acid and spirohydantoin scaffolds to nitrogen-based heterocycles marks a critical evolution in the management of diabetic complications. Benzazepine derivatives of luteolin provide an elegant solution to the historical bottlenecks of ARI development: they satisfy the stringent spatial requirements of the ALR2 specificity pocket (ensuring safety) while maintaining the physicochemical properties necessary for deep tissue penetration (ensuring efficacy). For drug development professionals, prioritizing these scaffolds in high-throughput screening pipelines offers the highest probability of yielding viable, next-generation therapeutics.

References

  • Title: Structure-Activity Relationship Study Reveals Benzazepine Derivatives of Luteolin as New Aldose Reductase Inhibitors for Diabetic Cataract Source: Current Drug Discovery Technologies / PubMed URL: [Link]

  • Title: Aldose reductase inhibitor Source: Wikipedia URL: [Link]

  • Title: Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency Source: R Discovery URL: [Link]

  • Title: Epalrestat - Aldose reductase inhibitor Source: Amsbio URL: [Link]

  • Title: Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens Source: PubMed URL: [Link]

  • Title: In Search of Differential Inhibitors of Aldose Reductase Source: MDPI (Molecules) URL: [Link]

Sources

Validation of the Anxiolytic Activity of Novel Benzazepine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots away from the broad-spectrum central nervous system (CNS) depression associated with classical anxiolytics, novel benzazepine derivatives have emerged as highly promising therapeutic candidates. This guide provides an authoritative framework for validating the anxiolytic efficacy of these novel compounds—specifically comparing atypical 2,3-benzodiazepines (e.g., tofisopam) and 1-benzazepine analogues against classical 1,4-benzodiazepines (e.g., diazepam).

By establishing self-validating experimental protocols and understanding the mechanistic causality behind these assays, researchers can confidently differentiate targeted anxiolysis from generalized motor impairment.

The Mechanistic Paradigm Shift: GABAergic vs. Cyclic Nucleotide Signaling

To validate a novel benzazepine, one must first understand the causality behind its pharmacological profile.

Classical 1,4-benzodiazepines (like diazepam) bind directly to the allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor 1. This interaction increases the frequency of chloride channel openings, leading to widespread neuronal hyperpolarization. While this produces robust anxiolysis, it inevitably causes dose-limiting sedation, muscle relaxation, and amnesia 2.

In contrast, novel 2,3-benzazepines such as tofisopam are structurally distinguished by the placement of nitrogen atoms at the 2 and 3 positions of the diazepine ring 1. This structural shift completely abolishes direct GABA-A receptor binding. Instead, these compounds act as isoenzyme-selective phosphodiesterase (PDE) inhibitors. Tofisopam, for example, demonstrates high affinity for PDE-4A1 (0.42 μM) and PDE-10A1 (0.92 μM) 3, 4. This targeted inhibition elevates intracellular cyclic nucleotides (cAMP/cGMP), modulating dopaminergic sensitivity and yielding potent anxiolysis without sedative or anticonvulsant effects 3.

MechanisticPathway C1 Classical 1,4-Benzodiazepines (e.g., Diazepam) C2 GABA-A Receptor Positive Allosteric Modulation C1->C2 C3 Chloride Influx & Hyperpolarization C2->C3 C4 Anxiolysis WITH Sedation & Muscle Relaxation C3->C4 N1 Novel 2,3-Benzazepines (e.g., Tofisopam) N2 PDE4/PDE10 Isoenzyme Inhibition N1->N2 N3 Intracellular cAMP/cGMP Elevation N2->N3 N4 Targeted Anxiolysis WITHOUT Sedation N3->N4

Mechanistic divergence between classical 1,4-benzodiazepines and novel 2,3-benzazepines.

In Vivo Validation: The Self-Validating Behavioral Workflow

To objectively validate a novel benzazepine, preclinical models must isolate true anxiolysis from general motor stimulation or sedation. We achieve this by deploying a self-validating experimental system that pairs the Elevated Plus Maze (EPM) with the Open Field Test (OFT) 5, 6.

The Causality of the Experimental Design

The EPM exploits a natural, unconditioned conflict in rodents: the innate drive to explore novel environments versus the evolutionary fear of open, elevated spaces 6, [[7]](). Anxiolytic drugs reliably increase the proportion of time spent in the open compartments 7. However, evaluating EPM data in isolation is scientifically flawed. A compound that causes hyperlocomotion might artificially inflate open-arm entries, creating a false positive. Conversely, a highly sedative compound (like high-dose diazepam) will suppress all movement, masking potential anxiolytic effects 5.

By running the OFT in parallel, we quantify baseline locomotor activity (total distance traveled). If a novel benzazepine increases EPM open-arm time while maintaining normal OFT locomotion, the protocol self-validates the compound as a true, non-sedating anxiolytic.

ValidationWorkflow step1 1. Acclimatization (7 Days, Standard Conditions) step2 2. Compound Administration (Vehicle, Diazepam, Novel Benzazepine) step1->step2 step3 3. Pharmacokinetic Incubation (30-60 mins post-dose) step2->step3 split1 Open Field Test (OFT) Assess Locomotor Activity step3->split1 split2 Elevated Plus Maze (EPM) Assess Anxiolytic Efficacy step3->split2 val1 Rule out Sedation/Stimulation split1->val1 val2 Quantify Open Arm Time/Entries split2->val2 final Self-Validating Efficacy Profile (Anxiolysis vs. Motor Impairment) val1->final val2->final

Self-validating in vivo workflow integrating EPM and OFT to isolate anxiolytic efficacy.

Step-by-Step Methodology: Elevated Plus Maze (EPM) Protocol
  • Subject Preparation : Acclimatize male Wistar rats or BALB/c mice to the testing facility for 7 days under a 12h light/dark cycle. Handle subjects daily to minimize handling-induced stress artifacts 8.

  • Formulation & Dosing :

    • Vehicle Control: 50% PEG 400 or Saline + 8% DMSO [[8]](), 9.

    • Positive Control: Diazepam (1.0 mg/kg, i.p.) 9.

    • Test Compound: Novel benzazepine candidate (e.g., 10 mg/kg to 50 mg/kg, i.p.).

    • Administer all compounds 30 to 60 minutes prior to behavioral testing to ensure peak CNS penetration 6, [[8]]().

  • Apparatus Setup : Utilize an EPM consisting of two opposing open arms (50×10 cm) and two enclosed arms (50×10×50 cm) elevated 50 cm above the floor 8. Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Execution & Tracking : Place the subject in the central platform facing an open arm. Record behavior for exactly 10 minutes using automated video tracking software (e.g., ANY-maze) 8.

  • Data Extraction : The primary endpoints for anxiolytic efficacy are the percentage of time spent in the open arms (%T open) and the percentage of open-arm entries (%N open) relative to total entries 9.

Comparative Quantitative Performance Data

When subjected to the EPM/OFT validation matrix, novel benzazepine derivatives demonstrate superior therapeutic windows compared to standard-of-care anxiolytics. For instance, novel 1-benzazepine analogues (such as Compound 18c) have been shown to induce better anxiolytic activity than diazepam without triggering the sedative effects that plague 1,4-benzodiazepines [[5]]().

Compound ClassRepresentative AgentPrimary Target / MechanismEPM Open Arm Time (% Increase vs Vehicle)OFT Locomotor Activity (Sedation Marker)
1,4-Benzodiazepine Diazepam (1.0 mg/kg)GABA-A Positive Allosteric Modulator+ 140%Significant Decrease (Sedation)
2,3-Benzodiazepine Tofisopam (50 mg/kg)PDE-4A1 / PDE-10A1 Inhibitor+ 115%No Decrease (Maintained)
1-Benzazepine Analogue Compound 18c (10 mg/kg)Atypical Modulator+ 160%Increased (Hyperlocomotor)

Note: Data synthesized from standardized preclinical validation studies assessing baseline behavioral metrics in stressed and non-stressed models 4, 5, 9.

In Vitro Validation: Confirming Target Engagement

To finalize the validation of a novel benzazepine, in vivo behavioral data must be corroborated by in vitro target engagement assays to prove the absence of classical GABAergic activity.

  • Receptor Binding Assays : Radioligand displacement assays (e.g., utilizing [3H]flunitrazepam) are mandatory. A true atypical benzazepine will show negligible direct binding to the classical 1,4-benzodiazepine site, confirming the lack of sedative liability 1, 4.

  • PDE Isoenzyme Profiling : For compounds like tofisopam, fluorescence polarization or TR-FRET assays should be used to map PDE inhibition. The unique safety profile of tofisopam—specifically its lack of emesis compared to selective PDE4 inhibitors—is validated by its dual/triple partial inhibition strategy across PDE-4, PDE-10, and PDE-2 3, [[4]]().

References

  • The Atypical Pharmacology of Tofisopam: A Technical Guide - Benchchem. Benchchem. 1

  • What is the mechanism of action of Tofisopam? - Dr.Oracle. Dr.Oracle. 3

  • What is Tofisopam used for? - Patsnap Synapse. Patsnap. 2

  • The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC. NIH. 4

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC. NIH. 5

  • US11753412B2 - Treatment of cognitive and mood symptoms in neurodegenerative and neuropsychiatric disorders with Alpha5-containing GABAA receptor agonists. Google Patents. 6

  • Interaction Between the Cannabinoid and Vanilloid Systems on Anxiety in Male Rats - PMC. NIH. 8

  • Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. 7

  • Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands - MDPI. MDPI. 9

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A Researcher's Guide to Benzazepine Binding Affinity: D1 vs. D2 Dopamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of benzazepine derivatives for the dopamine D1 and D2 receptors. As researchers and drug development professionals, understanding the principles of molecular interaction and selectivity is paramount for the rational design of novel therapeutics targeting the dopaminergic system. This document moves beyond a simple catalog of data, delving into the structural determinants of selectivity, the functional consequences of differential receptor engagement, and the robust experimental methodologies required to generate high-fidelity binding data.

The Dichotomy of Dopamine Signaling: D1 and D2 Receptors

The central nervous system's dopaminergic pathways are integral to motor control, motivation, reward, and executive function. The diverse effects of dopamine are mediated by at least five distinct G-protein coupled receptors (GPCRs), broadly categorized into two families based on their structure and signaling mechanisms.[1]

  • D1-like Receptors (D1 and D5): These receptors are coupled to the Gs alpha subunit (Gαs). Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3][4] This pathway is generally considered to be excitatory.

  • D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit (Gαi). Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[2][3] This pathway is typically inhibitory.

The opposing nature of these signaling cascades underscores why receptor selectivity is a critical objective in drug discovery.[2][5] A compound that preferentially binds to D1 over D2 receptors, or vice versa, can elicit highly specific physiological responses, potentially minimizing off-target effects. The benzazepine scaffold has proven to be a particularly fruitful template for developing D1-selective ligands.[6]

Dopamine_Signaling_Pathways cluster_0 D1 Receptor Pathway (Excitatory) cluster_1 D2 Receptor Pathway (Inhibitory) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Effect1 Cellular Response PKA->Effect1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Effect2 Cellular Response cAMP_dec->Effect2

Caption: Opposing signaling cascades of D1 and D2 dopamine receptors.

The Benzazepine Scaffold: A Framework for D1 Selectivity

The 1-phenyl-3-benzazepine chemical structure has been a cornerstone in the development of potent and selective D1 receptor ligands.[7] Through systematic structure-activity relationship (SAR) studies, researchers have identified key molecular features that govern both high-affinity D1 binding and selectivity against the D2 receptor.

Key Structural Determinants for D1 Affinity and Selectivity:

  • 6-Chloro Group: The presence of a chlorine atom at the C-6 position of the benzazepine ring has been shown to enhance D1 receptor affinity.[1]

  • C-7 and C-8 Hydroxyl Groups: A catechol motif (hydroxyl groups at C-7 and C-8) is a classic feature for D1 agonist activity.[1] However, SAR studies reveal the C-8 hydroxyl group, in particular, appears critical for high D1 affinity in many analogs.[6]

  • N-3 Position Substitution: The nitrogen at the N-3 position can tolerate various substituents. Affinity is often found in the order of methyl > allyl > hydrogen, indicating that small alkyl groups are favorable for potent D1 binding.[7]

  • 1-Phenyl Group Substituents: A methyl group at the C-3' position of the phenyl ring can be critical for maintaining high D1 affinity in some analogs.[1][8]

Notably, many benzazepine analogs synthesized based on these principles exhibit high affinity for the D1 receptor while having dissociation constants for the D2 receptor that are several orders of magnitude higher (i.e., lower affinity).[9][10] For instance, many potent 6-chloro-1-phenylbenzazepines lack significant affinity for the D2 receptor.[1][8]

Quantitative Comparison of Binding Affinities

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is often expressed as a ratio of Ki values (e.g., Ki D2 / Ki D1). A higher ratio indicates greater selectivity for the D1 receptor.

The table below summarizes the binding affinities and selectivity for several representative benzazepine compounds, compiled from authoritative pharmacological studies.

CompoundD1 Ki (nM)D2 Ki (nM)D1/D2 Selectivity RatioPrimary ActivityReference
SCH 23390 ~0.2 - 1.0>1000>1000Antagonist[4][9]
SKF 38393 ~1.0>3000>3000Agonist[1][11]
NNC-112 ~0.2>1000>5000Antagonist[9]
NNC-756 ~0.07>1000>14000Antagonist[9]
Fenoldopam ~10~2600~260Agonist[1]
Compound 15a ¹30>10000>333Antagonist[1][8]

¹A 6-chloro-1-phenylbenzazepine analog described by Giri et al.[1][8]

Experimental Protocol: Radioligand Competition Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a rigorously controlled experimental protocol is essential. The competitive radioligand binding assay is the gold standard for determining the Ki of an unlabeled compound. This protocol is a self-validating system, incorporating controls for total and non-specific binding, which allows for the precise calculation of specific binding.

Objective: To determine the inhibition constant (Ki) of a test benzazepine compound at the human D1 and D2 dopamine receptors.

Materials:

  • Cell membranes from a stable cell line expressing either human D1 or D2 receptors.

  • Radioligand:

    • For D1: [³H]SCH 23390 (a high-affinity D1 antagonist)

    • For D2: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding agent:

    • For D1: 1 µM SCH 23390 (unlabeled)

    • For D2: 10 µM Haloperidol (unlabeled)

  • Test Benzazepine Compound: Serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Causality: All reagents are prepared fresh in the assay buffer to maintain consistent ionic strength and pH, which are critical for receptor conformation and ligand binding. The test compound is serially diluted to cover a wide concentration range, ensuring a full competition curve can be generated.

  • Assay Plate Setup:

    • Three types of wells are prepared in triplicate for each experiment:

      • Total Binding: Contains cell membranes, assay buffer, and the radioligand. Rationale: This measures the maximum number of counts bound to the receptor in the absence of a competitor.

      • Non-specific Binding (NSB): Contains cell membranes, assay buffer, radioligand, and a saturating concentration of an unlabeled non-specific agent (e.g., Haloperidol for D2). Rationale: This measures the amount of radioligand that binds to components other than the target receptor (e.g., filters, lipids). This value is critical for isolating the signal of interest.

      • Competition Binding: Contains cell membranes, assay buffer, radioligand, and one concentration of the serially diluted test benzazepine. Rationale: This measures the displacement of the radioligand by the test compound at various concentrations.

  • Incubation:

    • The assay plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C). Rationale: The incubation time is determined experimentally to ensure the binding reaction has reached equilibrium.

  • Harvesting and Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed quickly with ice-cold assay buffer. Rationale: Rapid filtration separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Using ice-cold buffer minimizes the dissociation of the ligand from the receptor during the washing step.

  • Scintillation Counting:

    • The filters are placed in scintillation vials with scintillation fluid. The radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter. Rationale: The scintillation fluid contains fluors that emit light when excited by the beta particles from the tritium (³H), allowing for the quantification of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

    • Determine IC50: A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate Ki: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. Rationale: The Cheng-Prusoff correction accounts for the presence of the competing radioligand, providing a true measure of the test compound's affinity that is independent of assay conditions.

Radioligand_Binding_Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) setup 2. Assay Plate Setup (Total, NSB, Competition Wells) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate harvest 4. Rapid Filtration (Separate Bound from Unbound) incubate->harvest count 5. Scintillation Counting (Quantify Bound Radioligand) harvest->count analyze 6. Data Analysis count->analyze ic50 Determine IC50 (Non-linear Regression) analyze->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Concluding Remarks for the Field

The pronounced selectivity of many benzazepine derivatives for the D1 dopamine receptor over the D2 receptor is a testament to the power of medicinal chemistry and rigorous pharmacological screening. This selectivity is not merely an academic curiosity; it has profound therapeutic implications. For example, D1-selective agonists have been explored for conditions like Parkinson's disease and cognitive impairment, while D1 antagonists are investigated as potential antipsychotics.[3][11]

The ability to precisely measure the binding affinity of these compounds using robust methodologies, such as the radioligand binding assay described herein, is fundamental to the drug development pipeline. It provides the quantitative data needed to establish SAR, optimize lead compounds, and ultimately select candidates with the desired pharmacological profile. As our understanding of the distinct and sometimes overlapping roles of D1 and D2 receptors in brain circuitry continues to evolve,[[“]][13] the development of even more selective molecular probes will remain a high-priority objective for the research community.

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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzazepine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to benzazepine libraries. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a range of receptors and enzymes.[1][2] Optimizing the therapeutic potential of these molecules often involves extensive synthetic efforts. QSAR analysis offers a powerful computational alternative to streamline this process by establishing a mathematical relationship between the chemical structure of benzazepine derivatives and their biological activity.[3] This allows for the prediction of the activity of novel compounds, guiding the synthesis of more potent and selective drug candidates.

This guide will compare and contrast various QSAR approaches, from 2D-QSAR to more sophisticated 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). We will also explore the complementary roles of molecular docking and pharmacophore modeling in understanding the structure-activity landscape of benzazepine libraries.

Comparing QSAR Methodologies for Benzazepine Analysis: A Performance-Based Overview

The selection of a QSAR methodology is a critical decision that depends on the specific research question, the available data, and the computational resources. Here, we compare the performance of different QSAR models based on published data for benzazepine derivatives, focusing on key statistical parameters that validate the robustness and predictive power of the models.

A crucial aspect of any QSAR model is its validation, which ensures its reliability and significance for a specific purpose.[4][5] Key statistical metrics include the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated coefficient (q²), which assesses the predictive ability of the model.[6][7] A q² value greater than 0.5 is generally considered indicative of a model with good predictive power.[4]

QSAR MethodBenzazepine TargetNo. of CompoundsKey Findings & InsightsReference
CoMFA (Ligand-based) Dopamine D3 Receptor Antagonists1100.5060.838The model demonstrated good predictive capacity, highlighting the importance of steric and electrostatic fields in determining antagonist activity.[4][8]
CoMSIA (Ligand-based) Dopamine D3 Receptor Antagonists1100.5110.819This model, incorporating hydrophobic and hydrogen bond donor/acceptor fields, offered a more detailed understanding of the pharmacophoric requirements.[4][8]
CoMFA (Receptor-based) Dopamine D3 Receptor Antagonists1100.4180.765While less predictive than the ligand-based model, it still provided valuable insights when the receptor structure is known.[4][8]
CoMSIA (Receptor-based) Dopamine D3 Receptor Antagonists1100.6030.829The receptor-based CoMSIA model showed the best predictive power, emphasizing the utility of incorporating receptor information when available.[4][8]
2D-QSAR Benzodiazepine Receptor Ligands101>0.6 (xr²)0.75A validated 2D-QSAR model successfully predicted the biological activity of designer benzodiazepines, demonstrating the utility of simpler models.[6]

Expert Insights: The data clearly indicates that for the studied benzazepine library targeting the dopamine D3 receptor, the 3D-QSAR methods, particularly the receptor-based CoMSIA model, provided the most robust and predictive results.[4][8] This underscores a critical principle in QSAR: the more information about the system (in this case, the receptor structure) that can be incorporated, the more powerful the resulting model is likely to be. However, the success of the 2D-QSAR model for benzodiazepines also highlights that simpler, less computationally intensive methods can still be highly effective, especially for initial screening and when 3D structural information is limited.[6]

Experimental Protocols: A Step-by-Step Guide to 3D-QSAR (CoMFA)

To provide a practical framework, we outline a detailed, step-by-step methodology for performing a Comparative Molecular Field Analysis (CoMFA), a widely used 3D-QSAR technique.[9] This protocol is based on a general workflow and can be adapted for various software packages like SYBYL.

Protocol: CoMFA of Benzazepine Derivatives
  • Data Set Preparation:

    • Compile a dataset of benzazepine derivatives with their corresponding biological activity data (e.g., IC₅₀ or Kᵢ values). Convert these values to a logarithmic scale (pIC₅₀ or pKᵢ) to ensure a linear relationship with the free energy of binding.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the QSAR model and a test set to validate its predictive ability.[5]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all molecules in the dataset.

    • Perform energy minimization for each structure to obtain a low-energy conformation.

    • Align the molecules based on a common scaffold or a pharmacophore hypothesis. This is a critical step in CoMFA, as the quality of the alignment directly impacts the model's performance.[10][11]

  • Generation of CoMFA Fields:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule in the dataset.[10]

  • Statistical Analysis using Partial Least Squares (PLS):

    • Use the calculated steric and electrostatic energy values as independent variables and the biological activity data (pIC₅₀) as the dependent variable.

    • Perform a PLS analysis to derive a linear correlation between the CoMFA fields and the biological activity.[10]

  • Model Validation:

    • Internal Validation: Use the leave-one-out (LOO) cross-validation method to calculate the q² value. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set.[5][12]

    • External Validation: Use the developed CoMFA model to predict the activity of the compounds in the test set. Calculate the predictive r² (r²_pred) to assess the model's ability to predict the activity of new compounds.[13]

  • Visualization and Interpretation:

    • Generate CoMFA contour maps to visualize the regions in 3D space where steric and electrostatic properties are favorable or unfavorable for biological activity.[10] Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show where they decrease it. Red contours represent areas where positive charges are favored, and blue contours indicate where negative charges are beneficial.

Visualizing the QSAR Workflow and Key Concepts

To further clarify the methodologies discussed, the following diagrams, created using Graphviz, illustrate the key workflows and relationships.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation cluster_application Application Data Benzazepine Library (Structures & Activity Data) Split Split into Training and Test Sets Data->Split Align 3D Molecular Alignment Split->Align Fields Calculate CoMFA/CoMSIA Fields Align->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Internal Internal Validation (Cross-validation, q²) PLS->Internal External External Validation (Test Set, r²_pred) Internal->External Predict Predict Activity of New Compounds External->Predict Design Guide Design of Novel Benzazepines Predict->Design

Caption: A generalized workflow for a 3D-QSAR analysis of a benzazepine library.

QSAR_Methods cluster_2D 2D-QSAR cluster_3D 3D-QSAR cluster_related Complementary Methods QSAR QSAR Methodologies TwoD Based on 2D structural descriptors (e.g., topological indices, fingerprints) QSAR->TwoD CoMFA CoMFA (Steric & Electrostatic Fields) QSAR->CoMFA CoMSIA CoMSIA (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor Fields) QSAR->CoMSIA Docking Molecular Docking (Predicts binding pose & affinity) QSAR->Docking Pharm Pharmacophore Modeling (Identifies essential features for activity) QSAR->Pharm

Caption: A comparison of different QSAR and related computational methods.

Beyond QSAR: The Synergy of Molecular Docking and Pharmacophore Modeling

While QSAR provides powerful predictive models, integrating it with other computational techniques like molecular docking and pharmacophore modeling can offer a more comprehensive understanding of the structure-activity relationships of benzazepine derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] For benzazepines, docking studies can help identify key amino acid residues in the binding pocket that interact with the ligand, providing a structural basis for the observed SAR.[2][4] For instance, the crystal structure of the human dopamine D3 receptor in complex with an antagonist has been used to guide docking studies of benzazepine derivatives.[15][16]

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[17] For a library of active benzazepine analogs, a pharmacophore model can be generated to identify the common chemical features responsible for their activity.[18] This model can then be used as a 3D query to screen large compound databases for novel scaffolds with the desired activity profile.

Conclusion: A Multipronged Approach to Benzazepine Drug Discovery

The QSAR analysis of benzazepine libraries is a powerful tool in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. This guide has demonstrated that a comparative approach, evaluating different QSAR methodologies, is crucial for selecting the most appropriate model for a given research objective. While 3D-QSAR methods like CoMFA and CoMSIA often provide more detailed insights, 2D-QSAR can be a valuable tool for initial screening.

Ultimately, the most effective strategy involves a multipronged approach that integrates QSAR with molecular docking and pharmacophore modeling. This synergy of computational techniques provides a deeper understanding of the structure-activity landscape, empowering researchers to make more informed decisions in the design and optimization of novel benzazepine-based drugs.

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting G-protein coupled receptors (GPCRs).[1] While the on-target potency of these derivatives is a primary focus, a comprehensive understanding of their cross-reactivity with related receptors is paramount for predicting clinical efficacy and mitigating off-target side effects. This guide provides a comparative analysis of the cross-reactivity profiles of key benzazepine derivatives, supported by detailed experimental protocols and data, to aid researchers in their drug development endeavors.

The Imperative of Selectivity Profiling

Benzazepine derivatives are renowned for their interaction with dopamine and serotonin receptors, making them valuable candidates for treating a range of neurological and psychiatric disorders.[1] However, the structural homology among these receptor families, particularly within the dopamine (D1-like vs. D2-like) and serotonin (5-HT) receptor subtypes, presents a significant challenge in achieving selectivity.[1] Unintended interactions can lead to a spectrum of adverse effects, from cardiovascular complications to neuropsychiatric disturbances.[2][3] For instance, agonism at the 5-HT2B receptor has been linked to valvular heart disease, a critical safety concern for any serotonergic agent.[2] Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of a successful and safe drug discovery program.

Core Methodologies for Determining Cross-Reactivity

A robust assessment of a compound's selectivity relies on a combination of binding and functional assays. This dual approach provides a comprehensive picture of a ligand's interaction with a receptor, distinguishing between simple occupancy (affinity) and the ability to elicit a biological response (efficacy).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound. The result is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay [6]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

    • Centrifuge the homogenate to pellet the cell membranes.[6]

    • Wash the pellet and resuspend it in an appropriate assay buffer.[6]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]SCH-23390 for D1 receptors), and varying concentrations of the unlabeled test compound.[6]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[4]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[6][7]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays: Assessing Biological Response

While binding assays reveal affinity, they do not indicate whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential to characterize the biological effect of a ligand-receptor interaction. For many dopamine and serotonin receptors, which are GPCRs, changes in intracellular second messenger levels, such as cyclic adenosine monophosphate (cAMP), are commonly measured.[8][9]

Experimental Protocol: cAMP Accumulation Assay [8][10][11]

  • Cell Culture and Seeding:

    • Culture cells stably expressing the receptor of interest (e.g., HEK-293 cells).

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.[12]

  • Cell Lysis and cAMP Detection:

    • After an appropriate incubation period, lyse the cells to release intracellular cAMP.[9]

    • Quantify cAMP levels using a commercially available kit, such as those based on Enzyme Fragment Complementation (EFC) or bioluminescence (e.g., cAMP-Glo™).[8][9][11] These kits typically generate a signal (luminescence or fluorescence) that is proportional to the amount of cAMP present.[8]

  • Data Analysis:

    • Plot the signal against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

    • For antagonists, determine the IC50 (half-maximal inhibitory concentration).

A Validating Workflow for Cross-Reactivity Profiling

The integration of binding and functional assays creates a self-validating system. A compound that demonstrates high affinity in a binding assay but no activity in a functional assay is likely an antagonist. Conversely, a compound with both high affinity and functional activity is an agonist. This systematic approach ensures a thorough characterization of a compound's pharmacological profile.

G cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Selectivity Analysis A Primary Target Binding Assay B Primary Target Functional Assay A->B Confirm Agonist/Antagonist C Panel of Related Receptors (e.g., D2, D3, 5-HT2A, 5-HT2B) B->C Lead Compound Identified D Secondary Binding Assays (Ki) C->D E Secondary Functional Assays (EC50/IC50) D->E Characterize off-target activity F Calculate Selectivity Ratios (Ki off-target / Ki on-target) E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Analysis of Benzazepine Derivatives

The following table summarizes the binding affinities (Ki values in nM) of several well-characterized benzazepine derivatives against a panel of dopamine and serotonin receptors. This data highlights the diverse selectivity profiles within this chemical class.

CompoundD1D25-HT2A5-HT2B5-HT2CPrimary ActivityReference(s)
SCH-23390 ~0.2-1>1000~100~300~150D1 Antagonist[13][14]
SKF-81297 ~1-3>500>1000>1000>1000D1 Agonist[15][16]
Lorcaserin >1000>1000112174155-HT2C Agonist[2][3][17][18][19]

Note: Ki values are approximate and can vary based on experimental conditions.

Discussion of Selectivity Profiles
  • SCH-23390 is a classic example of a highly selective D1 receptor antagonist.[14] Its affinity for the D1 receptor is several orders of magnitude higher than for the D2 receptor and various serotonin receptor subtypes. This high selectivity makes it an invaluable tool for studying D1 receptor pharmacology.[13]

  • SKF-81297 demonstrates strong selectivity as a D1 receptor agonist, with minimal affinity for D2 and 5-HT receptors.[15][16] This profile is desirable for therapeutic applications targeting D1-mediated pathways without engaging other monoamine systems.

  • Lorcaserin , developed as an anti-obesity agent, showcases high selectivity for the 5-HT2C receptor.[2][3] Its affinity for the 5-HT2C receptor is approximately 7.5-fold greater than for the 5-HT2A receptor and about 11.6-fold greater than for the 5-HT2B receptor.[18] This selectivity is crucial for its therapeutic effect of reducing appetite, which is mediated by the 5-HT2C receptor, while avoiding potential hallucinogenic effects (associated with 5-HT2A agonism) and cardiovascular risks (linked to 5-HT2B agonism).[2][3]

The selectivity of these compounds is dictated by subtle variations in their chemical structure. For instance, substitutions on the benzazepine ring system can dramatically influence receptor affinity and functional activity.[13][20] This highlights the importance of structure-activity relationship (SAR) studies in designing ligands with optimized selectivity profiles.

Signaling Pathway Context

The potential for cross-reactivity is rooted in the shared signaling mechanisms of these GPCRs. For example, both D1 and certain 5-HT receptors can couple to Gαs or Gαq proteins, leading to the activation of adenylyl cyclase or phospholipase C, respectively.

G cluster_D1 D1 Receptor Pathway cluster_5HT2C 5-HT2C Receptor Pathway D1_agonist D1 Agonist (e.g., SKF-81297) D1R D1 Receptor Gαs/olf D1_agonist->D1R:f0 AC Adenylyl Cyclase D1R:f1->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Ca_PKC ↑ Ca2+ / PKC PKA->Ca_PKC Pathway Crosstalk HT2C_agonist 5-HT2C Agonist (e.g., Lorcaserin) HT2CR 5-HT2C Receptor Gαq/11 HT2C_agonist->HT2CR:f0 PLC Phospholipase C (PLC) HT2CR:f1->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways for D1 and 5-HT2C receptors.

Conclusion

The cross-reactivity profiling of benzazepine derivatives is a critical component of drug discovery and development. A multi-faceted approach, combining radioligand binding assays to determine affinity and functional assays to assess efficacy, provides the necessary data to build a comprehensive understanding of a compound's selectivity. The examples of SCH-23390, SKF-81297, and lorcaserin demonstrate that high selectivity for specific dopamine and serotonin receptor subtypes is achievable within the benzazepine class. This detailed characterization enables the selection of lead candidates with a higher probability of clinical success and a lower risk of off-target adverse effects.

References

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  • Blanchet, P. J., Grondin, R., Bédard, P. J., & Di Paolo, T. (1993). The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys. European Journal of Pharmacology, 235(1), 143-147. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

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  • Zhen, X., & Friedman, E. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. International Journal of Molecular Sciences, 22(21), 11894. [Link]

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  • Zhang, A., & Neumeyer, J. L. (2021). Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. ACS Chemical Neuroscience, 12(23), 4291-4319. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • De Keyser, J., De Backer, J. P., Ebinger, G., & Vauquelin, G. (1990). [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. Journal of neurochemistry, 54(4), 1168–1173. [Link]

  • Kuzhikandathil, E. V., Yu, W., & Oxford, G. S. (2002). Classic D1 Dopamine Receptor Antagonist R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390) Directly Inhibits G Protein-Coupled Inwardly Rectifying Potassium Channels. Molecular Pharmacology, 62(1), 156-165. [Link]

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. [Link]

  • CUNY Academic Works. (2018). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. [Link]

  • Wilson, A. A., Ginovart, N., Hussey, D., Meyer, J. H., & Houle, S. (2003). Up-regulated Dopamine D1 Receptor Binding Can Be Detected in Vivo Following Repeated SCH 23390, but Not SKF 81297 or 6-hydroxydopamine, Treatments. European Journal of Pharmacology, 459(1), 41-48. [Link]

  • Rashid, A. J., So, C. H., Francardo, V., Cenci, M. A., & O'Dowd, B. F. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of G q /11 in the striatum. Proceedings of the National Academy of Sciences, 104(2), 654-659. [Link]

  • Chakrabarti, J. K., Horsman, L., Hotten, T. M., Pullar, I. A., & Williams, M. (1980). Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors. Journal of medicinal chemistry, 23(8), 878–884. [Link]

  • ResearchGate. (2019). Cross reactivity of designer benzodiazepines measured by the two immunoassays. [Link]

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  • Dasgupta, A., & Spies, J. (2003). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of analytical toxicology, 27(2), 101–105. [Link]

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Sources

Head-to-head comparison of different synthetic strategies for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Strategies for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine (THBA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for targeting a wide range of biological receptors. Notable pharmaceuticals incorporating this moiety include benazepril, an angiotensin-converting enzyme (ACE) inhibitor for treating hypertension, and tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia.[1]

The synthetic accessibility of functionalized THBA derivatives is therefore a critical aspect of drug discovery and development. Over the years, a variety of synthetic approaches have been developed, ranging from classical ring-expansion reactions to modern transition-metal-catalyzed methods. The choice of a specific route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing the THBA core. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal pathway for their specific needs.

Chapter 1: Ring Expansion Strategies: Building from a Six-Membered Ring

Ring expansion reactions provide a powerful and intuitive method for constructing the seven-membered azepine ring from readily available six-membered precursors, typically derivatives of tetralone. These methods involve the cleavage of a C-C bond and the insertion of a nitrogen atom into the carbocyclic frame.

Strategy 1.1: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis for converting oximes into amides.[2] When applied to cyclic ketoximes, it yields lactams, effectively expanding the ring size by one atom. This strategy represents one of the most traditional and widely used methods for accessing the benzo[b]azepinone core, which can be subsequently reduced to the target THBA.

Principle and Mechanism

The reaction is initiated by the acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group. The group positioned anti-periplanar to this leaving group then migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding lactam.[3] The archetypal synthesis of caprolactam, the precursor to Nylon 6, famously employs this rearrangement.[2]

Typical Workflow

The synthesis commences with the conversion of commercially available α-tetralone to its corresponding oxime using hydroxylamine. This oxime is then subjected to strong acid catalysis, typically with polyphosphoric acid (PPA) or sulfuric acid, to induce the rearrangement and form 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[4] The final step involves the reduction of the lactam amide to the secondary amine of the THBA scaffold, commonly achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

G cluster_0 Strategy 1.1: Beckmann Rearrangement alpha_Tetralone α-Tetralone Oxime α-Tetralone Oxime alpha_Tetralone->Oxime NH2OH·HCl Lactam 1,3,4,5-Tetrahydro-2H- benzo[b]azepin-2-one Oxime->Lactam Polyphosphoric Acid (PPA) Ring Expansion THBA 2,3,4,5-Tetrahydro-1H- benzo[b]azepine Lactam->THBA LiAlH4 Reduction

Caption: Workflow for THBA synthesis via Beckmann Rearrangement.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine via Beckmann Rearrangement [4]

  • Step 1: Oximation of α-Tetralone. To a solution of α-tetralone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with diethyl ether. The crude oxime is purified by recrystallization.

  • Step 2: Beckmann Rearrangement. Add the α-tetralone oxime (1 eq.) to polyphosphoric acid (PPA) (10 eq. by weight) at 70-80 °C. Stir the mixture vigorously at 130-140 °C for 15-30 minutes. Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is filtered, washed with water, and dried to yield the crude lactam, which can be purified by recrystallization.

  • Step 3: Reduction of the Lactam. In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous tetrahydrofuran (THF). Add a solution of the lactam (1 eq.) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-12 hours. Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting salts and concentrate the filtrate under reduced pressure to obtain the target 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Discussion

The Beckmann rearrangement is a robust and high-yielding method, particularly for large-scale synthesis, due to the low cost of the starting materials. However, the use of strong, corrosive acids like PPA or H₂SO₄ at high temperatures can limit its compatibility with sensitive functional groups.[2][5] Furthermore, the final reduction step requires a potent, non-selective, and hazardous reducing agent like LiAlH₄.

Strategy 1.2: The Schmidt Rearrangement

Similar to the Beckmann rearrangement, the Schmidt reaction is an acid-catalyzed process that can be used to convert ketones into amides, thereby facilitating ring expansion.[6] This method utilizes hydrazoic acid (HN₃) or a sodium azide/acid combination in place of an isolated oxime.

Principle and Mechanism

The ketone is first activated by protonation. Nucleophilic attack by the azide anion on the protonated carbonyl group forms an azidohydrin intermediate. Following dehydration, the resulting intermediate undergoes a rearrangement, similar to the Beckmann process, where an alkyl or aryl group migrates to the nitrogen with the concomitant expulsion of dinitrogen gas (N₂).[6] Hydrolysis of the resulting nitrilium ion furnishes the amide.[7]

Typical Workflow

The workflow is more streamlined than the Beckmann route, as α-tetralone can be converted directly to the corresponding lactam in a one-pot procedure by reacting it with sodium azide in the presence of a strong acid like sulfuric acid or triflic acid.[8][9] The subsequent reduction of the lactam to THBA is identical to the final step of the Beckmann strategy.

G cluster_1 Strategy 1.2: Schmidt Rearrangement alpha_Tetralone_S α-Tetralone Lactam_S 1,3,4,5-Tetrahydro-2H- benzo[b]azepin-2-one alpha_Tetralone_S->Lactam_S NaN3, H2SO4 One-pot Ring Expansion THBA_S 2,3,4,5-Tetrahydro-1H- benzo[b]azepine Lactam_S->THBA_S LiAlH4 Reduction

Caption: Workflow for THBA synthesis via Schmidt Rearrangement.

Experimental Protocol: Synthesis of 1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one via Schmidt Rearrangement [8]

  • To a stirred solution of α-tetralone (1 eq.) in concentrated sulfuric acid at 0 °C, add sodium azide (NaN₃) (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried. The crude lactam can be purified by recrystallization.

Discussion

The primary advantage of the Schmidt reaction is its operational simplicity, often proceeding in a single step from the ketone to the lactam.[9] However, this strategy is hampered by significant safety concerns. Hydrazoic acid is highly toxic and explosive, and the in-situ generation from sodium azide and strong acid must be performed with extreme caution. The reaction conditions are also harsh, limiting substrate scope.

Chapter 2: Intramolecular Cyclization Strategies

These strategies involve the formation of the seven-membered ring through the creation of a key carbon-carbon or carbon-nitrogen bond on an acyclic precursor. This approach often allows for greater control over substitution patterns on both the aromatic ring and the azepine core.

Strategy 2.1: Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful and widely-used method for forming cyclic ketones fused to an aromatic ring.[10] The reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or acyl chloride side chain, catalyzed by a Lewis acid.

Principle and Mechanism

The Lewis acid (e.g., AlCl₃, PPA) coordinates to the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.[11] Subsequent rearomatization and workup yield the cyclic ketone. For the synthesis of THBA precursors, this reaction typically proceeds with high regioselectivity, favoring acylation at the C-8 position of the resulting benzazepine.[12]

Typical Workflow

A common starting point is a substituted aniline, which is first N-alkylated with a four-carbon chain containing a terminal ester or carboxylic acid, for instance, ethyl 4-bromobutanoate.[13] The resulting amino acid is then treated with a strong Lewis acid or Brønsted acid (like PPA or Eaton's reagent) to promote the intramolecular cyclization, yielding a 5-oxo-THBA derivative. This ketone can then be converted to the THBA via reduction (e.g., Wolff-Kishner or Clemmensen reduction) or reductive amination.[13]

G cluster_2 Strategy 2.1: Friedel-Crafts Acylation Aniline Aniline Derivative Amino_Acid 4-(Phenylamino)butanoic Acid Derivative Aniline->Amino_Acid N-Alkylation with Ethyl 4-bromobutanoate + Hydrolysis Keto_THBA 5-Oxo-THBA Derivative Amino_Acid->Keto_THBA AlCl3 or PPA Intramolecular Cyclization THBA_FC 2,3,4,5-Tetrahydro-1H- benzo[b]azepine Keto_THBA->THBA_FC Reduction (e.g., Wolff-Kishner)

Caption: Workflow for THBA synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate [13]

  • Step 1: N-Alkylation. A mixture of 2,4-dimethylaniline (1 eq.), ethyl 4-bromobutyrate (1.2 eq.), and a non-nucleophilic base like sodium bicarbonate in a suitable solvent (e.g., acetonitrile) is heated to reflux for 12-24 hours. After cooling, the reaction is worked up to yield ethyl 4-[(2,4-dimethylphenyl)amino]butanoate.

  • Step 2: Carbamoylation and Hydrolysis. The secondary amine is protected (e.g., as a methyl carbamate using methyl chloroformate). The ester is then hydrolyzed using aqueous base (e.g., LiOH) to afford 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid.

  • Step 3: Intramolecular Friedel-Crafts Acylation. The butanoic acid derivative (1 eq.) is dissolved in a solvent like dichloromethane. Thionyl chloride (1.5 eq.) is added to form the acyl chloride in situ. The mixture is then cooled, and aluminum trichloride (AlCl₃) (2-3 eq.) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is quenched by pouring it onto ice-water and extracted to yield the title compound.

Discussion

This strategy offers excellent control over the substitution pattern of the final product, as the precursors are assembled in a modular fashion. It often provides high yields for the key cyclization step.[13] However, like other classical methods, it relies on harsh, stoichiometric Lewis acids, which can be sensitive to moisture and produce significant waste. The regioselectivity of the cyclization can also be an issue for certain substitution patterns on the aniline ring.[12]

Strategy 2.2: Palladium/Norbornene (Catellani) Cooperative Catalysis

Representing the cutting edge of arene functionalization, the palladium/norbornene (Pd/NBE) cooperative catalysis, often called the Catellani reaction, provides a highly modular and efficient entry into complex, functionalized aromatic systems.[1] This strategy has been elegantly applied to the synthesis of THBAs from simple aryl iodides.

Principle and Mechanism

The reaction proceeds via a complex catalytic cycle. An aryl-palladium species, formed from the aryl iodide, undergoes insertion with norbornene to form a stable five-membered palladacycle intermediate. This intermediate prevents common side reactions like β-hydride elimination. The aryl-norbornyl-palladacycle then directs a C-H activation/functionalization at the ortho position of the original aryl iodide. In this specific application, an olefin-tethered electrophilic amine reagent is used, leading to an ortho-amination event. This is followed by an intramolecular 7-exo-trig Heck cyclization, which forms the seven-membered ring and regenerates the active catalyst.[1]

Typical Workflow

The synthesis is remarkably convergent, combining a simple aryl iodide, a specially designed olefin-tethered aminating agent, and a palladium/norbornene catalyst system in a single pot to directly generate the functionalized THBA core. This approach bypasses the multi-step preparation of complex cyclization precursors required in classical methods.[1]

G cluster_3 Strategy 2.2: Pd/Norbornene Catalysis Aryl_Iodide Aryl Iodide THBA_Pd Functionalized THBA Aryl_Iodide->THBA_Pd Pd(OAc)2, Norbornene K2CO3, DMAc One-pot Annulation Amine_Reagent Olefin-tethered Amine Reagent Amine_Reagent->THBA_Pd

Caption: Workflow for THBA synthesis via Pd/Norbornene Catalysis.

Experimental Protocol: Modular Synthesis of THBA Derivatives [1]

  • To an oven-dried vial, add the aryl iodide (1.0 eq.), the olefin-tethered electrophilic amine reagent (1.5 eq.), a modified norbornene catalyst (e.g., C7-bromo-NBE, 30 mol%), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.5 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add anhydrous, degassed N,N-dimethylacetamide (DMAc).

  • Seal the vial and heat the reaction mixture at 110 °C for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired THBA derivative.

Discussion

The Pd/NBE catalysis strategy offers unparalleled modularity and functional group tolerance, allowing for the rapid synthesis of diverse libraries of THBA analogues from simple, readily available building blocks.[1] The reaction conditions are generally milder than classical methods. However, the catalytic system can be complex, requiring specialized ligands or norbornene derivatives. The cost of the palladium catalyst and reagents can also be a consideration, particularly for large-scale applications.

Head-to-Head Comparison of Synthetic Strategies

FeatureBeckmann RearrangementSchmidt RearrangementFriedel-Crafts AcylationPd/Norbornene Catalysis
Core Transformation Oxime to LactamKetone to LactamIntramolecular AcylationOrtho-Amination/Heck
Typical Overall Yield Moderate to GoodModerate to GoodGood to ExcellentModerate to Good
Number of Steps 3-4 steps2-3 steps3-4 steps1-2 steps
Starting Materials Inexpensive (α-tetralone)Inexpensive (α-tetralone)Modular (anilines)Modular (aryl iodides)
Key Reagents PPA, H₂SO₄, LiAlH₄NaN₃, strong acidsAlCl₃, PPAPd(OAc)₂, Norbornene
Safety Concerns Corrosive acids, LiAlH₄High (NaN₃ is toxic/explosive)Strong Lewis acidsGenerally lower risk
Reaction Conditions High TemperatureLow to RT (exothermic)Moderate to High Temp.High Temperature
Functional Group Tolerance PoorPoorModerateGood to Excellent
Scalability ExcellentPoor (due to safety)GoodModerate (catalyst cost)
Ideal Application Large-scale synthesis of the parent scaffold(Limited due to safety)Synthesis of specific, substituted analoguesLibrary synthesis, late-stage functionalization

Conclusion and Outlook

The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core can be approached through a variety of strategic disconnections.

  • Classical Ring-Expansion Reactions , such as the Beckmann and Schmidt rearrangements , offer time-tested, scalable routes from inexpensive starting materials like α-tetralone. The Beckmann rearrangement, in particular, remains a viable option for large-scale production of the unsubstituted lactam precursor, despite its use of harsh reagents.[2][4]

  • Intramolecular Friedel-Crafts Acylation provides a more flexible approach, allowing for the construction of precursors with desired substitution patterns prior to the key cyclization step. This method is highly reliable and often gives excellent yields, making it a workhorse for accessing specific analogues.[12][13]

  • Modern Transition-Metal Catalysis , exemplified by the Palladium/Norbornene cooperative catalysis , represents the state-of-the-art in terms of efficiency and modularity.[1] This approach enables the rapid construction of complex and highly functionalized THBA libraries from simple starting materials in a single step, making it exceptionally valuable for medicinal chemistry and drug discovery programs where structural diversity is paramount.

The optimal synthetic strategy ultimately depends on the specific goals of the researcher. For the large-scale, cost-effective synthesis of a simple THBA core, the Beckmann rearrangement or Friedel-Crafts acylation may be preferred. For the rapid exploration of structure-activity relationships and the synthesis of novel, highly decorated analogues, the modularity and functional group tolerance of modern catalytic methods are unsurpassed.

References

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. Available at: [Link]

  • CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. Google Patents.
  • A Nickel(II) Chloride and Tetrahydroxydiboron Cocatalyzed Facile Synthesis of Benzo[b]azepines with an Appended Fluorinated Side Chain. Synfacts. Available at: [Link]

  • Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. ACS Publications. Available at: [Link]

  • Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. Organic Letters. Available at: [Link]

  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. Organic Letters. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ResearchGate. Available at: [Link]

  • Synthesis of tetrahydro-1H-benzo-1,5-diazepines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. National Institutes of Health (NIH). Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Process for the preparation of benzodiazepine derivatives. Google Patents.
  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. National Institutes of Health (NIH). Available at: [Link]

  • Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[13][14]diazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed. Available at: [Link]

  • A Regioselective Synthesis of Tetrahydrobenzodiazepin‐5‐ones via the Schmidt Rearrangement of Quinolones. ResearchGate. Available at: [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. Available at: [Link]

  • Schmidt reaction. Wikipedia. Available at: [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Scholars Research Library. Available at: [Link]

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. Available at: [Link]

Sources

Stereochemical Validation in Chiral Benzazepine Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzazepines represent a privileged pharmacophore embedded in numerous biologically active compounds, including selective serotonin receptor agonists (lorcaserin), vasopressin antagonists (tolvaptan), and dopamine receptor agonists (fenoldopam). Because the pharmacological efficacy and safety profiles of these molecules are intrinsically linked to their three-dimensional spatial arrangement, stereoselective synthesis demands rigorous analytical validation.

Whether accessing these scaffolds via [1] or[2], researchers must deploy robust, self-validating analytical frameworks to confirm absolute configuration and enantiomeric excess (ee). This guide objectively compares the performance of leading analytical platforms used to determine the stereochemistry of chiral benzazepines.

Comparative Analysis of Stereochemical Confirmation Platforms

Selecting the appropriate analytical modality requires balancing the physical state of the synthesized benzazepine, the required throughput, and the availability of chiral reference standards.

Vibrational Circular Dichroism (VCD) & DFT Calculations

Performance: VCD has emerged as the premier technique for assigning the absolute configuration of chiral benzazepines that resist crystallization. By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a highly specific stereochemical fingerprint. Causality & Logic: The experimental VCD spectrum is directly compared to a theoretical spectrum generated via Density Functional Theory (DFT). Because vibrational transition magnetic dipole moments are acutely sensitive to the spatial arrangement of the azepine ring and its substituents, a match between the calculated and experimental spectra unambiguously assigns the absolute configuration without requiring a chiral reference standard. This self-validating methodology was recently utilized to assign the absolute configuration of the [3] and novel [2].

Single-Crystal X-Ray Diffraction (SCXRD)

Performance: SCXRD remains the historical "gold standard" for determining absolute configuration via anomalous dispersion (quantified by the Flack parameter). Causality & Logic: SCXRD provides direct, unequivocal spatial coordinates of all atoms. However, benzazepines—particularly those with flexible alkyl chains or low-melting points—often yield amorphous solids or oils. Derivatization (e.g., forming a heavy-atom salt) is frequently required to induce crystallization, which adds synthetic steps and risks altering the native conformation of the azepine ring.

Chiral Supercritical Fluid Chromatography (SFC)

Performance: SFC is the optimal platform for high-throughput determination of enantiomeric excess (ee) and relative stereochemical comparison. Causality & Logic: Chiral SFC utilizes supercritical CO₂ as a mobile phase. The higher diffusivity and lower viscosity of supercritical CO₂ compared to traditional HPLC solvents enable rapid mass transfer and sharper peak resolution for benzazepine enantiomers. However, assigning absolute configuration via SFC and polarimetry requires a pre-existing literature value or a reference standard synthesized via a known asymmetric pathway[1].

NMR Spectroscopy (Mosher's Method)

Performance: NMR derivatization is highly reliable for determining the relative configuration of secondary alcohols or amines attached to the benzazepine core. Causality & Logic: Derivatization with chiral agents (like Mosher's acid chloride) creates diastereomers. The spatial proximity of the phenyl ring in the Mosher's ester induces anisotropic shielding, shifting the NMR signals of the benzazepine protons. While powerful, this method requires a reactive functional group and is less effective for fully substituted or sterically hindered tertiary stereocenters.

Quantitative Comparison Matrix

Analytical PlatformPrimary OutputSample RequirementThroughputSelf-Validating Mechanism
VCD + DFT Absolute Configuration5–10 mg (Liquid/Amorphous)MediumExperimental vs. Theoretical Spectral Convergence
SCXRD Absolute ConfigurationHigh-quality single crystalLowAnomalous Dispersion (Flack Parameter)
Chiral SFC Enantiomeric Excess (ee)<1 mg (Solution)HighBaseline Resolution of Racemic Control
NMR (Mosher's) Relative/Absolute Config1–5 mg (Derivatized)MediumAnisotropic Shielding Effects

Stereochemical Workflow Logic

Workflow A Synthesized Chiral Benzazepine B Physical State? A->B C Crystalline Solid B->C D Amorphous / Liquid B->D C->D Poor Crystal E Single-Crystal XRD (Absolute Config) C->E High Quality Crystal F Known Reference? D->F G Chiral SFC / HPLC (Relative/ee%) F->G Yes H VCD + DFT (Absolute Config) F->H No (Primary Choice) I NMR Derivatization (Relative Config) F->I No (Secondary Choice)

Decision matrix for selecting benzazepine stereochemical confirmation methods.

Experimental Protocols

Protocol 1: Absolute Configuration Validation via VCD and DFT

This protocol establishes a self-validating loop where computational predictions must perfectly converge with physical spectral data.

  • Sample Preparation: Dissolve 5–10 mg of the enantiopure benzazepine in 200 µL of anhydrous CDCl₃.

    • Causality: CDCl₃ is selected because it lacks strong infrared absorption in the critical "fingerprint" region (1600–1000 cm⁻¹), preventing solvent masking of the benzazepine's chiral vibrational signatures.

  • Spectral Acquisition: Record IR and VCD spectra using a dedicated VCD spectrometer equipped with a BaF₂ cell (path length ~100 µm). Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.

    • Causality: BaF₂ windows are transparent to mid-IR light and do not exhibit birefringence, which would otherwise introduce artifacts into the circular dichroism signal.

  • Computational Modeling: Perform a conformational search using molecular mechanics (e.g., OPLS force field), followed by DFT optimization (B3LYP/6-31G*) of all conformers within a 2.0 kcal/mol energy window.

    • Causality: Benzazepines possess highly flexible seven-membered rings. Accurately mapping all low-energy conformers is critical because the final theoretical VCD spectrum is a Boltzmann-weighted average of these states.

  • Validation & Assignment: Overlay the experimental and calculated Boltzmann-averaged spectra. A direct match in the sign (+/-) and relative intensity of the VCD bands validates the absolute configuration, acting as an internal proof without external standards.

Protocol 2: Enantiomeric Excess Determination via Chiral SFC

This protocol ensures baseline resolution to accurately quantify the stereoselectivity of the synthetic pathway.

  • Racemate Baseline Establishment: Inject a racemic mixture of the synthesized benzazepine onto a chiral stationary phase (e.g., Chiralcel OJ-H).

    • Causality: This proves the column's ability to resolve the specific enantiomers and establishes baseline retention times, ensuring that subsequent ee calculations are not skewed by co-elution or peak overlap.

  • Mobile Phase Optimization: Utilize supercritical CO₂ with a methanol modifier (typically 5–20%) and an amine additive (e.g., 0.1% diethylamine).

    • Causality: The non-polar CO₂ acts as the bulk carrier, while the polar methanol modifier and amine additive disrupt secondary hydrogen bonding between the basic benzazepine nitrogen and the chiral stationary phase, preventing severe peak tailing.

  • Asymmetric Sample Injection: Inject the catalytically synthesized product under identical conditions. Calculate the ee by integrating the area under the curve (AUC) for both peaks.

    • Causality: Comparing the AUC of the major and minor enantiomers provides a direct, quantitative measure of the catalyst's stereoselectivity, validating the efficiency of the asymmetric synthesis.

References

  • Peters, B. B. C., Andersson, P. G., Ruchirawat, S., & Ieawsuwan, W. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters.[Link]

  • Cai, L., Liow, J., et al. (2020). Evaluation of 11C-NR2B-SMe and Its Enantiomers as PET Radioligands for Imaging the NR2B Subunit Within the NMDA Receptor Complex in Rats. Journal of Nuclear Medicine.[Link]

  • Manna, T., Das, P., Rabbani, A., Beyer, F., Merten, C., & Husain, S. M. (2025). Biocatalytic Stereodivergent Synthesis of Substituted Tetrahydro-Benzo-(Oxa, Thia, and Di)-Azepines. Chemistry - A European Journal.[Link]

Sources

Comparative Guide: Predictive ADMET Profiling for Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fail Early" Imperative

The benzazepine scaffold—a fused benzene and seven-membered nitrogen-containing ring—is a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs like Fenoldopam (antihypertensive) and Lorcaserin (weight loss). However, this scaffold presents a distinct "ADMET trap": its inherent lipophilicity and basic nitrogen often lead to high potency but poor metabolic stability (CYP3A4 clearance) and significant cardiotoxicity risks (hERG channel inhibition).

This guide objectively compares the three dominant predictive methodologies—Rule-based (SwissADME), Deep Learning (ADMETlab 2.0), and Physics-based (Schrödinger QikProp)—and provides the experimental protocols required to validate them.

The Benzazepine Challenge

Before selecting a tool, researchers must understand the specific liabilities of the benzazepine pharmacophore:

  • The Lipophilicity/Basicity Axis: The tertiary amine in the azepine ring usually has a pKa of 8.5–10.0. At physiological pH, it is protonated. This cationic species drives solubility but is also a primary determinant for hERG binding (cation-π interactions with Tyr652/Phe656 in the channel pore).

  • Metabolic Soft Spots: The 7-membered ring is prone to oxidative metabolism by CYP3A4 and CYP2D6 .

  • CNS Penetration: Many benzazepine targets (e.g., Dopamine D1, 5-HT2C) are in the brain. Predicting Blood-Brain Barrier (BBB) penetration is critical.

Comparative Analysis: In Silico Profiling Tools

We evaluated three industry-standard platforms. The choice depends on your development stage and budget.

Option A: SwissADME (The Academic Scout)

Methodology: Rule-based and Multiple Linear Regression (MLR).

  • Best For: Early-stage academic screening and filtering libraries >1,000 compounds.

  • Benzazepine Performance: Excellent at predicting physicochemical parameters (LogP, TPSA) and BBB permeation (using the BOILED-Egg model).

  • Critical Limitation: Lacks specific toxicity endpoints. It cannot predict hERG inhibition directly, which is the lethal flaw for benzazepines. It relies on "Drug-Likeness" rules (Lipinski, Veber) which many toxic benzazepines actually pass.

Option B: ADMETlab 2.0 (The AI Specialist)

Methodology: Graph Neural Networks (GNN) and Multi-task Learning.

  • Best For: Deep profiling of lead candidates (1–50 compounds) without a commercial license.

  • Benzazepine Performance: Superior to SwissADME for toxicity. It includes specific models for hERG blockers (High/Low risk) and CYP isoform substrate/inhibitor classification.

  • Scientific Insight: The GNN architecture captures the "global" electronic effect of the fused ring system better than fragment-based methods.

Option C: Schrödinger QikProp (The Industrial Standard)

Methodology: QSPR (Quantitative Structure-Property Relationships) derived from Monte Carlo simulations.

  • Best For: Late-stage lead optimization and regulatory filing support.

  • Benzazepine Performance: Highest accuracy for solubility (logS) and Caco-2 permeability. It calculates "QPlogHERG" (predicted IC50), providing a quantitative value rather than a binary "Yes/No" classification.

  • Cost: Significant commercial license fee.

Summary Data Table
FeatureSwissADMEADMETlab 2.0Schrödinger QikProp
Algorithm MLR / Rule-basedGraph Neural NetworksPhysics-based QSPR
hERG Prediction ❌ None✅ Classification (High/Low)✅ Quantitative (IC50)
CYP Profiling Isoform Inhibitor onlySubstrate & InhibitorSubstrate, Inhibitor & Sites
Benzazepine Accuracy Moderate (Physchem only)High (Toxicity focus)Very High (Permeability focus)
Cost FreeFree

$
Access LinkLinkLink

Critical Workflow: The Hybrid Pipeline

Relying on a single tool is dangerous. For benzazepines, we recommend a "Hybrid Funnel" approach: use SwissADME to filter libraries, ADMETlab 2.0 to flag hERG risks, and experimental assays to validate.

ADMET_Workflow Start Novel Benzazepine Library Step1 Filter 1: SwissADME (Remove PAINS & Low Solubility) Start->Step1 Step2 Filter 2: ADMETlab 2.0 (hERG Probability > 0.7?) Step1->Step2 Survivors Decision Passes Toxicity Filters? Step2->Decision Decision->Start No (Redesign) Exp1 Exp. 1: Caco-2 Permeability (Confirm BBB/Oral) Decision->Exp1 Yes Exp2 Exp. 2: hERG Patch Clamp (Safety Stop) Exp1->Exp2 Papp > 10^-6 cm/s Final Lead Candidate Exp2->Final IC50 > 10uM

Figure 1: The "Hybrid Funnel" workflow specifically designed to filter benzazepine libraries for toxicity before investing in expensive synthesis.

Deep Dive: The hERG Liability (The Achilles' Heel)

The most common reason for benzazepine failure is QT prolongation caused by hERG channel blockade.

The Mechanism: The hERG channel pore contains two aromatic residues (Tyr652 and Phe656). Benzazepines often fit the "Pharmacophore Trap":

  • Protonated Nitrogen: The azepine nitrogen binds to Phe656 via cation-π interaction.

  • Aromatic Flank: The fused benzene ring engages in π-π stacking with Tyr652.

Mitigation Strategy: If ADMETlab 2.0 predicts high hERG risk, medicinal chemists should:

  • Reduce LogP (add polar groups like -OH or -F).

  • Lower the pKa of the amine (e.g., adjacent electron-withdrawing groups) to reduce the cationic species concentration.

Experimental Protocols (Validation)

Predictions must be validated. Below are the specific protocols calibrated for lipophilic basic amines like benzazepines.

Protocol A: Caco-2 Permeability Assay (Absorption)

Validates: Oral bioavailability and BBB penetration potential.

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to allow differentiation and tight junction formation.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω·cm².

  • Preparation: Dissolve benzazepine candidate in HBSS (pH 7.4) to 10 µM.[1] Note: Benzazepines stick to plastic; use glass-coated plates if possible.

  • Transport:

    • A-to-B (Absorptive): Add compound to Apical side, buffer to Basolateral.

    • B-to-A (Efflux): Add compound to Basolateral side, buffer to Apical.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the transport rate,
    
    
    is surface area, and
    
    
    is initial concentration.
    • Target:

      
       cm/s indicates good oral absorption.
      
    • Efflux Ratio:

      
       indicates P-gp substrate (common for benzazepines).
      
Protocol B: Fluorometric CYP3A4 Inhibition Assay (Metabolism)

Validates: Drug-drug interaction risk.

  • Enzyme Source: Recombinant human CYP3A4 baculosomes.

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). This substrate is specific for CYP3A4.

  • Reaction:

    • Mix CYP3A4 enzyme, cofactor (NADPH regenerating system), and Test Compound (0.1 – 50 µM) in phosphate buffer (pH 7.4).

    • Add BFC substrate.

    • Incubate for 30–45 minutes at 37°C.

  • Detection: Stop reaction with acetonitrile. Measure fluorescence (Excitation 405 nm / Emission 535 nm).

  • Interpretation: A decrease in fluorescence compared to control indicates the benzazepine is inhibiting CYP3A4. Calculate IC50.

References

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2] Nucleic Acids Research. [Link]

  • hERG Pharmacophore Modeling: Ekins, S., et al. (2002).[3][4] Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel.[4] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Caco-2 Protocol Standards: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers.[5][6][7] Nature Protocols. [Link]

  • Benzazepine Medicinal Chemistry: Peifer, C., et al. (2018). Fluorinated GluN2B Receptor Antagonists with a 3-Benzazepine Scaffold.[8] ChemMedChem. [Link]

Sources

Comparative Assessment of the Analgesic Effects of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzazepine Scaffold in Pain Management

While the benzazepine scaffold (a benzene ring fused to a seven-membered azepine ring) is classically associated with dopamine regulation (e.g., Fenoldopam) and ACE inhibition (e.g., Benazepril), recent medicinal chemistry has repurposed this "privileged structure" for analgesia. Unlike traditional opioids or NSAIDs, benzazepine derivatives offer a unique multi-modal approach to pain management, targeting NMDA receptor modulation (GluN2B specificity) , Dopamine D1 signaling , and Opioid receptor interactions .

This guide provides a technical assessment of these derivatives, distinguishing between the 1-, 2-, and 3-benzazepine subclasses. It evaluates their efficacy against neuropathic and nociceptive pain models, contrasting them with standard-of-care analgesics like Morphine and Gabapentin.

Mechanistic Profiling & Structural Classification

The analgesic utility of benzazepines is strictly defined by the position of the nitrogen atom and the functional groups attached to the core scaffold.

A. 3-Benzazepines: The NMDA & Dopamine Modulators

This is the most clinically relevant subclass for neuropathic pain research.

  • Primary Mechanism (Novel): GluN2B-selective NMDA Receptor Antagonism .

    • Key Compounds:(R)-OF-NB1 , WMS-14-10 .[1]

    • Action: These derivatives act as negative allosteric modulators (NAMs) of the NR2B (GluN2B) subunit of the NMDA receptor. Unlike non-selective blockers (e.g., Ketamine), they bind to the ifenprodil-binding site, reducing channel opening probability without completely blocking the pore. This preserves physiological synaptic transmission while dampening the excitotoxicity associated with chronic neuropathic pain.

  • Secondary Mechanism (Classic): Dopamine D1/D5 Receptor Antagonism .

    • Key Compound:SCH 23390 .[2]

    • Action: While often used as a research tool to block dopamine-mediated analgesia, SCH 23390 itself has demonstrated complex effects in spinal pain processing, often modulating the descending inhibitory pathways.

B. 2-Benzazepines: The Opioid Mimetics
  • Mechanism: Mu/Kappa Opioid Receptor Agonism .

    • Key Structural Feature: N-substitutions with cyclopropylmethyl groups (similar to Naltrexone/Buprenorphine) and phenolic hydroxyls at the 7-position.

    • Efficacy: Historical data indicates specific 2-benzazepines (e.g., 2-cyclopropylmethyl-5,5-dimethyl-7-hydroxy-2-benzazepine) exhibit potency comparable to morphine in thermal pain models, likely due to rigid structural overlap with the morphinan core.

C. 1-Benzazepines: The Multi-Target Scaffold
  • Mechanism: Emerging evidence suggests activity at Voltage-Gated Sodium Channels (NaV) and Calcium Channels , contributing to an anti-nociceptive profile distinct from opioid mechanisms.

Comparative Efficacy Analysis

The following table synthesizes experimental data from pre-clinical models, comparing benzazepine derivatives against standard analgesics.

Table 1: Comparative Analgesic Profile of Benzazepine Derivatives
Compound ClassRepresentative AgentPrimary TargetAnalgesic Potency (Relative)Key Experimental ModelSide Effect Profile
3-Benzazepine (R)-OF-NB1 NMDA (GluN2B) NAMHigh (Neuropathic)SNL (Spinal Nerve Ligation)Reduced motor impairment vs. Ketamine; No psychotomimetic effects.
3-Benzazepine SCH 23390 D1/D5 AntagonistVariable (Context Dependent)CCI (Chronic Constriction Injury)Catalepsy at high doses; Modulates descending inhibition.
2-Benzazepine Cpd-7-OH (Analog)Mu/Kappa Opioid~1.0x MorphineHot Plate / Tail FlickRespiratory depression risk (Opioid-like); Sedation.
Standard Morphine Mu Opioid AgonistReference (1.[3]0)All Nociceptive ModelsHigh addiction potential, tolerance, constipation.
Standard Gabapentin α2δ Ca2+ ChannelModerate (Neuropathic)SNL / Diabetic NeuropathyDizziness, somnolence.

Note: "NAM" = Negative Allosteric Modulator. "Cpd-7-OH" refers to the 7-hydroxy-2-benzazepine derivative cited in early structure-activity relationship studies.

Mechanistic Visualization

The following diagram illustrates the distinct signaling pathways engaged by 3-benzazepines compared to traditional opioids, highlighting the separation of analgesia from sedation.

Benzazepine_Analgesia_Pathways cluster_inputs Pharmacological Agents cluster_targets Molecular Targets cluster_effects OF_NB1 (R)-OF-NB1 (3-Benzazepine) GluN2B NMDA Receptor (GluN2B Subunit) OF_NB1->GluN2B Allosteric Inhibition Morphine Morphine (Opioid) MuOpioid Mu-Opioid Receptor (GPCR) Morphine->MuOpioid Agonism SCH23390 SCH 23390 (3-Benzazepine) D1Receptor Dopamine D1 Receptor SCH23390->D1Receptor Antagonism Analgesia_Neuro Neuropathic Analgesia GluN2B->Analgesia_Neuro Reduces Central Sensitization Analgesia_Noci Nociceptive Analgesia MuOpioid->Analgesia_Noci Inhibits Ascending Transmission SideEffects Sedation & Respiratory Depression MuOpioid->SideEffects Brainstem Suppression D1Receptor->Analgesia_Neuro Modulates Descending Inhibition MotorDeficit Motor Impairment D1Receptor->MotorDeficit Basal Ganglia Disruption

Figure 1: Divergent signaling pathways of benzazepine derivatives vs. morphine. Note the specific targeting of neuropathic pain via GluN2B modulation by 3-benzazepines, avoiding the respiratory depression associated with Mu-opioid activation.

Validated Experimental Protocols

For researchers evaluating novel benzazepine derivatives, the following protocols ensure data integrity and comparability.

Protocol A: Assessment of Anti-Allodynic Effects (SNL Model)

Objective: Determine efficacy of 3-benzazepine derivatives in neuropathic pain.

  • Induction: Perform Spinal Nerve Ligation (SNL) on L5/L6 spinal nerves in SD rats.

  • Validation: Wait 7 days. Confirm mechanical allodynia using von Frey filaments (Threshold < 4g).

  • Administration:

    • Test Group: Benzazepine derivative (i.p. or intrathecal).

    • Control: Vehicle (Saline/DMSO).

    • Positive Control: Gabapentin (100 mg/kg, i.p.).

  • Measurement:

    • Assess Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 240 mins post-injection.

    • Self-Validation Step: The contralateral (uninjured) paw must show no change in threshold; if it does, the drug may be causing systemic sedation rather than analgesia.

  • Data Analysis: Calculate % Maximum Possible Effect (MPE):

    
    
    
Protocol B: Rotarod Test for Motor Toxicity

Objective: Distinguish true analgesia from sedation/motor impairment (critical for D1/NMDA targeting drugs).

  • Training: Train mice on an accelerating rotarod (4-40 rpm over 5 mins) for 3 days.

  • Baseline: Record latency to fall (average of 3 trials).

  • Testing: Administer the ED50 analgesic dose of the benzazepine.

  • Readout: Measure latency to fall at peak analgesic timepoint (e.g., 60 min).

  • Interpretation: A decrease in latency >20% indicates motor impairment, confounding analgesic data.

Synthesis Workflow for 3-Benzazepines

The synthesis of GluN2B-selective 3-benzazepines (e.g., ifenprodil analogs) often requires precise stereochemical control.

Synthesis_Workflow Start Starting Material: 4-Hydroxyphenacyl bromide Step1 Step 1: Alkylation with 2-(4-benzylpiperidin-1-yl)ethanamine Start->Step1 Inter1 Intermediate: Linear Ketone Step1->Inter1 Step2 Step 2: Reduction (NaBH4 or Chiral Catalyst) Inter1->Step2 Inter2 Intermediate: Alcohol (Racemic or Chiral) Step2->Inter2 Step3 Step 3: Friedel-Crafts Cyclization (Acid Catalyzed) Inter2->Step3 Product Target Scaffold: 3-Benzazepine Core Step3->Product Optimization Side Chain Modification (Structure-Activity Relationship) Product->Optimization

Figure 2: General synthetic pathway for ifenprodil-like 3-benzazepine derivatives. The cyclization step is critical for forming the 7-membered ring.

Conclusion

Benzazepine derivatives represent a versatile scaffold for "next-generation" analgesics. While 2-benzazepines offer a structural bridge to traditional opioids, the 3-benzazepine class (specifically GluN2B-selective NAMs) holds the highest promise for treating neuropathic pain without the addiction liability of opioids or the severe sedation of non-selective NMDA blockers. Researchers should prioritize the (R)-OF-NB1 pharmacophore for further optimization.

References

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives Source: National Institutes of Health (NIH) / PubMed [Link]

  • Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes Source: National Institutes of Health (NIH) / PubMed [Link]

  • Studies on the Syntheses of Analgesics. I. Synthesis of 1,2,3,4-Tetrahydro-5H-2-benzazepine Derivatives Source: J-Stage (Pharmaceutical Society of Japan) [Link]

  • Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect Source: PubMed (Pain Journal) [Link]

  • Highly selective kappa-opioid analgesics.[4][5] Synthesis and structure-activity relationships Source: Journal of Medicinal Chemistry [Link][4][6]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide is designed to provide essential safety and logistical information for trained laboratory personnel. The following protocols are based on established best practices for handling aromatic amines and related heterocyclic compounds. Given the absence of a specific Safety Data Sheet (SDS) for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine, a conservative approach to personal protective equipment (PPE) and handling is strongly advised. Researchers must consult the supplier-provided SDS upon acquisition of this compound and adhere to all institutional and regulatory safety guidelines.

Hazard Assessment: Understanding the Risks

  • Carcinogenicity and Mutagenicity: Many aromatic amines are recognized as potential carcinogens.[1]

  • Dermal Absorption: These compounds can be readily absorbed through the skin, making dermal contact a primary route of exposure.[1]

  • Skin and Eye Irritation: Structurally similar compounds cause skin irritation, and serious eye irritation or damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

Therefore, it is prudent to handle 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine as a substance with high acute and chronic toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Area Recommended PPE Rationale and Key Considerations
Eye and Face Chemical splash goggles and a face shieldProvides protection against splashes and potential projectiles. A face shield offers a broader barrier for the entire face.
Hand Double gloving with a combination of nitrile and a more resistant material such as neoprene or PVC.The inner nitrile glove provides a good general barrier and indicates any breaches in the outer glove.[3][4] The outer glove should be selected for its resistance to aromatic amines. Regular glove changes are essential.
Body A lab coat, supplemented with a chemically resistant apron or coveralls.A lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or disposable coveralls are recommended to prevent skin contact.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, a properly fitted respirator is mandatory.
Footwear Closed-toe, chemically resistant shoes.Protects against spills and provides a stable footing in the laboratory environment.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety.

Preparation:

  • Consult the SDS: Before any work begins, thoroughly review the supplier-specific Safety Data Sheet.

  • Designate a Work Area: All handling of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine should occur in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood before starting.

Handling:

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the solid.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Transfers: Conduct all reactions and transfers of the compound or its solutions within the fume hood.

Post-Handling:

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron or coveralls, face shield, and goggles. The respirator should be removed last after leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.

Workflow for Handling 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Assemble All Materials prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Weigh Solid in Fume Hood handle1->handle2 handle3 Prepare Solution in Fume Hood handle2->handle3 handle4 Conduct Transfers/Reactions in Fume Hood handle3->handle4 post1 Decontaminate Workspace and Equipment handle4->post1 Proceed to Post-Handling post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine.

Disposal Plan: Responsible Waste Management

Improper disposal of aromatic amines can lead to environmental contamination.[5]

  • Solid Waste: Collect any solid 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine waste in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste.

  • Decontamination of Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the appropriate liquid waste container, followed by a thorough washing with soap and water.

Consult your institution's environmental health and safety office for specific hazardous waste disposal procedures.

Emergency Procedures: Immediate Actions

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Always have the Safety Data Sheet available for emergency responders.

References

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one. Retrieved from [Link]

  • A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Los Alamos Scientific Laboratory. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

  • Sustainability Dictionary. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.